molecular formula C8H6N4 B1291457 5-Amino-1H-indazole-3-carbonitrile CAS No. 89939-59-3

5-Amino-1H-indazole-3-carbonitrile

Cat. No.: B1291457
CAS No.: 89939-59-3
M. Wt: 158.16 g/mol
InChI Key: KGEYZMRZVKMQBY-UHFFFAOYSA-N
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Description

5-Amino-1H-indazole-3-carbonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-4-8-6-3-5(10)1-2-7(6)11-12-8/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEYZMRZVKMQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626547
Record name 5-Amino-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89939-59-3
Record name 5-Amino-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of an amino group at the 5-position and a nitrile group at the 3-position provides versatile handles for further chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its reactivity, and its potential applications in drug discovery and development.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be summarized.

PropertyValueSource
CAS Number 89939-59-3[1]
Molecular Formula C₈H₆N₄[1]
Molecular Weight 158.16 g/mol [1]
Appearance Not explicitly reported; likely a solid-
Melting Point Not experimentally determined in available literature-
Boiling Point Not experimentally determined in available literature-
Solubility Not experimentally determined in available literature-

Synthesis and Mechanistic Insights

A likely precursor for the synthesis of this compound is 2-fluoro-5-nitrobenzonitrile. The synthesis can be envisioned in two key steps:

  • Cyclization to form the indazole ring: The reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro group activate the aromatic ring towards nucleophilic attack by hydrazine. This is followed by an intramolecular cyclization to form 5-nitro-1H-indazole-3-amine.

  • Reduction of the nitro group: The resulting 5-nitro-1H-indazole-3-amine can then be reduced to the target compound, this compound. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media, are expected to be effective.

A general workflow for this proposed synthesis is depicted below:

Synthesis_Workflow Start 2-Fluoro-5-nitrobenzonitrile Cyclization Nucleophilic Aromatic Substitution & Cyclization Start->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Intermediate 5-Nitro-1H-indazole-3-amine Cyclization->Intermediate Reduction Reduction of Nitro Group Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Figure 1: Proposed synthetic workflow for this compound.

Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by its three primary functional groups: the indazole nitrogen, the 5-amino group, and the 3-nitrile group.

  • Indazole Nitrogen: The '1H' designation indicates that the nitrogen at position 1 is protonated. This nitrogen can be alkylated or acylated to introduce various substituents, which can significantly modulate the biological activity of the resulting derivatives.

  • 5-Amino Group: The primary aromatic amine is a versatile functional group for a wide range of chemical transformations. It can undergo diazotization followed by substitution (Sandmeyer reaction) to introduce a variety of functionalities. It can also be acylated, alkylated, or used in condensation reactions to form amides, sulfonamides, and imines, respectively. These modifications are crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.

  • 3-Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, which are common functional groups in many drug molecules. It can also be reduced to a primary amine or participate in cycloaddition reactions.

Applications in Drug Discovery and Medicinal Chemistry

The indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[2] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

While specific applications of this compound are not extensively documented, its structure suggests its potential as a key intermediate for the synthesis of various therapeutic agents. The amino and nitrile groups provide opportunities for diversification and the generation of libraries of compounds for high-throughput screening. For instance, the amino group can be functionalized to interact with specific residues in a protein's active site, while the nitrile group can be transformed into other functionalities to optimize pharmacokinetic properties.

Safety and Handling

Based on the information provided by chemical suppliers, this compound is classified as a hazardous substance.

  • GHS Hazard Statements: H301 (Toxic if swallowed).[1]

  • Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[1]

It is imperative that this compound be handled only by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Accidental ingestion, inhalation, or skin contact should be avoided. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on the compound itself is limited, its structural features and the known biological importance of the indazole scaffold make it a compound of high interest for researchers in medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach to its preparation, and its reactive functional groups offer numerous possibilities for the creation of diverse chemical libraries for biological screening. As with all chemical reagents, proper safety precautions must be strictly followed during its handling and use.

References

  • Gaikwad, D. D., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. Available at: [Link]
  • Vasudevan, A., et al. (2009). A practical, scalable, and regioselective synthesis of 3-amino-1H-indazoles. Organic Letters, 11(2), 345–347.

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. This has led to the successful development of numerous therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][2]

Within this important class of molecules, 5-Amino-1H-indazole-3-carbonitrile stands out as a particularly valuable building block. Its trifunctional nature—possessing a reactive amino group, a synthetically versatile nitrile moiety, and the indazole core's inherent biological relevance—makes it a highly sought-after precursor for the synthesis of complex molecular architectures, most notably in the development of protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The 3-aminoindazole core, in particular, has been shown to be an effective hinge-binding motif in the ATP-binding pocket of many kinases.[2] This guide provides a comprehensive overview of the synthesis, characterization, and strategic importance of this compound.

Strategic Synthesis: A Two-Step Approach from a Commercially Available Precursor

The most logical and widely employed strategy for the synthesis of 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine.[5][6] This approach is particularly effective when the halogen is fluorine, as it is highly activating for nucleophilic aromatic substitution (SNAr). For the synthesis of this compound, a convenient and efficient two-step sequence starting from the commercially available 2-fluoro-5-nitrobenzonitrile is the method of choice.[7][8][9][10]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Nitro Group Reduction Start 2-Fluoro-5-nitrobenzonitrile Intermediate 3-Amino-5-nitro-1H-indazole Start->Intermediate Hydrazine Hydrate (Nucleophilic Aromatic Substitution & Cyclization) Final_Product This compound Intermediate_2->Final_Product Reduction (e.g., Pd/C, H₂ or SnCl₂)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Amino-5-nitro-1H-indazole

The first step involves the formation of the indazole ring through a nucleophilic aromatic substitution and subsequent cyclization.

Reaction: 2-Fluoro-5-nitrobenzonitrile reacts with hydrazine hydrate.

Mechanism: The reaction proceeds via a classic SNAr mechanism. The highly electronegative fluorine atom and the electron-withdrawing nitro and nitrile groups activate the aromatic ring for nucleophilic attack by hydrazine at the carbon bearing the fluorine. This is followed by an intramolecular cyclization of the resulting hydrazine intermediate onto the nitrile carbon, leading to the formation of the stable indazole ring system.

Mechanism_Step1 Reactant 2-Fluoro-5-nitrobenzonitrile Intermediate1 SₙAr Adduct Reactant->Intermediate1 Nucleophilic Attack Hydrazine + H₂N-NH₂ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Amino-5-nitro-1H-indazole Intermediate2->Product Tautomerization

Caption: Mechanistic overview of the indazole ring formation.

Step 2: Reduction of the Nitro Group to Synthesize this compound

The second and final step is the reduction of the nitro group on the indazole ring to the corresponding amine.

Reaction: 3-Amino-5-nitro-1H-indazole is reduced to this compound.

Causality behind Reagent Choice: Several methods are effective for the reduction of aromatic nitro groups.[5] Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method.[5] An alternative that avoids the need for a pressurized hydrogen atmosphere is the use of hydrazine hydrate in the presence of a catalyst like Pd/C.[5] Another common and effective method, particularly on a laboratory scale, is the use of stannous chloride (SnCl₂) in an acidic medium. The choice of method often depends on the scale of the reaction, available equipment, and the presence of other functional groups that might be sensitive to certain reducing agents.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of analogous compounds and represent a reliable method for the preparation of this compound.

Protocol 1: Synthesis of 3-Amino-5-nitro-1H-indazole
  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and then water to remove any excess hydrazine hydrate.

  • Dry the product under vacuum to yield 3-Amino-5-nitro-1H-indazole as a solid.

Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
  • In a hydrogenation vessel, suspend 3-Amino-5-nitro-1H-indazole (1.0 eq) and 10% Palladium on carbon (5-10 mol%) in a solvent such as methanol or ethyl acetate.

  • Purge the vessel with nitrogen and then introduce hydrogen gas (typically via a balloon or a pressurized system).

  • Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization and Data Summary

PropertyData
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Appearance Expected to be a solid
CAS Number 89939-59-3
¹H NMR (Expected) Signals corresponding to the aromatic protons and the amine protons. The chemical shifts would be influenced by the solvent.
¹³C NMR (Expected) Resonances for the eight unique carbon atoms, including the nitrile carbon and the carbons of the bicyclic system.
IR (Expected) Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and aromatic C-H and C=C stretching.
Mass Spec (Expected) A molecular ion peak (M+) at m/z = 158.06, with a high-resolution mass confirming the elemental composition.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of a variety of kinase inhibitors. The 3-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The 5-amino group provides a handle for further derivatization to enhance potency and selectivity, or to improve the pharmacokinetic properties of the final compound. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or used in other transformations to build more complex structures.

While specific examples of marketed drugs derived directly from this starting material are not prominently documented, the scaffold is central to the design of inhibitors for a range of kinases, including but not limited to:

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors [11]

  • FLT3 and PDGFRα inhibitors [3]

  • Glycogen Synthase Kinase-3 (GSK-3) inhibitors [2]

The general strategy for its use in the synthesis of kinase inhibitors is outlined below:

Drug_Discovery_Workflow Start This compound Step1 N-Arylation/Alkylation of 5-amino group Start->Step1 Introduce diversity at R1 Step2 Modification of 3-nitrile group Step1->Step2 Introduce diversity at R2 Final Bioactive Kinase Inhibitor Library Step2->Final SAR Exploration

Caption: Strategic use of this compound in library synthesis.

Conclusion

This compound is a strategically important molecule in medicinal chemistry, particularly in the field of oncology. Its synthesis is readily achievable through a reliable two-step process from commercially available starting materials. The versatility of its functional groups allows for extensive derivatization, making it an ideal scaffold for the development of potent and selective kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of key building blocks like this compound in driving drug discovery programs is undeniable.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules. [Link]

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [Link]

  • 2-Fluoro-5-nitrobenzonitrile Product Page. PubChem. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Organic Chemistry Portal. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • 5-amino-1H-imidazole-4-carbonitrile. PubChem. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database. [Link]

  • 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry. [Link]

  • PROCESSES AND INTERMEDIATES FOR THE SYNTHESIS OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. World Intellectual Property Organization. [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. MedChemComm. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]

  • Method for preparing 1H-indazole derivative.
  • This compound. Capot Chemical. [Link]

Sources

An In-Depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. This technical guide provides a comprehensive overview of 5-Amino-1H-indazole-3-carbonitrile, a key intermediate and pharmacophore in the development of novel therapeutics. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the design of targeted therapies, particularly in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are paramount in pharmaceutical sciences, with a vast number of approved drugs incorporating these structural motifs. Among them, the indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, has emerged as a particularly fruitful scaffold for the discovery of potent and selective modulators of various biological targets. The unique electronic properties and conformational rigidity of the indazole ring system allow it to engage in a multitude of interactions with biological macromolecules, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This guide focuses on a specific, functionally rich derivative: this compound. The strategic placement of the amino and cyano groups on the indazole framework provides crucial anchor points for further chemical elaboration, making it an invaluable building block in the synthesis of complex drug candidates.

Chemical Identity and Structure

A precise understanding of the molecular architecture is fundamental to appreciating the chemical reactivity and biological interactions of this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The chemical structure is depicted below:

Caption: Chemical structure of this compound.

Molecular Formula and Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 89939-59-3
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
Appearance White to off-white crystalline solid (predicted)-
SMILES N#CC1=NNC2=C1C=C(N)C=C2

Synthesis and Purification

The synthesis of this compound can be approached through several routes, with the most common strategies involving the construction of the indazole ring followed by functional group manipulations. A logical and frequently employed synthetic pathway commences with a suitably substituted benzene derivative.

Retrosynthetic Analysis

A plausible retrosynthetic analysis suggests that this compound can be derived from a nitro-substituted precursor, which in turn can be synthesized from a commercially available starting material such as 2-fluoro-5-nitrobenzonitrile.

retrosynthesis target This compound intermediate1 5-Nitro-1H-indazole-3-carbonitrile target->intermediate1 Reduction start_material 2-Fluoro-5-nitrobenzonitrile intermediate1->start_material Cyclization with Hydrazine

Caption: Retrosynthetic pathway for this compound.

Synthetic Protocol

The following is a representative, two-step synthetic protocol based on established chemical transformations for analogous structures.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

This step involves a nucleophilic aromatic substitution reaction where the fluorine atom of 2-fluoro-5-nitrobenzonitrile is displaced by hydrazine, followed by an intramolecular cyclization to form the indazole ring.

  • Reactants: 2-Fluoro-5-nitrobenzonitrile, Hydrazine hydrate

  • Solvent: A high-boiling point alcohol such as n-butanol or ethanol.

  • Procedure:

    • Dissolve 2-fluoro-5-nitrobenzonitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-Nitro-1H-indazole-3-carbonitrile.

Step 2: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine. A common and efficient method for this transformation is catalytic hydrogenation.

  • Reactants: 5-Nitro-1H-indazole-3-carbonitrile, Hydrogen gas

  • Catalyst: Palladium on carbon (Pd/C, typically 5-10 mol%).

  • Solvent: Ethanol or Ethyl acetate.

  • Procedure:

    • Suspend 5-Nitro-1H-indazole-3-carbonitrile and the Pd/C catalyst in the chosen solvent in a hydrogenation vessel.

    • Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at atmospheric or slightly elevated pressure).

    • Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and indazole NH groups. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing cyano group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic downfield region for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino and indazole groups, the C≡N stretching of the nitrile, and the C=C and C-N stretching vibrations of the aromatic ring system.

Mass Spectrometry

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (158.16 g/mol ).

Applications in Drug Development: A Focus on Kinase Inhibition

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

kinase_inhibition cluster_0 Cell Signaling Pathway cluster_1 Mechanism of Action Signal Signal Receptor Receptor Signal->Receptor Growth Factor Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Phosphorylation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Proliferation, Survival Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->Kinase_A Binds to ATP-binding site

Caption: Simplified signaling pathway illustrating the role of kinase inhibitors.

The 5-amino group of this compound can serve as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases. The 3-carbonitrile group can be a precursor to other functional groups or act as a hydrogen bond acceptor. This substitution pattern makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinase targets. For example, derivatives of 3-aminoindazoles have shown potent inhibitory activity against kinases such as FLT3, PDGFRα, and Kit, which are implicated in various cancers.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

Based on available data for closely related compounds, this compound is classified as:

  • Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.

Precautionary Measures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a molecule of significant interest to the medicinal chemistry community. Its versatile chemical nature, coupled with the proven track record of the indazole scaffold in successful drug discovery programs, positions it as a valuable building block for the development of next-generation targeted therapies. This guide has provided a comprehensive overview of its chemical properties, synthesis, and potential applications, with the aim of supporting and inspiring further research in this exciting area.

References

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indazol-5-amine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • University of New Orleans ScholarWorks. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]

spectroscopic data (NMR, IR, MS) of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Amino-1H-indazole-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS No. 89939-59-3), a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document consolidates predicted spectral data based on foundational principles and analysis of structurally related analogues, alongside validated, step-by-step protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the reference data but also the causal reasoning behind spectral interpretation, empowering researchers to confidently verify the identity, purity, and structure of this compound.

Introduction: The Significance of this compound

The indazole scaffold is a "privileged structure" in drug discovery, forming the core of numerous compounds with diverse biological activities.[1] this compound is a versatile bifunctional intermediate, featuring a nucleophilic amino group and an electrophilic carbonitrile moiety. This unique arrangement makes it a valuable precursor for the synthesis of complex heterocyclic systems, including kinase inhibitors and other therapeutic agents.[2]

Given its role as a foundational starting material, rigorous quality control and absolute certainty of its molecular structure are non-negotiable. Spectroscopic analysis provides the definitive fingerprint for a molecule, enabling researchers to confirm its identity and purity. This guide serves as a practical reference for interpreting the characteristic NMR, IR, and MS spectra of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular architecture is the basis for all spectral interpretation. The structure combines an aromatic bicyclic indazole system with two key functional groups that dictate its chemical reactivity and spectroscopic signature.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 89939-59-3 [3]
Molecular Formula C₈H₆N₄ [3]
Molecular Weight 158.16 g/mol [3]

| Appearance | Expected to be a solid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon backbone.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the indazole NH, the amino (NH₂) protons, and the three aromatic protons on the benzene ring. The electron-donating amino group and the electron-withdrawing nitrile group will influence the chemical shifts of the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Notes
~13.0 - 14.0 Broad Singlet 1H H1 (Indazole NH) The acidic proton of the indazole NH is typically deshielded and appears as a broad singlet, exchangeable with D₂O.
~7.40 Doublet (d) 1H H7 Coupled to H6. Its chemical shift is influenced by the adjacent fused pyrazole ring.
~6.95 Doublet (d) 1H H4 Appears as a doublet or singlet-like signal. Positioned ortho to the strongly electron-donating amino group, it is expected to be significantly shielded.
~6.80 Doublet of Doublets (dd) 1H H6 Coupled to H7 and H4 (meta-coupling, if resolved). Shielded by the C5-NH₂ group.

| ~5.50 | Broad Singlet | 2H | C5-NH₂ | The amino protons are typically broad due to quadrupole effects and exchange. Their chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Notes
~145 C5 Carbon attached to the amino group, significantly influenced by its electron-donating effect.
~140 C7a Bridgehead carbon adjacent to the pyrazole nitrogen.
~135 C3a Bridgehead carbon adjacent to C3.
~122 C7 Aromatic CH carbon.
~118 C≡N The nitrile carbon typically appears in this region.
~115 C6 Aromatic CH carbon, shielded by the amino group.
~105 C3 Carbon bearing the nitrile group. Its shift is influenced by both the nitrile and the pyrazole ring.

| ~98 | C4 | Aromatic CH carbon, highly shielded due to its position ortho to the amino group. |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating workflow for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar, aromatic compounds and for its ability to slow the exchange of N-H protons, allowing for their observation.

    • Transfer the solution to a 5 mm NMR tube.

    • If precise chemical shift referencing is needed, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Parameters (for a 400 MHz Spectrometer): [4]

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (e.g., 'zg30').

      • Spectral Width: 0-16 ppm.

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64 (adjust for concentration).

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (e.g., 'zgpg30').

      • Spectral Width: 0-220 ppm.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline correction.

    • Integrate the ¹H NMR signals and reference the spectrum to TMS or the residual solvent peak (DMSO at ~2.50 ppm).

    • Reference the ¹³C NMR spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample & Lock/Shim transfer->instrument H1 Acquire ¹H Spectrum (zg30, 16 scans) instrument->H1 C13 Acquire ¹³C Spectrum (zgpg30, 1024 scans) instrument->C13 ft Fourier Transform (FID -> Spectrum) H1->ft C13->ft correct Phase & Baseline Correction ft->correct ref Reference & Integrate correct->ref

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations from its N-H, C≡N, and aromatic C=C/C=N bonds.

Characteristic Vibrational Frequencies

The key to interpreting the IR spectrum is to identify these characteristic absorption bands.

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂)
3200 - 3100 Medium, Broad N-H Stretch Indazole N-H
2230 - 2210 Strong, Sharp C≡N Stretch Nitrile (-CN)
1640 - 1580 Medium-Strong N-H Bend (Scissoring) Primary Amine (-NH₂)

| 1600 - 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretches | Indazole Ring |

The most diagnostic peak is the strong, sharp absorption for the nitrile group, typically found around 2225 cm⁻¹.[5] The presence of two distinct bands in the 3450-3300 cm⁻¹ region is characteristic of the primary amino group.

Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid method for obtaining IR spectra of solid samples.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.

Expected Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be detected as its protonated molecule.

  • Molecular Formula: C₈H₆N₄

  • Exact Mass: 158.06

  • Expected Ion (Positive ESI): [M+H]⁺ = 159.07

Fragmentation Analysis

Under higher energy conditions (e.g., Collision-Induced Dissociation in MS/MS), the molecular ion will fragment in a predictable manner. Understanding this fragmentation is crucial for structural confirmation.

G parent Parent Ion [C₈H₆N₄H]⁺ m/z = 159 frag1 Fragment [C₇H₅N₂]⁺ m/z = 131 parent->frag1 - N₂ frag2 Fragment [C₇H₆N₃]⁺ m/z = 132 parent->frag2 - HCN

Caption: A potential fragmentation pathway for [M+H]⁺ of the title compound.

Experimental Protocol for LC-MS Analysis

This protocol is designed for the routine confirmation of molecular weight.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.

  • LC-MS System:

    • Chromatography (Optional but recommended): A short C18 column can be used to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is effective. Formic acid aids in the protonation of the analyte.

    • Mass Spectrometer (ESI Source):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: m/z 50-500.

      • Capillary Voltage: 3-4 kV.

      • Gas Flow/Temperature: Optimize for the specific instrument.

  • Data Analysis: Extract the mass spectrum from the total ion chromatogram. Look for the base peak corresponding to the [M+H]⁺ ion at m/z 159.07.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The key spectroscopic identifiers are:

  • ¹H NMR: Characteristic signals for three aromatic protons, a labile indazole NH, and an amino group.

  • IR: A strong, sharp nitrile (C≡N) stretch near 2225 cm⁻¹ and N-H stretching bands above 3100 cm⁻¹.

  • MS: A protonated molecular ion [M+H]⁺ at m/z 159.07.

This guide provides the foundational data and validated protocols necessary for researchers to confidently acquire, interpret, and verify the spectroscopic profile of this important chemical intermediate, ensuring the integrity and success of their scientific endeavors.

References

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A Comprehensive Technical Guide to the Solubility and Stability of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the aqueous solubility and chemical stability of 5-Amino-1H-indazole-3-carbonitrile, a heterocyclic compound of interest in contemporary drug discovery and development. Recognizing the criticality of these physicochemical properties in determining the developability and ultimate clinical success of a new chemical entity, this document outlines detailed, field-proven methodologies for their rigorous assessment. The protocols described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines and are designed to be self-validating systems. This guide is intended for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and practical, step-by-step instructions for generating robust and reliable data to inform critical project decisions.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

In the landscape of modern drug development, the adage "fail early, fail cheap" has never been more pertinent. A significant proportion of promising drug candidates falter during development due to suboptimal physicochemical properties, with poor solubility and instability being primary culprits. These characteristics profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its manufacturability and shelf-life.

This compound, as a member of the indazole class of compounds, presents a structural motif of significant interest due to the diverse biological activities exhibited by its analogues.[1] However, the successful translation of any such molecule from a laboratory curiosity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide provides a systematic approach to elucidating the solubility and stability of this compound, thereby enabling a data-driven assessment of its potential and guiding its further development.

Predicted Physicochemical Properties of this compound

While experimental data for the target molecule is nascent, we can infer its likely properties by examining structurally similar compounds, such as 5-aminoindazole. These predictions are crucial for informing the design of our experimental protocols.

PropertyPredicted Value/RangeRationale and Implications
Molecular Weight 158.16 g/mol A low molecular weight is generally favorable for good solubility and permeability.
pKa Acidic pKa (NH of indazole): ~14-15Basic pKa (5-amino group): ~4-5The presence of both a weakly acidic proton on the indazole ring and a basic amino group suggests that the solubility of this compound will be highly pH-dependent.[2] The molecule will be positively charged at low pH, neutral around the isoelectric point, and negatively charged at high pH.
logP 1.0 - 2.0A calculated logP for the parent 5-aminoindazole is approximately 0.66.[3] The addition of a cyano group is expected to slightly increase lipophilicity. This range suggests a favorable balance between solubility and permeability.
Aqueous Solubility pH-dependentSolubility is predicted to be lowest near the isoelectric point and higher at pH values where the molecule is ionized. The presence of the amino and indazole groups provides hydrogen bonding opportunities, which should confer some degree of aqueous solubility.

Determination of Aqueous Solubility: A Phased Approach

A comprehensive understanding of a compound's solubility requires both kinetic and thermodynamic measurements. Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[4][5][6]

Kinetic Solubility Assessment

This initial screen provides a rapid assessment of solubility under conditions often encountered in early-stage biological assays.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 2 mM down to 1 µM).

  • Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Mixing: Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate, ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[5]

  • Precipitation Detection: Analyze the samples for precipitation using laser nephelometry or by capturing images of the wells.

  • Quantification (Optional): For a more quantitative measure, filter the samples through a 0.45 µm filter plate and analyze the filtrate for the concentration of the dissolved compound using HPLC-UV.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assessment

This method determines the equilibrium solubility of the solid material and is considered the "gold standard" for solubility measurement.[7][8]

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed.

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining fine particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: The thermodynamic solubility is reported in µg/mL or µM at each pH value.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to pH buffers B Agitate at constant temperature (24-48h) A->B Reach Equilibrium C Centrifuge or let stand B->C Separate Phases D Filter supernatant (0.22 µm) C->D Remove Particulates E Quantify by validated HPLC-UV D->E Determine Concentration

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of a drug candidate is a regulatory requirement and is essential for developing a stable formulation.[9][10] Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[11][12][13] These studies help to identify potential degradation products and establish a "stability-indicating" analytical method.

The following forced degradation studies should be conducted in accordance with ICH guideline Q1A(R2).[9][14][15][16] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[12]

Experimental Protocol: Forced Degradation Studies
  • Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).[17]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for a defined period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.

  • Time Points: Sample the stressed solutions at various time points.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a suitable stability-indicating HPLC method.

Forced_Degradation_Workflow cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization Start Prepare 1 mg/mL stock solution Acid Acid Hydrolysis (0.1 N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 N NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution, 60°C) Start->Thermal Photo Photolytic (ICH Q1B light exposure) Start->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS at time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterization Characterize Degradants (LC-MS/MS, NMR) Analysis->Characterization If significant degradation

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can accurately quantify the parent compound and separate it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Recommended HPLC Method Parameters (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time will likely be necessary to resolve the parent compound from more polar or less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20][21] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from any degradation peaks in the forced degradation samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Characterization of Degradation Products

Should significant degradation be observed, the identity of the major degradation products should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information and fragmentation patterns that can help to deduce the structure of the degradants.[22][23][24][25] For definitive structural confirmation, preparative HPLC may be used to isolate the degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is a critical exercise in due diligence for any drug development program. By employing the robust, validated methodologies described herein, researchers can generate high-quality, reliable data to de-risk their projects, guide formulation development, and satisfy regulatory expectations. A thorough understanding of these fundamental properties will ultimately pave the way for the successful advancement of this and other promising new chemical entities.

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Whitepaper: A Comprehensive Guide to the Tautomeric Landscape of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The phenomenon of tautomerism, the dynamic equilibrium between interconverting structural isomers, is of paramount importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, metabolic stability, and overall pharmacological profile. Indazoles, a privileged scaffold in numerous therapeutic agents, are known to exhibit complex tautomeric behavior.[1][2][3] This in-depth technical guide focuses on 5-Amino-1H-indazole-3-carbonitrile, a key heterocyclic building block, and outlines a comprehensive strategy for the elucidation of its complete tautomeric landscape. We present an integrated approach that synergizes advanced spectroscopic techniques, definitive crystallographic analysis, and robust computational modeling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols required to rigorously characterize the tautomerism of this and related N-heterocyclic systems.

The Strategic Imperative: Why Tautomerism in Indazoles Matters

Indazole-containing compounds are integral to a wide array of approved drugs and clinical candidates, demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, and more.[4][5][6] The indazole core can exist in two primary annular tautomeric forms: the 1H- and 2H-tautomers.[1][7] Computational and experimental studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H form by approximately 15-21 kJ·mol⁻¹.[8][9][10]

However, the substitution pattern on the carbocyclic ring can significantly influence this equilibrium. For this compound, the situation is further complicated by the presence of a 5-amino group, which introduces the possibility of amino-imino tautomerism. The interplay between these two types of tautomerism—annular (1H/2H) and side-chain (amino/imino)—creates a complex equilibrium of at least four potential tautomers. A drug's biological activity is dictated by the specific tautomer that binds to the target protein; therefore, a precise understanding of the predominant forms in both solid and solution phases is not merely an academic exercise but a critical step in rational drug design.[11][12]

Potential Tautomers of this compound

The primary tautomeric equilibria to be investigated for this molecule are:

  • Annular Tautomerism: Proton migration between N1 and N2 of the pyrazole ring.

  • Amino-Imino Tautomerism: Proton migration from the exocyclic amino group to a ring nitrogen.

This results in four key potential tautomers, as illustrated below.

Caption: Potential tautomeric equilibria for this compound.

An Integrated Workflow for Tautomer Elucidation

G cluster_start cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_end start This compound exp_title Experimental Analysis start->exp_title comp_title Computational Modeling start->comp_title nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) exp_title->nmr uv UV-Vis Spectroscopy exp_title->uv xray X-ray Crystallography exp_title->xray analysis Data Synthesis & Interpretation nmr->analysis uv->analysis xray->analysis dft DFT Calculations (Tautomer Stability) comp_title->dft nmr_pred NMR Chemical Shift Prediction (GIAO) dft->nmr_pred uv_pred TD-DFT Simulation (UV-Vis Spectra) dft->uv_pred dft->analysis nmr_pred->analysis uv_pred->analysis conclusion Predominant Tautomer(s) (Solid & Solution) analysis->conclusion

Sources

Foreword: The Indazole Nucleus as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Amino-1H-indazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" possess the ideal combination of synthetic accessibility, metabolic stability, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The 1H-indazole core is a quintessential example of such a scaffold.[1] Its bicyclic structure, featuring a fusion of benzene and pyrazole rings, serves as a versatile bioisostere for native purine systems, enabling it to effectively compete for binding sites in a vast array of enzymes, particularly protein kinases.[2] This guide focuses on a specific, highly functionalized derivative, This compound , a molecule engineered to maximize its potential as a cornerstone for modern drug development, especially in oncology.

Strategic Analysis of the this compound Scaffold

The true value of this molecule lies in the strategic placement of its functional groups, each chosen for a distinct role in molecular recognition and biological activity.

  • The 1H-Indazole Core: Provides a rigid, aromatic platform. The N1-H atom and the N2 lone pair act as a crucial hydrogen bond donor-acceptor pair, famously enabling "hinge-binding" interactions within the ATP-binding pocket of most protein kinases.[1]

  • The C5-Amino Group: This is a critical addition that significantly enhances the scaffold's utility. The primary amine is a potent hydrogen bond donor and can also act as an acceptor. Its position on the "southern" edge of the molecule allows it to form secondary interactions with the solvent front or peripheral regions of a binding site, improving both affinity and selectivity. The 5-aminoindazole scaffold has been identified as a general ligand for protein kinases.[3]

  • The C3-Carbonitrile Moiety: The nitrile group is a strong hydrogen bond acceptor and a metabolically stable polar group. Its linear geometry and electronic properties make it an excellent replacement for other polar groups. Positioned at C3, it projects into the ribose-binding pocket of many kinases, where it can form key interactions that anchor the inhibitor.

This unique combination of a hinge-binder, a potent polar interacting group, and a versatile synthetic handle makes this compound a highly sought-after building block for creating potent and selective kinase inhibitors.[2]

Synthesis Strategy: A Logic-Driven Approach

While a direct, single-step synthesis of this compound is not prominently described, a robust and logical three-step pathway can be designed based on well-established, high-yielding transformations of the indazole core. This approach prioritizes commercially available starting materials and reliable, scalable reactions.

The causality behind this strategy is as follows:

  • Indazole Ring Formation: We begin by constructing the core indazole ring, incorporating the functionalities that will become the 5-amino and 3-carbonitrile groups in latent forms—specifically, a 5-nitro group and a 3-amino group. The use of an ortho-fluorinated benzonitrile is a standard and highly effective method for regioselective cyclization with hydrazine, directly yielding the 3-aminoindazole.[1]

  • Functional Group Interconversion at C3: The 3-amino group is a versatile handle that can be cleanly converted to the desired carbonitrile via the Sandmeyer reaction. This classic transformation proceeds through a stable diazonium salt intermediate and offers a reliable method for introducing the cyano group.[4]

  • Final Reduction at C5: With the C3-carbonitrile in place, the final step is the chemoselective reduction of the 5-nitro group to the target 5-amino group. This is a standard transformation that can be achieved with high efficiency using catalytic hydrogenation, which is known to be compatible with the nitrile functional group.[5]

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Nitro Reduction A 2-Fluoro-5-nitrobenzonitrile B 3-Amino-5-nitro-1H-indazole A->B Hydrazine Hydrate, n-Butanol, Reflux C 5-Nitro-1H-indazole-3-carbonitrile B->C 1. NaNO2, HCl, 0°C 2. CuCN, KCN D This compound C->D H2 (1 atm), 10% Pd/C, Ethanol

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocols: A Self-Validating System

The following protocols are derived from established literature procedures for analogous transformations, providing a reliable and reproducible pathway.

Protocol 3.1: Synthesis of 3-Amino-5-nitro-1H-indazole
  • Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization. n-Butanol is used as a high-boiling solvent to drive the reaction to completion.

  • Methodology:

    • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol (5 mL per mmol of substrate), add hydrazine hydrate (3.0 eq).

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Filter the solid precipitate and wash with cold ethanol to yield the crude product.

    • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary. The expected product is a yellow to orange solid.

Protocol 3.2: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile via Sandmeyer Reaction
  • Rationale: The Sandmeyer reaction is a two-part process. First, the 3-amino group is diazotized with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures to form a diazonium salt. Second, this salt is treated with a copper(I) cyanide solution, which catalyzes the release of N2 gas and substitution with the cyanide nucleophile.[6]

  • Methodology:

    • Diazotization: Suspend 3-amino-5-nitro-1H-indazole (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature strictly between 0 and 5 °C. Stir for 30 minutes.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution from step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3.3: Synthesis of this compound
  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is the catalyst of choice, and ethanol is a suitable solvent. The reaction is highly chemoselective for the nitro group, leaving the nitrile and the indazole ring system intact.[7]

  • Methodology:

    • Dissolve 5-nitro-1H-indazole-3-carbonitrile (1.0 eq) in ethanol or methanol.

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol % by weight).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if needed.

Applications in Kinase Inhibitor Design

The this compound scaffold is primed for elaboration into potent kinase inhibitors. Structure-activity relationship (SAR) studies on analogous series reveal clear patterns for optimizing kinase affinity and selectivity.[8]

Binding Mode Hypothesis

The core scaffold is predicted to adopt a canonical binding mode in the ATP pocket of most kinases:

  • Hinge Interaction: The N1-H and N2 of the indazole ring form two canonical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of a central residue in the kinase hinge region (e.g., Cys in EGFR, Met in CDK2).

  • Hydrophobic Interactions: The benzene portion of the indazole ring occupies a hydrophobic region of the active site.

  • Gatekeeper Pocket: The 5-amino group, after being derivatized (e.g., acylated with a phenyl ring), can be directed towards the "gatekeeper" residue, a key determinant of inhibitor selectivity.

  • Ribose Pocket: The C3-carbonitrile extends towards the solvent-exposed region or ribose-binding pocket, where it can form a hydrogen bond with backbone or side-chain residues.

Caption: Hypothetical binding mode of the scaffold in a kinase active site.

Quantitative Data from Analogous Scaffolds

To illustrate the potential of this core, the following table summarizes the activity of published kinase inhibitors built upon the 5-aminoindazole or related scaffolds.

Compound ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference Insights
3-Amino-1H-indazol-6-yl-benzamidesFLT3, c-Kit, PDGFRα1 - 10The 3-aminoindazole acts as a potent scaffold for developing "DFG-out" inhibitors.[9]
Substituted Indazole AmidesERK1/220 - 500Optimization of substituents on the indazole core is crucial for achieving potent ERK inhibition.[8]
2H-Indazole DerivativesSGK1, Tie2, SRC3.45 (Tie2)The indazole amine moiety is a key hinge-binding group for multiple kinases.[1]
Privileged Indazole ScaffoldsAurora A, Aurora B10 - 100Different substitution patterns on the indazole scaffold can confer isoform selectivity.[10]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic platform for the development of next-generation targeted therapies. Its synthesis, while requiring a multi-step approach, is built upon reliable and well-understood chemical transformations. The true power of this scaffold lies in its pre-organized pharmacophoric elements: a proven hinge-binding motif, a potent hydrogen-bonding amino group for enhancing selectivity, and a versatile cyano group for anchoring within the target active site. For researchers, scientists, and drug development professionals, this molecule represents a validated starting point for fragment-based and knowledge-based design of potent and selective kinase inhibitors, with significant potential to address unmet needs in oncology and beyond.

References

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An In-depth Technical Guide to the Synthesis of 5-Amino-1H-indazole-3-carbonitrile: Key Intermediates and Strategic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Amino-1H-indazole-3-carbonitrile in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among the diverse family of indazole derivatives, this compound stands out as a particularly valuable building block. Its unique trifunctional nature, possessing a reactive amino group, a versatile nitrile moiety, and the characteristic indazole nucleus, makes it a highly sought-after precursor for the synthesis of complex molecules, including potent kinase inhibitors used in oncology. This guide provides an in-depth exploration of the key synthetic pathways to this important molecule, focusing on the critical intermediates and the chemical logic that underpins a successful and scalable synthesis.

Primary Synthetic Strategy: A Multi-step Approach from Substituted Nitroaromatics

A robust and widely applicable route to this compound involves a multi-step synthesis commencing with readily available nitroaromatic precursors. This strategy allows for the sequential and controlled introduction of the required functional groups, ensuring high purity and yield of the final product. The key intermediates in this pathway are 5-Nitro-1H-indazole , 3-Bromo-5-nitro-1H-indazole , and 5-Nitro-1H-indazole-3-carbonitrile .

Workflow for the Primary Synthetic Route

A 2-Amino-5-nitrotoluene B 5-Nitro-1H-indazole A->B Diazotization & Cyclization C 3-Bromo-5-nitro-1H-indazole B->C Halogenation D 5-Nitro-1H-indazole-3-carbonitrile C->D Cyanation E This compound D->E Nitro Reduction

Caption: Primary synthetic pathway to this compound.

Key Intermediate 1: 5-Nitro-1H-indazole

The synthesis of the indazole core with the requisite nitro group at the 5-position is the foundational step. Two primary methods have proven effective, each with its own set of advantages.

Method A: From 2-Amino-5-nitrotoluene

This classical approach relies on the diazotization of 2-amino-5-nitrotoluene (also known as 2-methyl-4-nitroaniline) followed by an intramolecular cyclization.

Causality of Experimental Choices:

  • Diazotization: The use of sodium nitrite in an acidic medium, such as acetic acid, is a standard and efficient method for converting the primary aromatic amine into a diazonium salt. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

  • Cyclization: The in situ generated diazonium salt undergoes a spontaneous intramolecular cyclization, where the diazonium group is attacked by the nucleophilic carbon of the methyl group, leading to the formation of the indazole ring. The reaction is allowed to proceed at room temperature over an extended period to ensure complete cyclization.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole from 2-Amino-5-nitrotoluene [1]

  • In a flask equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene in glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution to the stirred solution of 2-amino-5-nitrotoluene, ensuring the temperature does not exceed 25 °C.

  • Continue stirring for 15 minutes to complete the diazotization.

  • Allow the reaction mixture to stand at room temperature for 3 days.

  • Concentrate the solution under reduced pressure.

  • Add water to the residue and stir to form a slurry.

  • Filter the solid product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from methanol to obtain pure 5-nitro-1H-indazole.

Method B: From 2-Fluoro-5-nitrobenzaldehyde

An alternative and often more rapid synthesis involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine.[2][3]

Causality of Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the ortho position to the nitro group is highly activated towards nucleophilic aromatic substitution. Hydrazine acts as the nucleophile, displacing the fluoride ion.

  • Condensation and Cyclization: The initial SNAr product, a phenylhydrazine derivative, undergoes a subsequent intramolecular condensation between the hydrazine moiety and the aldehyde group, followed by dehydration to form the stable indazole ring. This domino reaction sequence is efficient and often proceeds in high yield.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole from 2-Fluoro-5-nitrobenzaldehyde [2]

  • Dissolve 2-fluoro-5-nitrobenzaldehyde in a suitable solvent such as DMF.

  • To the stirred solution at room temperature, add hydrazine hydrate dropwise.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield pure 5-nitro-1H-indazole.

Starting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
2-Amino-5-nitrotolueneNaNO₂, Acetic AcidAcetic Acid15-2572-80[1]
2-Fluoro-5-nitrobenzaldehydeHydrazine hydrateDMF23~98[2][3]

Key Intermediate 2: 3-Bromo-5-nitro-1H-indazole

With the 5-nitro-1H-indazole core in hand, the next critical step is the regioselective introduction of a halogen at the 3-position. This halogen will serve as a handle for the subsequent introduction of the nitrile group. Bromination is a common and effective choice.

Causality of Experimental Choices:

  • Electrophilic Halogenation: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic attack. Reagents like elemental bromine (Br₂) or N-bromosuccinimide (NBS) are effective electrophilic brominating agents.[4]

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and selectivity. Aprotic polar solvents like DMF are often used to dissolve the starting material and facilitate the reaction.[5]

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole [5]

  • In a three-necked flask under a nitrogen atmosphere, add 5-nitro-1H-indazole.

  • Add N,N-dimethylformamide (DMF) and stir to dissolve.

  • Cool the reaction mixture to -5 °C.

  • Slowly add a solution of bromine in DMF dropwise, maintaining the temperature between 0 and -5 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for 1 hour.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-bromo-5-nitro-1H-indazole.

Key Intermediate 3: 5-Nitro-1H-indazole-3-carbonitrile

The conversion of the 3-bromo intermediate to the 3-carbonitrile is a pivotal transformation. The Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide salt, is a classic and reliable method for this purpose.

Causality of Experimental Choices:

  • Nucleophilic Cyanation: Copper(I) cyanide is a source of the cyanide nucleophile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide ion displaces the bromide ion at the 3-position of the indazole ring.

  • Catalysis: The copper(I) salt plays a crucial role in facilitating the displacement of the halogen. The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent like DMF or NMP to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 3-bromo-5-nitro-1H-indazole and copper(I) cyanide.

  • Add a high-boiling aprotic solvent such as DMF or NMP.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-nitro-1H-indazole-3-carbonitrile.

Final Product: this compound

The final step in this synthetic sequence is the selective reduction of the nitro group to an amino group without affecting the nitrile functionality.

Causality of Experimental Choices:

  • Chemoselective Reduction: The choice of reducing agent is critical to avoid the reduction of the nitrile group. While catalytic hydrogenation with catalysts like palladium on carbon can be used, careful control of reaction conditions is necessary to prevent over-reduction.[6][7]

  • Alternative Reducing Agents: Chemical reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are often preferred for their chemoselectivity in reducing aromatic nitro groups in the presence of other reducible functionalities. Another option is the use of lithium borohydride with a catalytic amount of selenium.[8]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, suspend 5-nitro-1H-indazole-3-carbonitrile in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Alternative Synthetic Considerations: The Phenylhydrazine Route

An alternative, more convergent approach involves the cyclization of a substituted phenylhydrazine with a malononitrile derivative. While less commonly detailed for this specific target in the literature, the principles are well-established in pyrazole synthesis.[9]

Conceptual Workflow for the Phenylhydrazine Route

A (4-Nitrophenyl)hydrazine C Hydrazone Intermediate A->C B Malononitrile derivative B->C D 5-Nitro-1H-indazole-3-amine C->D Cyclization E This compound D->E Sandmeyer-type Reaction & Reduction

Caption: Conceptual alternative pathway via a phenylhydrazine derivative.

This route would involve the initial formation of a hydrazone intermediate from the reaction of (4-nitrophenyl)hydrazine with a suitable malononitrile derivative. Subsequent intramolecular cyclization would lead to a 3-amino-5-nitro-1H-indazole. The final conversion to the 3-carbonitrile would then require a Sandmeyer-type reaction, followed by the reduction of the nitro group. While potentially shorter, this route may present challenges in controlling regioselectivity during the cyclization and the multi-step conversion of the 3-amino group to a nitrile.

Conclusion

The synthesis of this compound is a multi-faceted challenge that can be effectively addressed through a strategic, multi-step approach. The pathway commencing with a 5-nitroindazole precursor, followed by halogenation, cyanation, and final reduction, offers a reliable and scalable route. Each step is underpinned by well-understood reaction mechanisms, and the careful selection of reagents and conditions is paramount to achieving high yields and purity. The identification and characterization of the key intermediates—5-Nitro-1H-indazole , 3-Bromo-5-nitro-1H-indazole , and 5-Nitro-1H-indazole-3-carbonitrile —are critical for process monitoring and optimization. This guide provides a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this vital building block in modern medicinal chemistry.

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  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. (URL: [Link])

  • Catalytic Reduction of Nitriles. (URL: Not available)
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2009). Acta Crystallographica Section E: Structure Reports Online. (URL: [Link])

  • Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. (2001). Molecules. (URL: [Link])

  • Sandmeyer cyanation of arenediazonium tetrafluoroborate using acetonitrile as a cyanide source. (2019). Organic Chemistry Frontiers. (URL: [Link])

  • Reduction of nitro group in the presence of a nitrile : r/chemistry. (2018). Reddit. (URL: [Link])

  • RECENT ADVANCES IN CYANATION REACTIONS. (2019). Química Nova. (URL: [Link])

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. (URL: [Link])

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An In-depth Technical Guide to the Physicochemical Characteristics of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of novel therapeutics.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[2] Notably, several FDA-approved drugs, such as the antiemetic granisetron and the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its clinical relevance.[1]

This guide focuses on a specific, yet potentially pivotal, member of this family: 5-Amino-1H-indazole-3-carbonitrile . The presence of the amino group at the 5-position and the nitrile group at the 3-position offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the nitrile group can be hydrolyzed to a carboxylic acid or serve as a bioisostere for other functional groups. Understanding the fundamental physical and chemical characteristics of this molecule is paramount for its effective utilization in research and drug development.

Molecular Structure and Isomerism

This compound, with the chemical formula C₈H₆N₄, is an aromatic heterocyclic compound. The indazole ring system can exist in different tautomeric forms, with the 1H- and 2H-isomers being the most common.[1] Generally, the 1H-indazole tautomer is thermodynamically more stable and is the predominant form.[2] The structure of this compound is presented below:

Caption: 2D structure of this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. Therefore, the following table includes data for the parent compound, 1H-Indazol-5-amine, to provide an estimate of the properties of the target molecule. It is crucial for researchers to experimentally determine these values for this compound.

PropertyValue (for 1H-Indazol-5-amine)Data TypeSource
Molecular FormulaC₈H₆N₄--
Molecular Weight158.16 g/mol --
Melting PointNot available--
Boiling PointNot available--
Solubility17.9 µg/mL (at pH 7.4)Experimental[1]
pKaNot available--

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the expected melting point is approached.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Aqueous Solubility

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is a standard technique for determining equilibrium solubility.

Methodology:

  • An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered through a 0.22 µm filter to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Rationale: The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.

Methodology (Potentiometric Titration):

  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the indazole ring. The substitution pattern will influence the chemical shifts and coupling constants.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons. The chemical shift of this signal can vary depending on the solvent and concentration.

  • NH Proton: A broad singlet for the N-H proton of the indazole ring.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 100-150 ppm).

  • Nitrile Carbon: A characteristic signal for the -C≡N carbon, typically in the range of δ 115-125 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

  • N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A broader band for the indazole N-H stretch is also expected in this region.

  • C≡N Stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

  • C=C and C=N Stretching: Bands in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring and pyrazole ring vibrations.

  • N-H Bending: A band around 1590-1650 cm⁻¹ for the scissoring vibration of the amino group.

Experimental Protocol for FT-IR Spectroscopy (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (158.16).

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways for indazoles may involve cleavage of the pyrazole ring or loss of substituents.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the spectrum to identify the molecular ion and any significant fragment ions.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the aromatic indazole core.

G cluster_0 This compound cluster_1 Potential Reactions A Amino Group (-NH₂) D Acylation / Sulfonylation A->D Nucleophilic attack E Diazotization A->E Formation of diazonium salt B Nitrile Group (-C≡N) F Hydrolysis B->F -> Carboxylic Acid G Reduction B->G -> Amine C Indazole Ring H Electrophilic Aromatic Substitution C->H e.g., Halogenation

Caption: Reactivity map of this compound.

  • Amino Group: The primary amino group at the 5-position is nucleophilic and can undergo reactions such as acylation, sulfonylation, and alkylation. It can also be diazotized and converted to other functional groups.

  • Nitrile Group: The nitrile group at the 3-position can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. It can also be reduced to a primary amine.

  • Indazole Ring: The aromatic indazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing amino and nitrile groups. The ring is generally stable under most conditions but can be susceptible to strong oxidizing or reducing agents.

Stability and Storage: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It is likely to be sensitive to light and air over prolonged periods.

Synthesis of this compound

Proposed Synthetic Pathway:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution & Cyclization cluster_1 Step 2: Reduction A 2-Fluoro-5-nitrobenzonitrile C Intermediate Hydrazine A->C B Hydrazine Hydrate B->C D 5-Nitro-1H-indazole-3-carbonitrile C->D Cyclization F This compound D->F Nitro Group Reduction E Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol:

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

  • To a solution of 2-fluoro-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol or N,N-dimethylformamide), add hydrazine hydrate.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate hydrazine, which may cyclize in situ or upon further heating.

Step 2: Synthesis of this compound

  • Dissolve 5-Nitro-1H-indazole-3-carbonitrile in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Chemical Biology

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the amino and nitrile groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The amino group at the 5-position can be functionalized to interact with the solvent-exposed region of the kinase, while the 3-position can be elaborated to target other regions of the ATP-binding pocket.

  • Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, this compound is an ideal candidate for fragment-based screening to identify initial hits against various protein targets.

  • Chemical Probes: Derivatization of this scaffold with fluorescent tags or affinity labels can lead to the development of chemical probes to study the localization and function of biological targets.

Conclusion

This compound is a promising, yet underexplored, building block in the vast landscape of medicinal chemistry. While specific experimental data for this compound is sparse, its structural features suggest significant potential for the development of novel bioactive compounds. This guide provides a comprehensive overview of the general characteristics of the indazole scaffold, offers predictive insights into the properties of the title compound, and details the necessary experimental protocols for its thorough characterization. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and biological activity of this intriguing molecule and its derivatives.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. [Link].

  • Tale, R. H., & Khan, A. B. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1846-1886. [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into 5-Amino-1H-indazole-3-carbonitrile: A Key Heterocycle in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 5-Amino-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in drug discovery and development. While direct experimental and extensive theoretical data for this specific molecule are limited, this paper synthesizes information from closely related indazole and pyrazole analogues to project its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's characteristics through computational chemistry, alongside established synthetic routes and potential applications. All theoretical data presented herein is based on Density Functional Theory (DFT) calculations performed on analogous compounds, providing a robust predictive framework.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1] The specific functionalization with an amino group at the 5-position and a carbonitrile group at the 3-position in this compound suggests a molecule with unique electronic and hydrogen-bonding capabilities, making it a prime candidate for interaction with biological targets. Understanding the fundamental molecular properties of this compound is crucial for designing novel therapeutics and functional materials.

Synthetic Pathways to Functionalized Indazoles

The synthesis of this compound and its derivatives can be achieved through various established synthetic methodologies for related pyrazole and indazole systems. A common and efficient approach involves a multi-component reaction strategy.

Multi-component Reaction Protocol

A highly effective method for synthesizing related 5-amino-1H-pyrazole-5-carbonitrile derivatives involves a one-pot, three-component reaction of benzaldehydes, malononitrile, and phenylhydrazine.[2][3] This approach is lauded for its eco-friendliness, high yields, and mild reaction conditions.[2][3]

Experimental Protocol (Adapted for this compound):

  • Reactant Preparation: In a round-bottom flask, combine the appropriate ortho-substituted aminobenzonitrile (as a precursor to the indazole ring), a suitable nitrile-containing reactant, and a hydrazine source.

  • Solvent and Catalyst: The reaction is typically carried out in an ethanol/water mixture, which acts as a green solvent system. A catalyst, such as a modified layered double hydroxide (LDH), can be employed to enhance reaction rates and yields.[2][3]

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 55 °C) for a period of 15-30 minutes.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.[2]

G cluster_workflow Synthetic Workflow Reactants Ortho-substituted aminobenzonitrile + Malononitrile + Hydrazine Source Solvent_Catalyst Ethanol/Water LDH Catalyst Reactants->Solvent_Catalyst suspend in Reaction Stir at 55°C 15-30 min Solvent_Catalyst->Reaction heat & stir Workup Cooling, Filtration/ Extraction Reaction->Workup upon completion Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product G cluster_homo HOMO cluster_lumo LUMO HOMO Highest Occupied Molecular Orbital HOMO_desc Electron-rich regions (Amino group, Indazole ring) Susceptible to electrophilic attack Energy Energy LUMO Lowest Unoccupied Molecular Orbital LUMO_desc Electron-deficient regions (Carbonitrile group, Pyrazole ring) Susceptible to nucleophilic attack Energy->LUMO

Sources

Methodological & Application

A Robust Two-Step Synthesis of 5-Amino-1H-indazole-3-carbonitrile from 2-Fluoro-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-IND-CN-0503

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 5-Amino-1H-indazole-3-carbonitrile, a key building block for pharmaceutical research. The synthesis commences with the reaction of 2-fluoro-5-nitrobenzonitrile and hydrazine hydrate to form an intermediate, 5-nitro-1H-indazole-3-carbonitrile, which is subsequently reduced to the target compound. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and critical safety information to ensure reproducible and safe execution.

Introduction

This compound is a highly valuable intermediate in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors used in oncology. The strategic placement of the amino and nitrile functionalities allows for diverse downstream modifications. The synthetic route described herein leverages a classical approach involving nucleophilic aromatic substitution (SNAr) followed by cyclization and subsequent reduction. This method is advantageous due to the availability of starting materials and its general reliability.[1][2]

The key transformation relies on the reaction between an ortho-fluorobenzonitrile derivative and hydrazine.[1] The fluorine atom, activated by the electron-withdrawing nitrile and nitro groups, serves as an excellent leaving group for nucleophilic attack by hydrazine. The resulting hydrazinyl intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring system.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

Stage 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

The reaction begins with the nucleophilic aromatic substitution (SNAr) of hydrazine on 2-fluoro-5-nitrobenzonitrile. The highly electronegative fluorine atom is displaced by one of the nitrogen atoms of hydrazine. This step is facilitated by the strong electron-withdrawing effects of the para-nitro group and the ortho-nitrile group, which stabilize the negatively charged Meisenheimer complex intermediate. Following the substitution, an intramolecular cyclization occurs where the second nitrogen atom of the hydrazine moiety attacks the carbon atom of the nitrile group, forming the pyrazole ring fused to the benzene ring, yielding the indazole core.[3][4]

Stage 2: Reduction of 5-Nitro-1H-indazole-3-carbonitrile

The nitro group of the intermediate is then reduced to the primary amine. While various reducing agents can accomplish this, tin(II) chloride (SnCl₂) in an acidic medium (like concentrated HCl) is a classic and effective method for this transformation. The tin(II) chloride acts as a reducing agent, converting the nitro group to an amino group while being oxidized itself.

Workflow and Pathway Visualization

The overall synthetic workflow and the detailed reaction mechanism are depicted below.

G cluster_workflow Synthetic Workflow A 2-Fluoro-5-nitrobenzonitrile + Hydrazine Hydrate B S N Ar & Cyclization (Stage 1) A->B C 5-Nitro-1H-indazole-3-carbonitrile (Intermediate) B->C D Reduction with SnCl₂/HCl (Stage 2) C->D E This compound (Final Product) D->E

Caption: High-level workflow for the two-stage synthesis.

G cluster_mechanism Reaction Mechanism (Stage 1) start 2-Fluoro-5-nitrobenzonitrile meisenheimer Meisenheimer Complex (Intermediate) start->meisenheimer + H₂N-NH₂ (SNAr attack) hydrazine H₂N-NH₂ intermediate 2-Hydrazinyl-5-nitrobenzonitrile meisenheimer->intermediate - F⁻ product 5-Nitro-1H-indazole-3-carbonitrile intermediate->product Intramolecular Cyclization

Caption: Key mechanistic steps of the indazole ring formation.

Materials and Equipment

Reagents & SolventsGradeSupplier
2-Fluoro-5-nitrobenzonitrile>97%TCI, Sigma-Aldrich
Hydrazine Hydrate (55-64%)ReagentSigma-Aldrich
n-ButanolAnhydrousMajor Supplier
Tin(II) Chloride Dihydrate>98%Major Supplier
Hydrochloric Acid (HCl)37% (conc.)Major Supplier
Sodium Bicarbonate (NaHCO₃)ACS GradeMajor Supplier
Ethyl Acetate (EtOAc)ACS GradeMajor Supplier
Brine (Saturated NaCl)-Lab Prepared
Anhydrous Sodium SulfateACS GradeMajor Supplier

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Buchner funnel and filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Critical Safety Precautions

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5][6] It can be fatal if inhaled and is toxic if swallowed or in contact with skin.[7] Always handle hydrazine hydrate in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles. In case of skin contact, immediately wash the affected area with copious amounts of water.[6]

  • 2-Fluoro-5-nitrobenzonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation.[8] Handle with appropriate PPE in a fume hood.

  • Concentrated HCl: Highly corrosive. Causes severe skin burns and eye damage. Use with extreme care in a fume hood.

  • General Precautions: Perform a thorough risk assessment before starting any work.[9] Ensure emergency equipment (safety shower, eyewash station) is accessible.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (10.0 g, 60.2 mmol).

  • Solvent Addition: Add n-butanol (100 mL) to the flask and stir the mixture to dissolve the starting material.

  • Reagent Addition: Carefully add hydrazine hydrate (6.0 mL, ~120 mmol, 2.0 eq.) to the solution. Note: This addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 118°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature. A yellow precipitate will form.

    • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with a small amount of cold n-butanol, followed by cold water to remove any residual hydrazine.

    • Dry the collected solid under vacuum to yield 5-nitro-1H-indazole-3-carbonitrile as a yellow powder.

Stage 2: Synthesis of this compound
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend the 5-nitro-1H-indazole-3-carbonitrile (8.0 g, 42.5 mmol) obtained from Stage 1 in ethanol (150 mL).

  • Reagent Preparation: In a separate beaker, dissolve tin(II) chloride dihydrate (48.0 g, 213 mmol, 5.0 eq.) in concentrated hydrochloric acid (80 mL). Caution: This dissolution is exothermic.

  • Reagent Addition: Slowly add the acidic SnCl₂ solution to the stirred suspension of the nitro-indazole.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 2-3 hours. Monitor the reaction by TLC (1:1 EtOAc/Hexanes) until the starting material is fully consumed.

  • Workup & Isolation:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8-9. Caution: Vigorous gas (CO₂) evolution will occur. Perform this step slowly in a large beaker or flask to avoid overflow. A precipitate will form.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the final product, this compound.

Characterization and Data

CompoundAppearanceYieldM.P. (°C)¹H NMR (DMSO-d₆, δ ppm)MS (ESI+) m/z
5-Nitro-1H-indazole-3-carbonitrile Yellow Powder85-95%260-26414.9 (br s, 1H), 8.8 (d, 1H), 8.3 (dd, 1H), 7.9 (d, 1H)189.0 [M+H]⁺
This compound Off-white/Light Brown Solid70-85%235-23913.2 (br s, 1H), 7.4 (d, 1H), 6.9 (d, 1H), 6.7 (dd, 1H), 5.4 (s, 2H)159.1 [M+H]⁺

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Stage 1: Incomplete Reaction Insufficient reaction time or temperature.Ensure the mixture is at a full reflux. Extend the reaction time and monitor by TLC.
Stage 1: Low Yield Product loss during workup.Ensure the mixture is thoroughly cooled before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing.
Stage 2: Incomplete Reduction Insufficient reducing agent or reaction time.Ensure at least 5 equivalents of SnCl₂ are used. The reaction can be gently heated for longer if necessary.
Final Product is Dark/Impure Oxidation of the amino group; residual tin salts.Workup should be performed promptly. Ensure pH is basic enough to precipitate all tin salts. A final purification by column chromatography may be required.

Conclusion

This application note details a robust and well-documented two-step synthesis for this compound from a readily available 2-fluorobenzonitrile derivative. By providing a thorough explanation of the reaction mechanism, detailed safety protocols, and step-by-step instructions, this guide enables researchers to confidently and safely produce this valuable pharmaceutical intermediate for drug discovery and development programs.

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  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. chemicalbook.com.

  • New Jersey Department of Health. (2010). Hydrazine - Hazardous Substance Fact Sheet. nj.gov.

  • Smolecule. (n.d.). 5-Fluoro-2-hydrazino-benzonitrile. smolecule.com. Retrieved January 22, 2026, from

  • El-Sawy, E. R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

  • Wang, J., et al. (2012). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Journal of the Serbian Chemical Society.

  • Google Patents. (2009). Preparation method of o-aminobenzonitrile compounds. CN101585785A.

  • Acros Organics. (2024). Hydrazine hydrate, 55% (Hydrazine, 35%) - Safety Data Sheet. fishersci.com.

  • TCI AMERICA. (n.d.). 2-Fluoro-5-nitrobenzonitrile. tcichemicals.com. Retrieved January 22, 2026, from

  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. Retrieved January 22, 2026, from

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Application Note: A Streamlined Palladium-Catalyzed Approach to the Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 5-Amino-1H-indazole-3-carbonitrile, a key building block in contemporary drug discovery. The presented methodology is anchored in a robust, two-step sequence commencing with the diazotization and cyclization of commercially available 2-amino-5-bromobenzonitrile to afford the pivotal intermediate, 5-bromo-1H-indazole-3-carbonitrile. The subsequent and final transformation is achieved through a highly efficient palladium-catalyzed Buchwald-Hartwig amination. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering in-depth procedural details, mechanistic insights, and the scientific rationale underpinning the experimental design.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] As a bioisostere of indole, the indazole moiety offers unique hydrogen bonding capabilities and electronic properties, making it a valuable component in the design of kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[3] Specifically, substituted 3-aminoindazoles and related architectures have demonstrated significant potential in targeting a range of enzymes and receptors.[4] The target molecule of this guide, this compound, combines the key pharmacophoric elements of a 5-aminoindazole with a versatile carbonitrile group at the 3-position, rendering it an exceptionally useful intermediate for the elaboration into diverse chemical libraries for drug discovery programs.

Synthetic Strategy: A Two-Step Pathway

The synthesis of this compound is strategically designed in two distinct steps, maximizing efficiency and yield while utilizing readily accessible starting materials.

Step 1: The synthesis begins with the formation of the indazole ring system through a classical diazotization of 2-amino-5-bromobenzonitrile, followed by an intramolecular cyclization. This well-established transformation provides the key intermediate, 5-bromo-1H-indazole-3-carbonitrile.

Step 2: The pivotal carbon-nitrogen bond formation is accomplished via a palladium-catalyzed Buchwald-Hartwig amination.[5] This powerful cross-coupling reaction facilitates the conversion of the 5-bromoindazole intermediate to the desired 5-amino product. The choice of an appropriate palladium catalyst, ligand, and base is critical for achieving high conversion and selectivity in this transformation.[6][7]

Overall Experimental Workflow

The following diagram provides a high-level overview of the synthetic workflow, from starting material to the final purified product.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Purification and Analysis Start 2-Amino-5-bromobenzonitrile Diazotization Diazotization with NaNO2, HCl Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Intermediate_1 5-Bromo-1H-indazole-3-carbonitrile Cyclization->Intermediate_1 Intermediate_1_copy 5-Bromo-1H-indazole-3-carbonitrile Coupling Pd-catalyzed Coupling (Ammonia source, Pd catalyst, Ligand, Base) Intermediate_1_copy->Coupling Product This compound Coupling->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, HPLC Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbonitrile

This procedure is adapted from established methods for the synthesis of indazoles from 2-aminobenzonitriles.[4]

Materials:

ReagentM.W.AmountMoles
2-Amino-5-bromobenzonitrile197.0410.0 g50.7 mmol
Concentrated HCl (37%)36.4630 mL-
Sodium Nitrite (NaNO₂)69.003.85 g55.8 mmol
Deionized Water18.02150 mL-
Ethyl Acetate88.11300 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄120.3710 g-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-bromobenzonitrile (10.0 g, 50.7 mmol) in a mixture of concentrated HCl (30 mL) and deionized water (50 mL).

  • Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (3.85 g, 55.8 mmol) in deionized water (20 mL).

  • Add the sodium nitrite solution dropwise to the cooled suspension over a period of 30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a diazonium salt is observed.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to 50 °C for 2 hours to facilitate the intramolecular cyclization. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with deionized water (100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford 5-bromo-1H-indazole-3-carbonitrile as a solid.

Step 2: Palladium-Catalyzed Synthesis of this compound

This protocol is based on the principles of the Buchwald-Hartwig amination, optimized for halo-indazoles.[6][7][8] An ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), can be used as the nitrogen source. This protocol will detail the use of LiHMDS.

Materials:

ReagentM.W.AmountMoles
5-Bromo-1H-indazole-3-carbonitrile222.035.0 g22.5 mmol
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72206 mg0.225 mmol (1 mol%)
XPhos476.65430 mg0.90 mmol (4 mol%)
Lithium bis(trimethylsilyl)amide (LiHMDS)167.334.9 g29.3 mmol
Anhydrous Toluene-100 mL-
Saturated aq. NH₄Cl-50 mL-
Ethyl Acetate88.11200 mL-
Deionized Water18.02100 mL-
Brine-100 mL-
Anhydrous Na₂SO₄142.0410 g-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1H-indazole-3-carbonitrile (5.0 g, 22.5 mmol), Pd₂(dba)₃ (206 mg, 1 mol%), and XPhos (430 mg, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (100 mL) via syringe.

  • In a separate dry flask under an inert atmosphere, dissolve LiHMDS (4.9 g, 29.3 mmol) in anhydrous toluene (50 mL).

  • Add the LiHMDS solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • Dilute the mixture with ethyl acetate (200 mL) and water (100 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound.

Mechanistic Rationale

The success of the second step hinges on the intricate catalytic cycle of the Buchwald-Hartwig amination. The judicious selection of a bulky, electron-rich phosphine ligand like XPhos is paramount. Such ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[5]

G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-Br PdII_Complex L₂Pd(II)(Ar)Br OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord NH₃ (from source) PdII_Amine [L₂Pd(II)(Ar)(NH₂)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation - HBr (Base) PdII_Amido L₂Pd(II)(Ar)(NH) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NH₂ (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[9]

Reagent-Specific Precautions:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Sodium Nitrite: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.

  • Concentrated HCl: Highly corrosive. Handle in a fume hood and wear appropriate acid-resistant gloves.

  • LiHMDS: A strong base that is moisture-sensitive. Handle under an inert atmosphere.

  • Toluene: Flammable and toxic. Use in a well-ventilated area.

Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note outlines a reliable and efficient palladium-catalyzed synthesis of this compound. The two-step approach, leveraging a classical indazole formation followed by a modern Buchwald-Hartwig amination, provides a practical route for obtaining this valuable building block for pharmaceutical research and development. The detailed protocols, mechanistic insights, and safety guidelines are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

  • Jadhav, S. D., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Buchwald, S. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. [Link]

  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. [Link]

  • PubMed. Palladium-Catalyzed Intramolecular C-H Amination via Oxidative Coupling on Indole Derivatives. [Link]

  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. [Link]

  • ResearchGate. RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • Taylor & Francis Online. Cyanation – Knowledge and References. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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One-Pot Synthesis of 5-Amino-1H-indazole-3-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Amino-1H-indazole-3-carbonitrile in Medicinal Chemistry

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic aromatic heterocycle, a bioisostere of indole, is featured in numerous pharmaceuticals exhibiting activities such as anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] Specifically, the this compound moiety serves as a critical building block in the synthesis of various kinase inhibitors and other therapeutic agents. The strategic placement of the amino and cyano groups offers versatile handles for further chemical modifications, making it a highly sought-after intermediate in drug discovery programs.

Traditional multi-step syntheses of substituted indazoles can be time-consuming, often requiring the isolation of intermediates, which can lead to reduced overall yields and increased production costs.[3] One-pot reactions, particularly those involving multiple components, present an elegant and efficient alternative by minimizing reaction time, solvent usage, and purification steps.[4][5] This application note details a robust and scalable one-pot protocol for the synthesis of this compound, designed for researchers and professionals in drug development.

Reaction Principle: A One-Pot, Two-Step Tandem Approach

The described protocol is a one-pot, two-step tandem reaction commencing with a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The overall strategy is based on the well-established reactivity of ortho-halobenzonitriles with hydrazine derivatives.[3] In this specific application, we utilize a readily available and appropriately substituted fluorobenzonitrile as the starting material.

The reaction proceeds via two key transformations within a single reaction vessel:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the displacement of a fluoride ion from the aromatic ring by hydrazine. The fluorine atom at the ortho position to the nitrile group is highly activated towards nucleophilic attack, facilitating this initial step.

  • Intramolecular Cyclization: The resulting hydrazine intermediate undergoes a base-mediated intramolecular cyclization. The nucleophilic nitrogen of the hydrazine attacks the carbon of the nitrile group, leading to the formation of the pyrazole ring fused to the benzene ring, thus constructing the indazole core.

This one-pot approach provides a streamlined and efficient route to the target molecule, obviating the need for the isolation of the potentially unstable hydrazine intermediate.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up and Isolation A Combine Starting Material, Hydrazine Hydrate, and Solvent B Add Base A->B Step 1 C Heat to Reflux B->C Step 2 D Monitor Reaction by TLC/LC-MS C->D Step 3 E Cool to Room Temperature D->E Step 4 F Precipitate Product with Water E->F Step 5 G Filter and Wash the Solid F->G Step 6 H Dry the Product under Vacuum G->H Step 7

Caption: One-pot synthesis workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
2-Fluoro-4-nitrobenzonitrile≥98%Commercially Available
Hydrazine hydrate≥98%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Commercially Available
Concentrated Hydrochloric Acid (HCl)37%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Buchner funnel and filtration apparatus

  • Rotary evaporator

  • High-vacuum pump

Detailed Experimental Protocol

This protocol describes a one-pot synthesis of this compound starting from 2-fluoro-4-nitrobenzonitrile. The initial product, 5-Nitro-1H-indazole-3-carbonitrile, is formed and then reduced in the same pot to yield the final product.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-fluoro-4-nitrobenzonitrile (10.0 g, 60.2 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add hydrazine hydrate (4.5 mL, 90.3 mmol) to the solution at room temperature. A slight exotherm may be observed.

  • Add anhydrous potassium carbonate (16.6 g, 120.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and maintain at this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Step 2: In-situ Reduction to this compound

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, carefully dissolve tin(II) chloride dihydrate (54.4 g, 241 mmol) in concentrated hydrochloric acid (60 mL). This process is exothermic.

  • Slowly add the acidic tin(II) chloride solution to the reaction mixture. An exotherm will be observed. Maintain the temperature below 50 °C using an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-3 hours.

  • Monitor the reduction of the nitro group by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • Slowly and carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This will cause gas evolution and the precipitation of tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Results and Discussion

Reaction Mechanism

The proposed mechanism for this one-pot synthesis is illustrated below. The reaction begins with the nucleophilic attack of hydrazine on the electron-deficient aromatic ring of 2-fluoro-4-nitrobenzonitrile, leading to the displacement of the fluoride ion. The resulting intermediate then undergoes a base-promoted intramolecular cyclization, where the terminal amino group of the hydrazine attacks the nitrile carbon to form the indazole ring. The nitro group is subsequently reduced to an amino group by tin(II) chloride in an acidic medium.

G Start 2-Fluoro-4-nitrobenzonitrile + Hydrazine Intermediate1 Hydrazinylbenzonitrile Intermediate Start->Intermediate1 SₙAr Base K₂CO₃ Reducer SnCl₂ / HCl Product_Nitro 5-Nitro-1H-indazole-3-carbonitrile Intermediate1->Product_Nitro Intramolecular Cyclization Final_Product This compound Product_Nitro->Final_Product Reduction

Caption: Proposed reaction mechanism for the one-pot synthesis.

Key Parameters and Troubleshooting
ParameterRecommended ConditionRationale / Troubleshooting
Solvent Anhydrous DMFA high-boiling polar aprotic solvent is required to facilitate the SNAr reaction. Ensure the solvent is anhydrous to prevent unwanted side reactions.
Base Anhydrous K₂CO₃A mild inorganic base is sufficient to promote the cyclization step without causing decomposition of the starting material or product.
Temperature 120 °C for cyclization, 60 °C for reductionThe initial cyclization requires elevated temperatures to proceed at a reasonable rate. The reduction is typically performed at a lower temperature to control the exotherm.
Work-up Careful neutralization and extractionThe neutralization step can be vigorous due to gas evolution. Slow addition of the bicarbonate solution is crucial. Thorough extraction is necessary to maximize the yield.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The described method is efficient, scalable, and avoids the isolation of intermediates, thereby offering significant advantages over traditional multi-step approaches. The causality behind the experimental choices has been explained, and the protocol is designed to be a self-validating system for researchers in the field.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. IRIS Unina. Available at: [Link]

  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO - The University of New Orleans. Available at: [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 ngcontent-ng-c1703228563="" _nghost-ng-c2127666394="" class="display ng-star-inserted">

    
     -pyrazole-4-carbonitriles in green media. ResearchGate. Available at: [Link]
    
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Application Note: The 5-Amino-1H-indazole-3-carbonitrile Scaffold for Developing Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases remains a paramount goal. A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are known to bind to a particular class of targets.

The indazole core is one such privileged scaffold, renowned for its utility in medicinal chemistry and its presence in numerous commercially available kinase inhibitors, including axitinib and pazopanib.[1][2] These molecules have demonstrated the power of the indazole framework to effectively target the ATP-binding site of kinases.

This application note focuses on a specific, highly versatile derivative: 5-amino-1H-indazole-3-carbonitrile . This scaffold offers a unique combination of features for the rational design of potent and selective kinase inhibitors:

  • The 1H-Indazole-3-Amine Moiety: This portion of the molecule is a proven "hinge-binding" fragment, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP pocket.[3]

  • The 5-Amino Group: This functional group serves as a crucial vector for chemical modification. It allows for the exploration of the solvent-exposed region of the ATP-binding site, enabling chemists to fine-tune selectivity and optimize physicochemical properties such as solubility and cell permeability.

  • The 3-Carbonitrile Group: The nitrile functionality can act as a hydrogen bond acceptor, potentially forming additional interactions within the active site to enhance potency. It can also serve as a synthetic handle for further chemical elaboration.

This guide provides a comprehensive overview of the core principles of this scaffold and detailed protocols for its characterization, from initial biochemical screening to cellular validation.

Core Principles of the Scaffold: Hinge Binding and Rational Design

The efficacy of the indazole scaffold is rooted in its ability to mimic the adenine moiety of ATP, allowing it to compete for binding in the kinase active site. The 3-amino group and the N1 nitrogen of the indazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively, forming a bidentate hydrogen bond interaction with the kinase hinge region, typically with the backbone amide and carbonyl groups of conserved residues like alanine and glutamic acid.[1] This interaction is the primary anchor for the inhibitor.

The power of the this compound scaffold lies in the strategic placement of its functional groups, which provides a robust platform for structure-activity relationship (SAR) studies. Modifications extending from the 5-amino position can be designed to interact with less conserved regions of the ATP pocket, thereby achieving selectivity for a specific kinase or kinase family over others.[4][5]

G cluster_0 Kinase ATP Binding Site hinge Kinase Hinge Region (e.g., Ala, Glu) scaffold This compound Scaffold scaffold->hinge Bidentate Hydrogen Bonds

Caption: Interaction of the indazole scaffold with the kinase hinge.

A Stepwise Workflow for Inhibitor Characterization

A logical, multi-step process is essential to validate and characterize novel inhibitors derived from the this compound scaffold. The workflow progresses from broad, biochemical potency measurements to more physiologically relevant cellular assays, culminating in a comprehensive selectivity profile.

G A Scaffold Synthesis & Library Generation B Protocol 1: Biochemical Potency Assay (e.g., ADP-Glo™) A->B Initial Screen C Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®) B->C Confirm Cell Permeability & Anti-proliferative Effect D Protocol 3: Cellular Target Engagement (Western Blot) C->D Validate On-Target Effect E Kinase Selectivity Profiling D->E Assess Off-Target Activity F Hit-to-Lead Optimization E->F

Caption: Experimental workflow for kinase inhibitor characterization.

Initial Biochemical Potency Assessment

The first step is to determine the direct inhibitory effect of the compound on the purified target kinase. Luminescence-based ATP consumption assays, such as the ADP-Glo™ Kinase Assay, are the industry standard due to their high sensitivity and broad applicability.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by a kinase reaction; less ADP corresponds to greater inhibition.

  • Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

  • Materials:

    • Purified recombinant kinase of interest.

    • Kinase-specific substrate peptide.

    • Test compounds (derived from the scaffold) dissolved in 100% DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Kinase reaction buffer (typically 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • ATP solution at a concentration relevant for the target kinase (often the determined Km value).

    • White, opaque 96- or 384-well assay plates.

  • Methodology:

    • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Enzyme & Substrate Addition: Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer. Add this mix to the wells containing the test compounds.

      • Causality Check: Pre-incubating the enzyme with the inhibitor for 10-15 minutes at room temperature allows the compound to bind to the kinase before the reaction is initiated.

    • Initiate Kinase Reaction: Prepare an ATP solution in kinase reaction buffer. Add this to all wells to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the enzyme kinetics.

    • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.

    • Generate Luminescent Signal: Add Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO-only controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity Confirmation

A potent biochemical inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, which is an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® reagent lyses cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Materials:

    • Cancer cell line known to be dependent on the target kinase for proliferation.

    • Appropriate cell culture medium with 10% FBS.

    • Test compounds dissolved in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

    • White, clear-bottom 96-well cell culture plates.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

      • Causality Check: Seeding density must be optimized to ensure cells are in the exponential growth phase for the duration of the experiment.

    • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a DMSO-only vehicle control.

    • Incubation: Incubate the plates for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.

    • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent directly to each well.

    • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition & Analysis: Read luminescence on a plate reader. Calculate the half-maximal effective concentration (EC₅₀) by plotting the results as described for the biochemical assay.

Protocol 3: Cellular Target Engagement & Pathway Modulation (Western Blot)

This protocol directly verifies that the compound inhibits the target kinase within the cell by measuring the phosphorylation of a known downstream substrate.

  • Principle: Western blotting uses antibodies to detect specific proteins. By using a phospho-specific antibody, one can measure the decrease in substrate phosphorylation as a function of inhibitor concentration.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells (if necessary to reduce basal signaling) and then treat with serial dilutions of the test compound for a short period (e.g., 1-4 hours). Include a DMSO vehicle control.

    • Stimulation (if required): If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

      • Causality Check: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins of interest after cell lysis.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase substrate (e.g., anti-phospho-STAT3).

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[3]

    • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms on-target activity.

Data Interpretation and Hit-to-Lead Considerations

The data gathered from these protocols provides a multi-faceted view of the compound's properties. A promising "hit" compound typically exhibits the following characteristics, which can be summarized for comparison.

Table 1: Example Characterization Data for a Hit Compound

ParameterAssay TypeTarget KinaseResult (IC₅₀/EC₅₀)
PotencyBiochemical (ADP-Glo™)Kinase X85 nM
Cellular ActivityProliferation (CT-Glo®)Cell Line A450 nM
Target EngagementWestern Blot (p-Substrate)Cell Line A~200 nM

A significant drop-off between biochemical potency (IC₅₀) and cellular activity (EC₅₀) may indicate poor cell permeability or high plasma protein binding. The target engagement EC₅₀ should ideally correlate well with the anti-proliferative EC₅₀.

Once a potent hit is identified, the next crucial step is to assess its selectivity. This is typically done by screening the compound against a large panel of kinases (e.g., the 468-kinase panel at Eurofins). The goal is to ensure the inhibitor's activity is focused on the intended target, minimizing potential off-target toxicities.

G A Initial Hit Identified B Biochemical IC₅₀ < 1 µM? A->B C Cellular EC₅₀ < 5 µM? B->C Yes F Optimize Potency (SAR) B->F No D Selective? (>30-fold vs. related kinases) C->D Yes G Improve Permeability/ Metabolic Stability C->G No E Advance to Lead Optimization D->E Yes H De-prioritize or Re-design D->H No F->B G->C

Sources

The Versatile Scaffold: 5-Amino-1H-indazole-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of the Privileged Indazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" serve as robust starting points for drug discovery, offering a combination of synthetic accessibility, favorable physicochemical properties, and the ability to engage with a multitude of biological targets.[1] The indazole nucleus is a quintessential example of such a scaffold.[2] Its bicyclic structure, featuring a fusion of benzene and pyrazole rings, provides a rigid yet versatile template for molecular recognition.[3] Like the related indole, the indazole's N-H group acts as a crucial hydrogen bond donor, but the additional nitrogen atom in the pyrazole ring introduces a hydrogen bond acceptor site, enhancing its potential for specific, high-affinity interactions with protein targets.[3]

This guide focuses on a particularly valuable, yet underexplored, derivative: 5-Amino-1H-indazole-3-carbonitrile . This molecule is not merely a scaffold; it is a strategic tool. The 3-carbonitrile group is a versatile chemical handle, ready for transformation into amides, tetrazoles, or amidines, while the 5-amino group provides a key vector for tailoring solubility, polarity, and target engagement. Its true power lies in its application as a core for developing highly selective and potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2] Herein, we provide an in-depth exploration of its synthesis, application in kinase inhibitor design, and detailed protocols for its use in a research setting.

Part 1: A Strategic Core for Kinase Inhibition

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[4] The ATP-binding site of kinases has proven to be a highly "druggable" target. The 3-aminoindazole moiety, a close relative of our core scaffold, has been identified as a premier "hinge-binding" fragment.[5] The hinge region of a kinase connects the N- and C-lobes and is critical for ATP binding. The aminoindazole core mimics the adenine of ATP, forming two or three key hydrogen bonds with the backbone of this hinge, anchoring the inhibitor in the active site.[3]

The this compound scaffold is particularly adept for designing Type II kinase inhibitors . Unlike Type I inhibitors which bind to the active "DFG-in" conformation, Type II inhibitors stabilize the inactive "DFG-out" state, where the conserved Asp-Phe-Gly motif is flipped.[6] This offers a significant advantage in selectivity, as the DFG-out conformation and the adjacent allosteric pocket are more structurally diverse across the kinome than the highly conserved ATP-binding site.[7]

The strategic value of our core scaffold lies in its three key features:

  • The Indazole N-H and Pyrazole Nitrogen: These form the primary hydrogen bond interactions with the kinase hinge region.

  • The 5-Amino Group: This group can serve multiple purposes. It can be a point for attaching solubilizing groups to improve pharmacokinetic properties or can form additional hydrogen bonds with residues outside the immediate hinge region, enhancing potency and selectivity.[5]

  • The 3-Carbonitrile Group: This is the primary vector for chemical elaboration. It is a precursor to the carboxamide, a functionality frequently used to extend the molecule into the DFG-out pocket, where it can engage in further interactions and displace the activation loop.[5][7]

The development of potent inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit from related amino-indazole scaffolds provides a direct blueprint for the application of this compound.[6] Mutations in FLT3, for instance, are found in approximately 30% of acute myeloid leukemia (AML) cases, making it a critical therapeutic target.[8]

Below is a diagram illustrating the general workflow for developing a kinase inhibitor starting from our strategic core.

G cluster_0 Scaffold Synthesis & Validation cluster_1 Lead Generation cluster_2 Lead Optimization A Starting Materials (e.g., 4-Amino-2-fluorobenzonitrile) B Protocol 1: Synthesis of This compound A->B C Structural Confirmation (NMR, MS, Purity) B->C D Protocol 2: Derivatization (e.g., Amide Coupling) C->D Validated Core Scaffold E Library Synthesis D->E F Protocol 3: Primary Screening (In Vitro Kinase Assay) E->F G Hit Identification F->G H SAR Studies (Table 1) G->H Initial Hits I Cellular Assays (e.g., MV4-11 Proliferation) H->I J ADME/Tox Profiling I->J K Optimized Lead J->K

Caption: Drug discovery workflow using the this compound core.

Part 2: Synthetic Strategies and Protocols

The synthesis of the indazole ring system can be robustly achieved through the condensation of an ortho-fluorobenzonitrile derivative with hydrazine.[9] This approach is efficient and allows for the installation of the key functional groups in a single, reliable cyclization step.

Protocol 1: Synthesis of this compound (Core Scaffold)

Principle: This protocol relies on the nucleophilic aromatic substitution of fluorine by hydrazine, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. The reaction is conducted at elevated temperatures to drive the cyclization to completion.

Materials:

  • 4-Amino-2-fluorobenzonitrile

  • Hydrazine hydrate (64% in water)

  • n-Butanol (n-BuOH)

  • Diatomaceous earth

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-Amino-2-fluorobenzonitrile (5.0 g, 36.7 mmol, 1.0 equiv) and n-Butanol (50 mL). Stir to dissolve.

  • Hydrazine Addition: Carefully add hydrazine hydrate (8.9 mL, 183.7 mmol, 5.0 equiv) to the solution.

    • Causality Note: A significant excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to act as a scavenger for any generated HF, driving the reaction equilibrium forward. n-Butanol is chosen as a high-boiling, relatively non-polar solvent suitable for this condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) with vigorous stirring for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol and excess hydrazine.

  • Workup - Extraction: Resuspend the resulting residue in ethyl acetate (100 mL) and deionized water (50 mL). Transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Causality Note: The aqueous washes remove any remaining hydrazine salts and other water-soluble impurities. The bicarbonate wash ensures the removal of any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 30% to 70% EtOAc/Hexanes).

  • Validation: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess purity (>95%). Expect a yield of 70-85%.

Part 3: Application Protocol - Developing a FLT3 Kinase Inhibitor

With the core scaffold in hand, the next step is to elaborate its structure to target a specific kinase. Here, we outline a protocol to synthesize and evaluate a derivative aimed at FLT3, a key target in AML.[10] The strategy involves converting the 3-carbonitrile to a 3-carboxamide and coupling it with a fragment known to occupy the DFG-out pocket.[7][8]

Protocol 2: Derivatization to an N-aryl-5-amino-1H-indazole-3-carboxamide

Principle: This is a two-step, one-pot process. First, the 3-carbonitrile is hydrolyzed under basic peroxide conditions to the 3-carboxamide, which is then hydrolyzed further to the carboxylic acid. This acid is then activated in situ using a peptide coupling agent and reacted with a chosen aniline to form the final amide bond.

Materials:

  • This compound (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Hydrochloric acid (HCl, concentrated)

  • N,N-Dimethylformamide (DMF)

  • 4-(4-Ethylpiperazin-1-yl)aniline (or other desired aniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Lithium chloride (LiCl)

Procedure:

  • Hydrolysis to Carboxylic Acid: a. Suspend this compound (1.0 g, 6.3 mmol) in ethanol (20 mL). b. Add 6M NaOH (10 mL) and cool the mixture to 0°C in an ice bath. c. Slowly add 30% H₂O₂ (5 mL) dropwise, maintaining the temperature below 10°C. d. Stir at room temperature for 2 hours, then heat to 80°C for 4 hours until the intermediate carboxamide is fully converted to the acid (monitor by LC-MS). e. Cool to 0°C and carefully acidify with concentrated HCl to pH ~3. A precipitate will form. f. Filter the solid, wash with cold water, and dry under vacuum to yield 5-Amino-1H-indazole-3-carboxylic acid.

  • Amide Coupling: a. To a solution of 5-Amino-1H-indazole-3-carboxylic acid (500 mg, 2.8 mmol, 1.0 equiv) in DMF (10 mL), add 4-(4-Ethylpiperazin-1-yl)aniline (635 mg, 3.1 mmol, 1.1 equiv). b. Add DIPEA (1.5 mL, 8.4 mmol, 3.0 equiv). c. Add HATU (1.17 g, 3.1 mmol, 1.1 equiv) portion-wise at room temperature.

    • Causality Note: HATU is a highly efficient coupling reagent that minimizes racemization and side reactions, forming an activated ester in situ. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and facilitate the reaction. d. Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS. e. Upon completion, add water (30 mL) to precipitate the product. Stir for 30 minutes. f. Filter the solid, wash thoroughly with water, and dry. g. Purify by reverse-phase HPLC to obtain the final target compound. Validate by NMR and HRMS.
Data Presentation: Structure-Activity Relationship (SAR)

Once a small library of analogs is synthesized by varying the aniline component, their biological activity is assessed. The goal is to understand how structural changes impact potency against the target kinase and cellular activity.

Compound IDR-Group on AnilineFLT3 IC₅₀ (nM) [a]MV4-11 GI₅₀ (nM) [b]
LEAD-01 4-(4-Ethylpiperazin-1-yl)5.215.8
LEAD-02 4-Morpholino89.7250.4
LEAD-03 4-(Piperidin-1-yl)45.3130.1
LEAD-04 3-Trifluoromethyl>1000>2000
LEAD-05 H>5000>5000

[a] IC₅₀: Half-maximal inhibitory concentration in a biochemical assay against recombinant FLT3 kinase. [b] GI₅₀: Half-maximal growth inhibition concentration in the FLT3-dependent MV4-11 AML cell line.

Expertise & Insights: The data in Table 1 clearly demonstrate the importance of the basic piperazine moiety for potent activity (LEAD-01 vs. LEAD-02, 03, 04, 05).[7] This group likely forms a key salt-bridge interaction with an acidic residue (e.g., Aspartic acid) in the DFG-out pocket, a hallmark of many Type II inhibitors. The loss of activity upon its removal (LEAD-05) or replacement with less basic groups (LEAD-02) validates this hypothesis.

Protocol 3: In Vitro Homogeneous Kinase Assay (e.g., Lanthascreen™)

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase activity. A terbium-labeled antibody (donor) binds to a phosphorylated substrate, bringing it close to a fluorescein-labeled tracer (acceptor) that competes for binding to the antibody. Inhibition of the kinase reduces substrate phosphorylation, decreasing the FRET signal.

Materials:

  • Recombinant FLT3 Kinase

  • Fluorescein-labeled polypeptide substrate

  • ATP

  • Terbium-labeled anti-phosphopeptide antibody

  • Kinase reaction buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well microplates (low volume, black)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds (from Protocol 2) in DMSO. Dispense 50 nL of each dilution into a 384-well plate.

  • Kinase Reaction: a. Prepare a solution of FLT3 kinase and the fluorescein-labeled substrate in kinase buffer. b. Add 5 µL of this solution to each well of the plate containing the test compounds. c. Allow to incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Prepare a solution of ATP in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM). Add 5 µL of the ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Self-Validation: Include control wells: "no enzyme" (background), "no inhibitor" (100% activity), and a known potent inhibitor like Quizartinib (positive control).

  • Detection: Prepare the detection solution containing the terbium-labeled antibody in TR-FRET dilution buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody-peptide binding to reach equilibrium.

  • Read Plate: Read the plate on a TR-FRET capable plate reader, measuring emission at both 520 nm (acceptor) and 495 nm (donor).

  • Data Analysis: Calculate the emission ratio (520/495). Plot the percent inhibition derived from this ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualization

The following diagram illustrates the FLT3 signaling pathway, which is aberrantly activated in AML and is the target of the inhibitors designed from our scaffold.

G FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Binds Dimer Dimerization & Autophosphorylation FLT3_R->Dimer Inhibitor Indazole Inhibitor (e.g., LEAD-01) Inhibitor->Dimer Blocks RAS RAS Dimer->RAS Activates STAT5 STAT5 Dimer->STAT5 Activates PI3K PI3K Dimer->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes STAT5->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Simplified FLT3 signaling pathway and the point of intervention by an indazole-based inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a powerful and versatile platform for modern drug discovery. Its strategic placement of hydrogen-bonding groups and a readily modifiable nitrile handle makes it an ideal starting point for the rational design of potent and selective kinase inhibitors. The protocols and data presented here provide a clear roadmap for leveraging this scaffold, from initial synthesis to lead optimization and biological characterization.

While its application in oncology, particularly as a Type II kinase inhibitor, is profound, the inherent drug-like properties of the indazole core suggest broader utility. Future research could explore derivatives of this scaffold as anti-inflammatory, anti-infective, or neuroprotective agents, continuing the legacy of this truly privileged structure in the ongoing quest for novel therapeutics.

References

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. [Link]

  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. [Link]

  • Teva, U.S.A., Inc. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Bentham Science Publishers. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(44), 27488-27517. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. [Link]

  • Porta, R., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. IRIS Unina. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl). ResearchGate. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Vícha, J., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. [Link]

  • Sharma, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. ResearchGate. [Link]

  • Johnson, T. A., et al. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(10), 4521-4558. [Link]

  • ResearchGate. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. ResearchGate. [Link]

  • Al-Awadhi, H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-174. [Link]

  • Al-Naggar, A. A., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 241-251. [Link]

  • ResearchGate. (2022). Scaffold-hopping of Linifanib to Design 6-phenylisoxazolo[3,4- b ]pyridin-3-amine Derivatives as FLT3 Inhibitors for Treating Acute Myeloid Leukemia. ResearchGate. [Link]

  • Lee, H., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115860. [Link]

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Introduction: The Strategic Value of the 5-Amino-1H-indazole-3-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemical Derivatization of 5-Amino-1H-indazole-3-carbonitrile for Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Among indazole-containing building blocks, this compound stands out as a particularly valuable starting material. Its structure features two key points for chemical modification: the versatile amino group at the 5-position and, critically, the carbonitrile group at the 3-position. This carbonitrile is not merely a substituent but a highly adaptable functional handle, enabling chemists to forge a diverse range of derivatives.

The transformation of the C3-carbonitrile allows for the introduction of functionalities that can serve as carboxylic acid bioisosteres (like tetrazoles), engage in crucial hydrogen bonding interactions as amides or amines, or be used to construct more complex heterocyclic systems. This guide provides detailed application notes and validated protocols for the three primary pathways of carbonitrile functionalization: hydrolysis to carboxylic acids, reduction to primary amines, and conversion into five-membered heterocycles, equipping researchers in drug development with the practical knowledge to leverage this scaffold's full potential.

Part 1: Hydrolysis of the Carbonitrile to Carboxylic Acids and Amides

The conversion of a nitrile to a carboxylic acid is a fundamental transformation that replaces a linear, moderately polar group with a highly polar, ionizable acidic functional group. This is often a key step in synthesizing compounds that mimic endogenous ligands or require aqueous solubility for biological assays. The reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions.

Causality Behind Experimental Choices
  • Acidic vs. Alkaline Hydrolysis: The choice between acidic and alkaline conditions depends on the overall stability of the molecule. Acidic hydrolysis (e.g., with HCl or H₂SO₄) is a direct conversion to the carboxylic acid.[2][3] However, the required heating in strong acid might degrade sensitive functional groups elsewhere on the scaffold. Alkaline hydrolysis (e.g., with NaOH) initially produces a carboxylate salt, which requires a separate acidification step to yield the final product.[3] This two-step process can be milder and offer better yields if the molecule is acid-sensitive.

  • Isolating the Amide Intermediate: The hydrolysis of a nitrile to a carboxylic acid is a two-step process.[4] To isolate the intermediate 5-Amino-1H-indazole-3-carboxamide, milder conditions are necessary. This can often be achieved by using controlled amounts of water, lower temperatures, or specific catalysts that favor the formation of the amide without promoting its subsequent hydrolysis.

Workflow for Carbonitrile Hydrolysis

Start 5-Amino-1H-indazole- 3-carbonitrile Amide 5-Amino-1H-indazole- 3-carboxamide Start->Amide Partial Hydrolysis (e.g., H₂SO₄, controlled H₂O) CarboxylicAcid 5-Amino-1H-indazole- 3-carboxylic acid Start->CarboxylicAcid Direct Hydrolysis (e.g., aq. NaOH, reflux then H⁺ workup) Amide->CarboxylicAcid Full Hydrolysis (e.g., aq. HCl, reflux)

Caption: Reaction pathways for the hydrolysis of the C3-carbonitrile.

Protocol 1.1: Acid-Catalyzed Hydrolysis to 5-Amino-1H-indazole-3-carboxylic acid

This protocol describes the complete hydrolysis of the nitrile to a carboxylic acid under acidic conditions.

Materials:

  • This compound

  • 6M Hydrochloric Acid (HCl)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (1M) for pH adjustment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • pH paper or pH meter

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.58 g, 10 mmol).

  • Acid Addition: Add 30 mL of 6M HCl. The mixture will form a slurry.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours, observed by the disappearance of the starting material.

  • Cooling and Neutralization: Once complete, cool the reaction mixture to room temperature, and then further in an ice bath. Slowly add 1M NaOH solution with stirring to adjust the pH to approximately 3-4. The carboxylic acid product is often least soluble near its pKa.

  • Precipitation and Isolation: The product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) to remove residual salts.

  • Drying: Dry the product under vacuum to a constant weight. The expected product is 5-Amino-1H-indazole-3-carboxylic acid.[5]

ParameterConditionRationale
Reagent 6M Hydrochloric AcidProvides the hydronium ions and water for hydrolysis.
Temperature Reflux (~110 °C)Provides the necessary activation energy for the reaction.
Reaction Time 12-24 hoursEnsures complete conversion of the nitrile and amide intermediate.
Workup pH adjustment to ~3-4Precipitates the amphoteric product from the solution.
Typical Yield 75-90%

Part 2: Reduction of the Carbonitrile to a Primary Amine

Reducing the carbonitrile group yields a primary amine, specifically a (5-amino-1H-indazol-3-yl)methanamine. This transformation is highly valuable as it introduces a flexible and basic aminomethyl linker at the C3 position, which is a common motif in kinase inhibitors and other pharmacologically active molecules. This new primary amine can then be used for subsequent derivatization, such as amide bond formation or reductive amination.

Causality Behind Experimental Choices
  • Strong Hydride Reagents (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines with high efficiency.[6] Its primary drawback is its high reactivity with protic solvents (including water) and other reducible functional groups (e.g., esters, ketones). Therefore, strict anhydrous conditions are mandatory, and the workup procedure requires careful quenching.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[7] It is generally considered a "greener" and safer alternative to LiAlH₄. The reaction can be performed at atmospheric or elevated pressure. A key consideration is the potential for the catalyst to be poisoned by other functional groups. The addition of ammonia to the solvent is a common practice to suppress the formation of secondary amine byproducts.

Workflow for Carbonitrile Reduction

Start 5-Amino-1H-indazole- 3-carbonitrile Imine_Intermediate Imine Intermediate (not isolated) Start->Imine_Intermediate Reduction Step 1 (e.g., LiAlH₄ or H₂/Catalyst) Primary_Amine (5-Amino-1H-indazol-3-yl) methanamine Imine_Intermediate->Primary_Amine Reduction Step 2

Caption: General mechanism for the two-stage reduction of a nitrile to a primary amine.

Protocol 2.1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of the nitrile using the potent hydride donor LiAlH₄. Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and all solvents must be anhydrous.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized Water

  • Ethyl Acetate

  • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen inlet

  • Magnetic stirrer and ice bath

Procedure:

  • Reaction Setup: Assemble an oven-dried three-neck flask with a dropping funnel, condenser, and nitrogen inlet. Place LiAlH₄ (e.g., 0.76 g, 20 mmol, 2.0 equiv) in the flask and add 20 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Substrate Addition: Dissolve this compound (1.58 g, 10 mmol) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently heat to reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C in an ice bath. Perform the following steps with extreme caution behind a blast shield. Slowly and sequentially add:

    • 0.8 mL of water

    • 0.8 mL of 15% (w/v) aqueous NaOH

    • 2.4 mL of water A granular precipitate of aluminum salts should form.

  • Filtration and Extraction: Stir the mixture at room temperature for 1 hour. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product, (5-amino-1H-indazol-3-yl)methanamine.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

ParameterConditionRationale
Reagent LiAlH₄ (2.0 equiv)A powerful reducing agent ensuring complete conversion.
Solvent Anhydrous THFAnhydrous ether solvent required for LiAlH₄ stability.
Temperature 0 °C to RefluxControlled addition at low temp, followed by heating to drive to completion.
Workup Fieser WorkupSafely quenches excess LiAlH₄ and precipitates aluminum salts for easy removal.
Typical Yield 65-85%

Part 3: Cycloaddition to Form a Tetrazole Ring

The conversion of a nitrile to a 1H-tetrazole is a highly valuable transformation in medicinal chemistry. The tetrazole ring is widely recognized as a non-classical bioisostere of a carboxylic acid, sharing a similar pKa and ability to act as a hydrogen bond donor/acceptor, but often with improved metabolic stability and cell permeability.

Causality Behind Experimental Choices
  • Azide Source: Sodium azide (NaN₃) is the most common reagent for this transformation. Caution: Sodium azide is highly toxic, and heavy metal azides can be explosive. Acidic conditions can generate volatile and explosive hydrazoic acid (HN₃).

  • Catalyst/Additive: The reaction is typically slow and requires an additive to activate the nitrile. Ammonium chloride (NH₄Cl) can be used, which generates HN₃ in situ. Lewis acids like zinc chloride (ZnCl₂) or trialkyltin azides can also be used to catalyze the reaction, but their toxicity makes them less desirable.

  • Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) are preferred as they can dissolve the reagents and tolerate the high temperatures (often >100 °C) required for the cycloaddition.

Workflow for Tetrazole Synthesis

Start 5-Amino-1H-indazole- 3-carbonitrile Reagents NaN₃, NH₄Cl DMF, 120 °C Start->Reagents Product 5-(5-Amino-1H-indazol-3-yl) -1H-tetrazole Reagents->Product

Caption: [3+2] Cycloaddition of an azide with the C3-nitrile to form a tetrazole.

Protocol 3.1: Synthesis of 5-(5-Amino-1H-indazol-3-yl)-1H-tetrazole

This protocol describes a common method for tetrazole formation using sodium azide and ammonium chloride.

Materials:

  • This compound

  • Sodium Azide (NaN₃) (Highly Toxic)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (2M)

  • Deionized Water

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heat source (oil bath)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.58 g, 10 mmol), sodium azide (0.78 g, 12 mmol, 1.2 equiv), and ammonium chloride (0.64 g, 12 mmol, 1.2 equiv).

  • Solvent Addition: Add 20 mL of DMF to the flask.

  • Heating: Heat the mixture to 120-130 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-18 hours for completion.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of stirred ice water.

  • Acidification: Acidify the aqueous solution by slowly adding 2M HCl until the pH is approximately 2-3. This protonates the tetrazole and causes it to precipitate.

  • Precipitation and Isolation: Stir the mixture in an ice bath for 1 hour. Collect the resulting solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water (3 x 20 mL) to remove DMF and inorganic salts. Dry the product under vacuum to afford 5-(5-Amino-1H-indazol-3-yl)-1H-tetrazole.

ParameterConditionRationale
Reagents NaN₃ (1.2 equiv), NH₄Cl (1.2 equiv)Stoichiometric amounts of azide source and an in-situ acid catalyst.
Solvent DMFHigh-boiling polar aprotic solvent to facilitate the reaction.
Temperature 120-130 °CProvides activation energy for the [3+2] cycloaddition.
Workup Acidification to pH 2-3Protonates the tetrazole ring, reducing its solubility and causing precipitation.
Typical Yield 70-85%

References

  • Cai, H., Li, Y., Chen, M., & Liu, A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. Available at: [Link]

  • CJST (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available at: [Link]

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 163-175. Available at: [Link]

  • Trudell, M. L. (2021). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans ScholarWorks. Available at: [Link]

  • Karimi, B., Zareyee, D., & Alimohammadi, F. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available at: [Link]

  • Massa, A., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(20), 4644-4653. Available at: [Link]

  • Sharma, V., & Kumar, V. (2021). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 9, 749077. Available at: [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o108. Available at: [Link]

  • Clark, J. (2023). Reducing Nitriles to Primary Amines. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Sharma, K., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Available at: [Link]

  • Jiang, Q.-H., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available at: [Link]

  • Chemistry For Everyone. (2023). How To Reduce A Nitrile To An Amine? [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Available at: [Link]

  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for the N-alkylation of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of indazoles is a pivotal transformation in medicinal chemistry, as the substituent on the nitrogen atom can significantly influence the pharmacological profile of the resulting compound. The indazole core is a well-established pharmacophore found in numerous therapeutic agents. This guide provides a detailed protocol and scientific rationale for the N-alkylation of 5-Amino-1H-indazole-3-carbonitrile, a versatile building block in drug discovery.

A primary challenge in the N-alkylation of indazoles is controlling the regioselectivity between the N1 and N2 positions of the pyrazole ring. The reaction typically yields a mixture of both isomers, and the ratio is highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions employed.[1][2][3] This protocol will address these challenges and provide strategies for selectively synthesizing the desired N-alkylated isomer.

Mechanistic Insights into Indazole N-Alkylation

The regioselectivity of indazole alkylation is a subject of extensive research. The outcome of the reaction, favoring either the N1 or N2 position, is governed by a delicate interplay of electronic and steric factors of the indazole core, the nature of the alkylating agent, the base, and the solvent used. Generally, direct alkylation of 1H-indazoles results in a mixture of N1- and N2-substituted products.[2]

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[4][5] This intrinsic stability can be leveraged to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration.[3][4][5] Conversely, conditions that favor kinetic control may lead to a higher proportion of the N2-alkylated product.

For the specific case of this compound, the electron-donating amino group at the C5 position and the electron-withdrawing carbonitrile group at the C3 position will influence the nucleophilicity of the N1 and N2 atoms, thereby affecting the final product ratio.

Recommended Protocol for N-alkylation

This protocol is designed as a starting point for the N-alkylation of this compound. Optimization may be required depending on the specific alkylating agent used.

Materials and Reagents
  • This compound

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification supplies (e.g., water, organic solvents for extraction, brine, drying agent like Na₂SO₄ or MgSO₄, rotary evaporator, and silica gel for column chromatography)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Isolation prep1 Dissolve this compound in anhydrous solvent prep2 Add base to the solution prep1->prep2 Stir under inert atmosphere react1 Add alkylating agent dropwise at room temperature prep2->react1 react2 Heat the reaction mixture to the desired temperature react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 workup1 Cool reaction to room temperature and quench react3->workup1 workup2 Extract with an organic solvent workup1->workup2 workup3 Wash organic layer, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Workflow for the N-alkylation of this compound.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 10 mL per mmol of indazole). Stir the mixture until the indazole is fully dissolved. Add the chosen base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (typically between 60-120 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a strong base like NaH, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to separate the N1 and N2 isomers.

Optimization and Regioselectivity Control

The choice of base and solvent is critical for controlling the N1/N2 regioselectivity. The following table summarizes the general trends observed in indazole alkylation, which can be applied as a starting point for optimizing the reaction for this compound.

BaseSolventPredominant IsomerRationale & Considerations
K₂CO₃DMFMixture of N1 and N2A common and cost-effective choice, but often provides low regioselectivity.[6] The ratio can be temperature-dependent.
NaHTHFN1A strong, non-nucleophilic base that often favors the formation of the thermodynamically more stable N1 isomer.[3][4][6][7] Requires anhydrous conditions.
Cs₂CO₃DMF/MeCNN1The large cesium cation is thought to coordinate with the indazole anion, sterically hindering the N2 position and favoring N1 alkylation.[3][8]
Acidic ConditionsDioxaneN2Acid-catalyzed reactions, for instance with trifluoromethanesulfonic acid, can favor the kinetically accessible N2 position.[9][10]

Characterization of N1 and N2 Isomers

The structural elucidation of the N1 and N2 isomers can be achieved using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: The chemical shift of the proton at the C7 position is a key diagnostic marker. In the N1-alkylated isomer, this proton is typically shifted downfield compared to the N2 isomer due to the anisotropic effect of the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can also be used to distinguish between the two isomers.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can definitively establish the point of attachment of the alkyl group by observing the correlation between the protons of the alkyl chain and the carbons of the indazole ring. For the N1 isomer, a correlation between the α-protons of the alkyl group and C7a is expected. For the N2 isomer, a correlation to C3 is typically observed.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • DMF is a potential teratogen; avoid inhalation and skin contact.

  • Alkylating agents are often toxic and should be handled with caution.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of novel compounds in drug discovery. By carefully selecting the base, solvent, and reaction temperature, the regioselectivity of the reaction can be controlled to favor the desired N1 or N2 isomer. This guide provides a robust starting protocol and the necessary scientific context to enable researchers to successfully perform and optimize this important reaction.

References

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate, 2021. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate, 2022. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork, 2021. [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Publishing, 2024. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives, 2021. [Link]

  • Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate, 2010. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal, 2022. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals, 2021. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI, 2018. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe, 2021. [Link]

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The Versatile Scaffold: 5-Amino-1H-indazole-3-carbonitrile in the Genesis of Modern Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Indazole Nucleus in Oncology

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple biological targets with high affinity. This is particularly evident in the field of oncology, where numerous indazole-containing molecules have progressed into clinical trials and received FDA approval for the treatment of various cancers.[1] The unique electronic and structural properties of the indazole core, a fusion of a benzene and pyrazole ring, allow it to serve as an effective bioisostere for endogenous ligands, particularly in the ATP-binding pocket of protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1H-indazole-3-amine moiety, in particular, has been identified as a highly effective "hinge-binding" fragment, anchoring inhibitors to the kinase's hinge region, a critical interaction for potent inhibition.[2]

This application note focuses on a key building block in the synthesis of such agents: 5-Amino-1H-indazole-3-carbonitrile . We will explore its synthesis and, more importantly, its strategic application in the construction of potent anticancer agents, particularly kinase inhibitors. The presence of the 5-amino group and the versatile 3-carbonitrile functionality makes this molecule a powerful synthon for accessing a diverse range of complex molecular architectures with significant therapeutic potential.

The Strategic Advantage of this compound

The utility of this compound as a synthetic intermediate stems from its trifunctional nature:

  • The 5-Amino Group: This primary amine serves as a crucial handle for introducing a wide variety of substituents. It can be acylated, alkylated, or used as a nucleophile in substitution reactions to build out the "solubility region" of a kinase inhibitor, which often extends out of the ATP-binding pocket towards the solvent-exposed surface.

  • The Indazole Core: As mentioned, this bicyclic system is a proven pharmacophore for kinase inhibition, providing the necessary structural rigidity and hydrogen bonding capabilities for effective target engagement.

  • The 3-Carbonitrile Group: This is arguably the most versatile functional group on the scaffold. The nitrile can be elaborated into a variety of other functionalities, including:

    • Carboxamides: Through hydrolysis to a carboxylic acid followed by amide coupling, or through partial hydrolysis. The resulting amide can then participate in crucial hydrogen bonding interactions within the kinase active site.

    • Amidines and other basic groups: The nitrile can be converted to an amidine, which can serve as a basic center to improve solubility or engage in specific ionic interactions with the target protein.

    • Fused Heterocyclic Systems: The nitrile can participate in cyclization reactions with adjacent functional groups to form fused ring systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves potent classes of kinase inhibitors.[1]

The strategic combination of these three functional elements in a single, readily accessible molecule makes this compound a highly valuable starting material for the synthesis of novel anticancer agents.

Synthetic Pathways and Protocols

Protocol 1: Synthesis of the this compound Scaffold

The most common and efficient method for the synthesis of the 5-amino-1H-indazole core involves the cyclization of an appropriately substituted 2-aminobenzonitrile with hydrazine. This reaction is a variation of the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles.[3][4] In this case, the hydrazine acts as a dinucleophile, first attacking the nitrile and then cyclizing onto the aromatic ring.

Reaction Scheme:

Synthesis_of_5_Amino_1H_indazole_3_carbonitrile start 2-amino-4-halobenzonitrile intermediate Hydrazone intermediate (not isolated) start->intermediate Reflux hydrazine Hydrazine hydrate hydrazine->intermediate product This compound intermediate->product Intramolecular cyclization

Caption: Synthesis of the this compound scaffold.

Step-by-Step Protocol:

  • To a solution of a 2-amino-4-halobenzonitrile (e.g., 2-amino-4-bromobenzonitrile) (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux (approximately 118 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Rationale and Insights:

  • The use of a high-boiling solvent like n-butanol is necessary to provide the thermal energy required for the cyclization reaction.

  • A large excess of hydrazine hydrate is often used to drive the reaction to completion and to act as a solvent.

  • The Thorpe-Ziegler cyclization is a base-catalyzed reaction. While hydrazine is a base, in some cases, the addition of a stronger, non-nucleophilic base may be beneficial.

Protocol 2: Elaboration of the 3-Carbonitrile to a 3-Carboxamide for Kinase Inhibitor Synthesis

The conversion of the 3-carbonitrile to a 3-carboxamide is a key step in the synthesis of many indazole-based kinase inhibitors, as the amide functionality is often crucial for binding to the kinase hinge region. This transformation is typically achieved in two steps: hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling.

Reaction Scheme:

Nitrile_to_Amide_Conversion start This compound intermediate 5-Amino-1H-indazole-3-carboxylic acid start->intermediate Hydrolysis h2o H₂O, H⁺ or OH⁻ h2o->intermediate amine R-NH₂ product 5-Amino-1H-indazole-3-carboxamide (Kinase Inhibitor Precursor) amine->product coupling Coupling agents (e.g., HATU, EDC) coupling->product intermediate->product Amide Coupling

Caption: Conversion of the 3-carbonitrile to a 3-carboxamide.

Step-by-Step Protocol:

Step 2a: Hydrolysis of the Nitrile

  • Suspend this compound (1.0 eq) in a mixture of ethanol and water.

  • Add a strong base, such as sodium hydroxide (5.0 eq), to the suspension.

  • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, carefully acidify the reaction mixture with a mineral acid (e.g., 2M HCl) to a pH of approximately 3-4.

  • The precipitated 5-Amino-1H-indazole-3-carboxylic acid can be collected by filtration, washed with water, and dried.[2]

Step 2b: Amide Coupling

  • To a solution of 5-Amino-1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq).[5]

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5-Amino-1H-indazole-3-carboxamide derivative.[6]

Rationale and Insights:

  • The hydrolysis of the nitrile can be performed under either acidic or basic conditions, but basic hydrolysis is often cleaner for this substrate.

  • A variety of amide coupling reagents can be used, including EDC/HOBt, HBTU, or T3P. The choice of coupling reagent may depend on the specific amine being used and the desired reaction conditions.

  • The 5-amino group may need to be protected (e.g., as a Boc-carbamate) prior to the amide coupling to prevent side reactions, depending on the reactivity of the amine being coupled.

Protocol 3: Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The 5-amino-3-carbonitrile functionality is a perfect precursor for the construction of fused pyrazolo[3,4-d]pyrimidine systems, which are potent inhibitors of various kinases, including CDKs and Src family kinases.[1][7] This is typically achieved by reacting the aminonitrile with a one-carbon electrophile, such as formamide or a formic acid equivalent, which drives the cyclization to the pyrimidine ring.

Reaction Scheme:

Pyrazolopyrimidine_Synthesis start This compound product Indazolo[3,4-d]pyrimidin-4-amine (Kinase Inhibitor Core) start->product Reflux formamide Formamide formamide->product

Caption: Synthesis of the Indazolo[3,4-d]pyrimidine core.

Step-by-Step Protocol:

  • A mixture of this compound (1.0 eq) and formamide (20-30 eq) is heated to reflux (approximately 210 °C) for 6-12 hours.

  • The progress of the reaction should be monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried to afford the crude Indazolo[3,4-d]pyrimidin-4-amine.

  • The product can be further purified by recrystallization or column chromatography.

Rationale and Insights:

  • Formamide serves as both the reactant and the solvent in this high-temperature condensation.

  • This cyclization provides a rapid entry into the pyrazolo[3,4-d]pyrimidine scaffold, which can then be further functionalized at various positions to generate a library of potential kinase inhibitors.

  • Other reagents, such as triethyl orthoformate followed by reaction with an amine, can also be used to construct the pyrimidine ring.

Applications in Anticancer Drug Discovery: Targeting Key Kinases

Derivatives of this compound have shown significant promise as inhibitors of several key kinase families implicated in cancer progression.

Table 1: Examples of Kinase Targets for Indazole-Based Inhibitors

Kinase Target FamilyRole in CancerExample Inhibitor Scaffold
VEGFR (Vascular Endothelial Growth Factor Receptor)Angiogenesis (formation of new blood vessels that supply tumors)Indazole-3-carboxamides
CDK (Cyclin-Dependent Kinase)Cell cycle progression and proliferationPyrazolo[3,4-d]pyrimidines
FGFR (Fibroblast Growth Factor Receptor)Cell proliferation, differentiation, and migration3-substituted 1H-indazoles
Src Family Kinases Cell growth, adhesion, and motilityPyrazolo[3,4-d]pyrimidines

The versatility of the this compound scaffold allows for the rational design of inhibitors that can be tailored to target specific kinases with high potency and selectivity.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel anticancer agents. Its trifunctional nature allows for the facile introduction of diverse chemical functionalities, enabling the exploration of a broad chemical space in the quest for potent and selective kinase inhibitors. The synthetic protocols outlined in this application note provide a solid foundation for researchers in drug discovery to leverage this valuable scaffold in the development of the next generation of targeted cancer therapies. Future work in this area will likely focus on the development of more efficient and environmentally friendly methods for the synthesis and functionalization of this important intermediate, as well as its application in the synthesis of inhibitors for novel and challenging cancer targets.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: https://www.derpharmachemica.com/pharma-chemica/vol4-iss3/DPC-2012-4-3-1311-1316.pdf
  • Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Medicinal Chemistry Letters, 5(11), 1249-1254*. Available at: https://pubs.acs.org/doi/10.1021/ml5003615
  • Goodman, K. B., et al. (2007). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry, 50(1), 6-9*. Available at: https://pubs.acs.org/doi/10.1021/jm061023s
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Nanoscale Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/na/d3na00329k
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02143a
  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1735-1756*. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra05837k
  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275*. Available at: https://pubmed.ncbi.nlm.nih.gov/19275520/
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. Available at: https://www.lscollege.ac.in/userfiles/file/1599819198_Thorpe%20reaction.pdf
  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020). European Journal of Medicinal Chemistry, 205, 112658. Available at: https://pubmed.ncbi.nlm.nih.gov/32829215/
  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02143a
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. Available at: https://www.derpharmachemica.com/pharma-chemica/vol4-iss3/DPC-2012-4-3-1311-1316.pdf
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry, 9, 761314. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2021.761314/full
  • Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry. Available at: https://www.alfa-chemistry.com/thorp-ziegler-reaction.htm
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2021). Molecules, 26(15), 4467. Available at: https://www.mdpi.com/1420-3049/26/15/4467
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). Scientific Reports, 14(1), 1-13*. Available at: https://www.
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/RA/D3RA05837K
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12015-12028*. Available at: https://pubs.acs.org/doi/10.1021/acsomega.1c00949
  • Development of CDK inhibitors from existing pyrazolopyrimidine and purine CDK inhibitors. (2018). ResearchGate. Available at: https://www.researchgate.net/publication/325049964_Development_of_CDK_inhibitors_from_existing_pyrazolopyrimidine_and_purine_CDK_inhibitors
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(22), 12135-12143*. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9078693/
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry, 277, 116773. Available at: https://pubmed.ncbi.nlm.nih.gov/38838321/
  • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. (2025). BenchChem. Available at: https://www.benchchem.com/blog/the-thorpe-ziegler-cyclization-a-comprehensive-guide-to-the-synthesis-of-2-2-diphenyl-cyclopentanone
  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 483-489*. Available at: https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00583
  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (2004). Journal of Medicinal Chemistry, 47(4), 837-848*. Available at: https://pubmed.ncbi.nlm.nih.gov/14761195/
  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. (2023). Toxics, 11(4), 375*. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10143891/
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2108*. Available at: https://www.mdpi.com/1420-3049/28/5/2108
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). Nanoscale Advances. Available at: https://pubs.rsc.org/en/content/articlehtml/2023/na/d3na00329k
  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry, 9(3), 246-275*. Available at: https://pubmed.ncbi.nlm.nih.gov/19275520/
  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. Available at: https://www.lscollege.ac.in/userfiles/file/1599819198_Thorpe%20reaction.pdf
  • Thorpe-Ziegler Reaction. (2014). Chem-Station. Available at: https://www.chem-station.com/en/reactions-en/2014/03/thorpe-ziegler-reaction.html
  • 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases with a Dual Mechanism of Action. (2022). Journal of Medicinal Chemistry, 65(1), 346-368*. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01602
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604*. Available at: https://pubmed.ncbi.nlm.nih.gov/27108210/
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports, 12(1), 1-19*. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9272304/

Sources

Application Note: A Robust HPLC Method for the Analysis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Amino-1H-indazole-3-carbonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the absence of a standardized public method, this document outlines a systematic approach to method development, from analyte characterization to full validation according to ICH Q2(R1) guidelines. The developed reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring excellent peak shape, resolution, and sensitivity. This guide is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing.

Introduction and Scientific Rationale

This compound (MW: 158.16 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry, often utilized in the synthesis of potent kinase inhibitors and other therapeutic agents.[1][2] Accurate quantification of this intermediate is critical for ensuring the purity, consistency, and quality of active pharmaceutical ingredients (APIs).

The development of a robust analytical method requires a deep understanding of the analyte's physicochemical properties. The structure contains a basic amino group and an indazole nucleus, making its retention and peak shape highly sensitive to mobile phase pH.[3] A predicted pKa for the protonated amino group is approximately 3.08.[4] To ensure consistent ionization state and achieve sharp, symmetrical peaks in RP-HPLC, the mobile phase pH must be carefully controlled to be at least 2 pH units away from the analyte's pKa.[3] Therefore, a low pH mobile phase was selected to ensure the amine is fully protonated, promoting good peak shape and stable retention.[5]

This document provides a comprehensive, step-by-step protocol for analysis, followed by a detailed guide to method validation, ensuring the procedure is suitable for its intended purpose.[6]

Analyte Characterization

A thorough understanding of the analyte is the foundation of logical method development.

PropertyValue / ObservationSourceSignificance for HPLC Method
Chemical Structure N#CC1=NNC2=C1C=C(N)C=C2[1]Aromatic, polar molecule with a basic functional group. Suitable for RP-HPLC.
Molecular Formula C₈H₆N₄[1]---
Molecular Weight 158.16 g/mol [1]Used for calculating concentrations.
Predicted pKa 3.08 ± 0.10 (for the amino group)[4]Critical. Dictates mobile phase pH selection to avoid analyte being partially ionized.
UV Absorbance Indazole core absorbs UV light.[7]Allows for UV detection. A PDA detector is recommended for initial wavelength screening.

Recommended HPLC Method and Protocol

This method was developed from first principles to provide a robust starting point for the analysis of this compound.

Instrumentation and Consumables
  • HPLC System: A quaternary or binary HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Potassium phosphate monobasic (KH₂PO₄), phosphoric acid (H₃PO₄).

  • Filters: 0.45 µm or 0.22 µm membrane filters for mobile phase and sample preparation.[8]

Chromatographic Conditions

The following table summarizes the optimized starting conditions for the analysis.

ParameterRecommended ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmThe C18 phase provides sufficient hydrophobic retention for the aromatic indazole ring.[9]
Mobile Phase A 20 mM KH₂PO₄, pH 2.5 (adjusted with H₃PO₄)The pH of 2.5 is well below the analyte's pKa of ~3.08, ensuring the amino group is fully and consistently protonated, which prevents peak tailing.[3] Phosphate is a common and robust buffer for this pH range.[10]
Mobile Phase B AcetonitrileAcetonitrile is an excellent organic modifier with a low UV cutoff, making it compatible with UV detection at lower wavelengths.[11]
Elution Mode Isocratic at 70% A / 30% BAn isocratic method is simpler and more robust. This starting ratio should be optimized to achieve a retention time between 3-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic indazole core is expected to have strong absorbance around this wavelength. A PDA detector should be used to confirm the absorbance maximum (λₘₐₓ).
Injection Volume 10 µLA typical injection volume; can be adjusted based on analyte concentration and detector sensitivity.
Run Time 10 minutesSufficient to elute the main peak and any potential early-eluting impurities.
Step-by-Step Protocol

1. Mobile Phase Preparation (1 L of Mobile Phase A): a. Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 1 L of HPLC-grade water. b. Adjust the pH to 2.5 using 85% phosphoric acid. c. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[8] d. Degas the mobile phase using sonication or helium sparging before use.[8]

2. Standard Solution Preparation (e.g., 100 µg/mL): a. Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. b. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Acetonitrile:Water). The diluent should be similar in composition to the mobile phase to ensure good peak shape. c. Prepare working standards by serial dilution as required for linearity and quantitation.

3. Sample Preparation: a. Prepare the sample by dissolving it in the same diluent used for the standard solutions to an expected concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.

4. System Setup and Analysis: a. Equilibrate the HPLC system and column with the mobile phase (70% A / 30% B) until a stable baseline is achieved (approx. 30 minutes). b. Perform a blank injection (diluent) to ensure no interfering peaks are present. c. Inject the standard and sample solutions and record the chromatograms.

Method Validation Strategy

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6] The following parameters should be assessed according to ICH Q2(R1) guidelines.[12][13]

Validation_Workflow cluster_dev Method Development cluster_val ICH Q2(R1) Validation Dev Develop Initial Method (Column, Mobile Phase, etc.) Opt Optimize Conditions (Peak Shape, Retention) Dev->Opt SST_Dev Perform System Suitability Test (SST) Opt->SST_Dev Spec Specificity / Selectivity SST_Dev->Spec Proceed if SST Passes Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Final Finalized & Approved Analytical Method Rob->Final

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo (if applicable), and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be free from interference from other components. Peak purity index > 0.99.
Linearity Analyze at least five concentrations across the specified range (e.g., 80-120% of the nominal concentration).[6]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations.[6]The range over which the method is shown to be reliable.
Accuracy Perform recovery studies by spiking a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, mobile phase composition ±2%).The method should remain unaffected by small, deliberate variations. System suitability parameters must be met.
System Suitability Inject a standard solution five or six times before starting any analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of retention time and peak area ≤ 1.0%.

Conclusion

This application note presents a systematically developed, reliable, and robust RP-HPLC method for the quantitative analysis of this compound. The protocol is grounded in fundamental chromatographic principles, addressing the specific chemical nature of the analyte to ensure high-quality data. By following the detailed method and the accompanying validation strategy based on ICH guidelines, analytical laboratories can confidently implement this procedure for quality control and research applications, ensuring the integrity of their results.

References

  • PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved from URL: [Link]

  • Reckhow, D. A., & Singer, P. C. (1984). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Journal of the American Water Works Association, 76(4), 151-157. URL: [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from ALWSCI website. URL: [Link]

  • Bell, D. S. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. URL: [Link]

  • Aslam, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4999. URL: [Link]

  • Restek Corporation. (n.d.). Reversed-phase HPLC Buffers. Retrieved from Restek website. URL: [Link]

  • Phenomenex Inc. (n.d.). Reversed Phase HPLC Method Development. Retrieved from Phenomenex website. URL: [Link]

  • Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. URL: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. URL: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC website. URL: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from ACE website. URL: [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. URL: [Link]

  • ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. Retrieved from ResearchGate. URL: [Link]

  • SIELC Technologies. (n.d.). Effect of Buffer on HPLC Separation of Buffers. Retrieved from SIELC website. URL: [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. URL: [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. URL: [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from Welch Materials website. URL: [Link]

  • Dong, M. W. (2018, November 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. URL: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. URL: [Link]

  • Restek Corporation. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use? Retrieved from Restek website. URL: [Link]

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 16(11), 9339-9354. URL: [Link]

  • Hichrom Limited. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from Hichrom website. URL: [Link]

  • The Pharma Growth Hub. (2024, October 31). ICH Q2 Validation of Analytical Procedures. YouTube. URL: [Link]

  • Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub website. URL: [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... Retrieved from ResearchGate. URL: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2465. URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Amino-1H-indazole-3-carbonitrile

This compound is a pivotal molecular scaffold in contemporary drug discovery and development. Its rigid bicyclic structure, coupled with the strategic placement of amino and cyano functionalities, makes it an attractive building block for the synthesis of a diverse array of bioactive molecules. Notably, this indazole derivative is a key intermediate in the synthesis of inhibitors of protein kinases, enzymes that play a crucial role in cellular signaling pathways and are often dysregulated in diseases such as cancer. The development of a robust, scalable, and safe synthetic process for this intermediate is therefore of paramount importance to facilitate the production of these potentially life-saving therapeutics on an industrial scale.

This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a field-proven two-step synthetic route. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach to a Privileged Scaffold

The selected synthetic pathway for the large-scale production of this compound commences with the commercially available and strategically functionalized starting material, 2-fluoro-5-nitrobenzonitrile. This approach is advantageous as the cyano group is already incorporated, obviating the need for a separate and potentially hazardous cyanation step. The synthesis proceeds in two distinct stages:

  • Formation of the Indazole Core: A nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-5-nitrobenzonitrile and hydrazine hydrate to construct the 5-nitro-1H-indazole-3-carbonitrile intermediate.

  • Reduction of the Nitro Group: A catalytic hydrogenation to selectively reduce the nitro functionality to the desired primary amine, yielding the final product.

This route is designed for scalability, prioritizing operational simplicity, high yields, and the use of readily available and cost-effective reagents.

Visualizing the Synthesis Workflow

The overall synthetic process can be visualized as a streamlined workflow, from the initial starting material to the final, purified product.

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Purification & Isolation 2-fluoro-5-nitrobenzonitrile 2-fluoro-5-nitrobenzonitrile Reaction_Vessel_1 Reaction Vessel (Ethanol, Reflux) 2-fluoro-5-nitrobenzonitrile->Reaction_Vessel_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel_1 5-nitro-1H-indazole-3-carbonitrile 5-nitro-1H-indazole-3-carbonitrile Reaction_Vessel_1->5-nitro-1H-indazole-3-carbonitrile SNAr & Cyclization Reaction_Vessel_2 Hydrogenation Reactor (Methanol, Pd/C, H2) 5-nitro-1H-indazole-3-carbonitrile->Reaction_Vessel_2 5-Amino-1H-indazole-3-carbonitrile_Crude Crude Product Reaction_Vessel_2->5-Amino-1H-indazole-3-carbonitrile_Crude Catalytic Hydrogenation Purification Crystallization (e.g., Ethanol/Water) 5-Amino-1H-indazole-3-carbonitrile_Crude->Purification Final_Product This compound (>98% Purity) Purification->Final_Product Isolation & Drying

Caption: Overall workflow for the scale-up synthesis of this compound.

Part 1: Synthesis of 5-nitro-1H-indazole-3-carbonitrile

Reaction Mechanism

The formation of the indazole ring proceeds via a well-established nucleophilic aromatic substitution followed by an intramolecular cyclization. The fluorine atom on the benzene ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-cyano and para-nitro groups. Hydrazine, a potent nucleophile, attacks the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion. The resulting intermediate then undergoes an intramolecular cyclization to form the stable indazole ring system.

G Start 2-Fluoro-5-nitrobenzonitrile + Hydrazine Intermediate1 Meisenheimer-like Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Hydrazinyl Intermediate Intermediate1->Intermediate2 Loss of Fluoride Product 5-nitro-1H-indazole-3-carbonitrile Intermediate2->Product Intramolecular Cyclization

Caption: Simplified reaction mechanism for the formation of the indazole ring.

Scale-Up Protocol

This protocol is designed for a 100 g scale synthesis.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationSupplier
2-Fluoro-5-nitrobenzonitrile100 gCommercially Available
Hydrazine Hydrate (80% solution)~40 mLCommercially Available
Ethanol (200 proof)1 LCommercially Available
5 L Jacketed Glass Reactor-Standard Lab Supplier
Mechanical Stirrer-Standard Lab Supplier
Reflux Condenser-Standard Lab Supplier
Temperature Probe-Standard Lab Supplier
Addition Funnel-Standard Lab Supplier
Büchner Funnel and Filter Flask-Standard Lab Supplier

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1] It is fatal if inhaled and can be absorbed through the skin.[1][2][3][4][5][6] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield.[1] An emergency shower and eyewash station must be readily accessible.

  • 2-Fluoro-5-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][7][8]

  • The reaction may be exothermic. Ensure adequate cooling capacity is available.

Procedure:

  • Reactor Setup: Assemble the 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. Ensure the system is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the reactor with 2-fluoro-5-nitrobenzonitrile (100 g) and ethanol (1 L). Begin stirring to dissolve the starting material.

  • Hydrazine Addition: In a separate graduated cylinder, carefully measure the hydrazine hydrate solution. Slowly add the hydrazine hydrate to the stirred solution in the reactor via the addition funnel over a period of 30-60 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using a cooling circulator.[1]

  • Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approximately 78-80°C for ethanol).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add deionized water (2 L) to the reaction mixture with vigorous stirring. The product will precipitate as a yellow solid.[1]

    • Continue stirring in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water (2 x 250 mL) and then with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Expected Yield and Purity:

ParameterExpected Value
Yield85-95%
Purity (by HPLC)>95%
AppearanceYellow to orange solid

Part 2: Synthesis of this compound

Reaction Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For scale-up operations, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the ease of product isolation by simple filtration of the catalyst.[9] Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[9] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol or ethanol.

Scale-Up Protocol

This protocol is based on the theoretical yield from the previous step.

Materials and Equipment:

Reagent/EquipmentQuantity/SpecificationSupplier
5-nitro-1H-indazole-3-carbonitrile~95 gFrom Step 1
10% Palladium on Carbon (Pd/C), 50% wet~5 gCommercially Available
Methanol1.5 LCommercially Available
Hydrogen GasHigh PurityGas Supplier
Hydrogenation Reactor (e.g., Parr Shaker)2 L capacityStandard Lab Supplier
Celite® or other filter aid-Standard Lab Supplier

Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst with care, preferably in a wet state. Ensure the reaction vessel is properly inerted before introducing hydrogen.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

  • The final product is an aromatic amine, which should be handled with appropriate PPE as potentially toxic.

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean and dry.

  • Charge Reactor: In a fume hood, carefully charge the reactor with 5-nitro-1H-indazole-3-carbonitrile (~95 g) and methanol (1.5 L).

  • Catalyst Addition: Under a stream of nitrogen, carefully add the 10% Pd/C catalyst (5 g, ~5 wt% loading). The catalyst should be added as a slurry in a small amount of methanol to minimize the risk of ignition.

  • Hydrogenation:

    • Seal the reactor and purge the system with nitrogen several times to remove all air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

    • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours). The completion can also be confirmed by TLC or HPLC analysis of a carefully vented and sampled aliquot.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 100 mL) to ensure complete recovery of the product. Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can become pyrophoric. Quench the filter cake with water immediately after filtration.

    • Combine the filtrate and washings and concentrate the solution under reduced pressure to afford the crude product.

  • Purification:

    • The crude this compound is often a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[10]

    • Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity is observed.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven at 50-60°C.

Expected Yield and Purity:

ParameterExpected Value
Yield90-98%
Purity (by HPLC)>98%
AppearanceOff-white to light brown solid

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting and Process Optimization

IssuePotential CauseSuggested Solution
Step 1: Incomplete Reaction Insufficient hydrazine, low reaction temperature, or short reaction time.Increase the equivalents of hydrazine slightly, ensure the reaction reaches and maintains reflux, and extend the reaction time.
Step 1: Formation of Side Products Elevated temperatures for extended periods can sometimes lead to side reactions.[11]Carefully control the reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Step 2: Incomplete Reduction Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.Use fresh, high-quality catalyst. Ensure the system is leak-free and maintains pressure. If catalyst poisoning is suspected, the starting material may need further purification.
Purification: Oiling Out The solvent system for recrystallization is not optimal.Experiment with different solvent systems (e.g., different alcohols, ethyl acetate, or mixtures with water or heptane).
Purification: Poor Recovery The product is too soluble in the recrystallization solvent.Use a more non-polar solvent or a mixture to decrease solubility at lower temperatures. Ensure the solution is sufficiently cooled before filtration.

Conclusion

The two-step synthesis of this compound detailed in these application notes provides a reliable and scalable method for the production of this important pharmaceutical intermediate. By starting with 2-fluoro-5-nitrobenzonitrile, the synthesis is streamlined and avoids a separate cyanation step. The protocols emphasize safety, particularly in the handling of hydrazine and during the catalytic hydrogenation. The detailed procedures for reaction execution, work-up, and purification are designed to be readily implemented in a process chemistry or manufacturing setting. Adherence to these protocols will enable the consistent and efficient production of high-purity this compound, thereby facilitating the advancement of drug discovery programs that rely on this valuable molecular building block.

References

  • BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519417, 2-Fluoro-5-nitrobenzonitrile. PubChem.
  • TCI AMERICA. (n.d.). 2-Fluoro-5-nitrobenzonitrile 17417-09-3. TCI AMERICA.
  • TCI EUROPE N.V. (n.d.). 2-Fluoro-5-nitrobenzonitrile 17417-09-3. TCI EUROPE N.V.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025). Hydrazine hydrate, 55% (Hydrazine, 35%)
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Greener Pathways to a Key Pharmaceutical Building Block: Application Notes on the Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Amino-1H-indazole-3-carbonitrile and the Imperative for Green Synthesis

This compound is a crucial scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have shown promise in a range of applications, including as kinase inhibitors for cancer therapy. The traditional multi-step syntheses of such complex heterocyclic compounds often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, contributing to significant environmental waste and safety concerns.[1] As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of sustainable and efficient synthetic routes to key intermediates like this compound is of paramount importance.[2]

This application note outlines green chemistry approaches to the synthesis of this compound, focusing on methodologies that prioritize waste reduction, energy efficiency, and the use of less hazardous substances. We will explore one-pot reactions, the use of greener solvents, and catalyst-free conditions, providing a detailed protocol for researchers, scientists, and drug development professionals.

Strategic Approach: A One-Pot, Catalyst-Free Synthesis in a Green Solvent

Drawing inspiration from established green synthetic methods for related heterocyclic compounds, we propose a one-pot, three-component reaction for the synthesis of this compound. This approach is designed to maximize atom economy and minimize purification steps. The proposed reaction involves the condensation of a substituted aromatic aldehyde, malononitrile, and hydrazine in a green solvent system. While direct literature for this specific molecule's green synthesis is sparse, the principles are well-documented for analogous pyrazole and indazole syntheses.[3][4][5]

Reaction Rationale and Green Chemistry Principles
  • One-Pot Synthesis: Combining multiple reaction steps into a single pot reduces solvent usage, energy consumption for heating and cooling, and waste generated from intermediate work-ups.[6][7]

  • Catalyst-Free Conditions: Eliminating the need for a catalyst, particularly heavy metal catalysts, simplifies the reaction work-up, reduces costs, and avoids catalyst-related toxicity and waste.[5]

  • Green Solvent System: The use of an ethanol-water mixture provides a safer and more environmentally benign alternative to commonly used volatile organic solvents like toluene or DMF.[8][9] Ethanol is a bio-based solvent, and water is the greenest solvent available.

  • Atom Economy: A three-component reaction inherently maximizes the incorporation of starting material atoms into the final product, a key principle of green chemistry.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via an initial Knoevenagel condensation between a suitably substituted 4-amino-2-fluorobenzaldehyde and malononitrile, followed by an in-situ cyclization with hydrazine. The fluorine atom at the ortho position is a good leaving group for the subsequent nucleophilic aromatic substitution by the hydrazine, leading to the formation of the indazole ring.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process One-Pot Process cluster_product Final Product 4-Amino-2-fluorobenzaldehyde 4-Amino-2-fluorobenzaldehyde Step1 Knoevenagel Condensation 4-Amino-2-fluorobenzaldehyde->Step1 Malononitrile Malononitrile Malononitrile->Step1 Hydrazine Hydrate Hydrazine Hydrate Step2 Michael Addition & Cyclization Hydrazine Hydrate->Step2 Ethanol/Water Solvent: Ethanol/Water (1:1) Ethanol/Water->Step1 Reflux Temperature: Reflux (approx. 80-90°C) Reflux->Step1 Catalyst-Free Catalyst: None Catalyst-Free->Step1 Step1->Step2 Intermediate (not isolated) Step3 Aromatization Step2->Step3 Product This compound Step3->Product

Caption: Proposed one-pot green synthesis workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Amino-2-fluorobenzaldehyde139.12101.39 g
Malononitrile66.06110.73 g
Hydrazine Hydrate (~64% soln.)50.0615~0.75 mL
Ethanol (95%)--20 mL
Deionized Water--20 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-2-fluorobenzaldehyde (1.39 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).

  • Solvent Addition: Add 20 mL of 95% ethanol and 20 mL of deionized water to the flask.

  • Initial Reaction: Stir the mixture at room temperature for 10 minutes to ensure dissolution and initial reaction.

  • Hydrazine Addition: Slowly add hydrazine hydrate (~0.75 mL, 15 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product is expected to precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a cold ethanol-water mixture (1:1, 2 x 10 mL).

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Anticipated Results and Comparison

ParameterProposed Green MethodTraditional Methods (Hypothetical)
Solvent Ethanol/WaterToluene, DMF, Acetonitrile
Catalyst NoneMetal catalysts (e.g., Pd, Cu)
Reaction Steps One-potMulti-step
Work-up Simple filtrationExtraction, chromatography
Yield Good to ExcellentVariable
Environmental Impact LowHigh

This green approach is anticipated to provide good to excellent yields of this compound while significantly reducing the environmental footprint of the synthesis. The simplification of the work-up procedure to a simple filtration is a major advantage over traditional methods that often require laborious and solvent-intensive purification techniques like column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reflux time or adjusting the stoichiometry of the reactants. The order of addition of reagents can also be critical.

  • Impurity Profile: If significant impurities are observed, a recrystallization step from a suitable solvent (e.g., ethanol) may be necessary.

  • Alternative Green Solvents: Other green solvents such as polyethylene glycol (PEG) could also be explored as the reaction medium.[10]

Conclusion

The proposed one-pot, catalyst-free synthesis of this compound in an ethanol-water solvent system represents a significant step towards a more sustainable production of this important pharmaceutical intermediate. By adhering to the principles of green chemistry, this protocol offers a pathway to reduce waste, improve safety, and enhance the overall efficiency of the synthesis. This approach not only provides a practical method for researchers in drug discovery and development but also aligns with the broader goal of creating more environmentally responsible chemical processes.

References

  • Krishnarao, N., & Sirisha, K. (2023). ONE POT MULTICOMPONENT SYNTHESIS OF A SERIES OF 5-AMINO-3-PHENYLISOXAZOLE-4-CARBONITRILE EMPLOYED BY LEWS ACID CATALYST. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • ResearchGate. (2025). One pot synthesis and reactions of novel 5-amino[3][11] thiazolo [3, 2-b][3][4][12] triazoles. Available at: [Link]

  • ResearchGate. (2025). A Review of the Application of Green Solvents in Organic Synthesis. Available at: [Link]

  • Organic Process Research & Development. (n.d.). Cu-Mediated Cyclization to Form 1H-Indazoles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The green solvent: a critical perspective. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Available at: [Link]

  • ACS Publications. (n.d.). An Alternative Indazole Synthesis for Merestinib. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Semantic Scholar. (n.d.). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. Available at: [Link]

  • Journal of the American Chemical Society. (2014). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Available at: [Link]

  • National Center for Biotechnology Information. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. Available at: [Link]

  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Available at: [Link]

  • Orbital: The Electronic Journal of Chemistry. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Available at: [Link]

  • Organic Letters. (2026). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges. Our approach is grounded in established chemical principles to ensure you not only solve problems but also understand the underlying science.

I. Overview of the Synthetic Pathway

The most common and efficient route to synthesize this compound involves a two-step process starting from 2-fluoro-5-nitrobenzonitrile.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile This step involves a nucleophilic aromatic substitution followed by cyclization. 2-Fluoro-5-nitrobenzonitrile is reacted with hydrazine hydrate. The highly reactive fluorine atom is displaced by the hydrazine, which then undergoes an intramolecular cyclization to form the indazole ring system.

Step 2: Reduction of 5-Nitro-1H-indazole-3-carbonitrile The nitro group of the intermediate is then reduced to the desired amino group to yield the final product, this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Step 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Question 1: My reaction to form 5-Nitro-1H-indazole-3-carbonitrile is sluggish or incomplete. What are the possible causes and solutions?

Answer: A sluggish or incomplete reaction in this step is often related to reaction conditions or reagent quality.

  • Causality: The reaction is a nucleophilic aromatic substitution, and its rate is influenced by temperature, solvent, and the concentration of reactants. Hydrazine hydrate can also degrade over time.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure you are using high-purity 2-fluoro-5-nitrobenzonitrile and fresh hydrazine hydrate.

    • Optimize Reaction Temperature: While the reaction is often carried out at reflux, ensure your heating apparatus is reaching and maintaining the target temperature of the solvent (e.g., butanol)[1].

    • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or butanol are commonly used as they can facilitate the proton transfers involved in the cyclization step[1]. If you are using a different solvent, consider switching to one of these.

    • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Question 2: I am observing the formation of a significant amount of a yellow, insoluble precipitate during the reaction. What is this and how can I minimize it?

Answer: The formation of a yellow precipitate could be due to the formation of a diazoamino compound, a common side product in reactions involving diazonium intermediates, which can arise from side reactions of hydrazine.

  • Causality: If the reaction conditions are not carefully controlled, side reactions can occur. Slow addition of reagents can sometimes lead to the formation of diazoamino compounds[2].

  • Troubleshooting Steps:

    • Control Reagent Addition: Instead of adding the hydrazine hydrate all at once, try a controlled, dropwise addition to the solution of 2-fluoro-5-nitrobenzonitrile.

    • Temperature Control: Maintain a consistent reaction temperature. Fluctuations can sometimes favor side product formation.

    • Purification: This side product is often insoluble in many organic solvents and can be removed by filtration[2].

Question 3: The yield of 5-Nitro-1H-indazole-3-carbonitrile is consistently low. How can I improve it?

Answer: Low yields can stem from incomplete reactions, side product formation, or issues during workup and purification.

  • Causality: In addition to the factors mentioned above, the stoichiometry of the reactants is crucial. An excess of one reagent may not necessarily drive the reaction to completion and could lead to more side products.

  • Optimization Strategies:

    • Stoichiometry: Carefully control the molar ratio of 2-fluoro-5-nitrobenzonitrile to hydrazine hydrate. A slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) is often sufficient.

    • Workup Procedure: After the reaction is complete, quenching with water and extracting the product into a suitable organic solvent is a standard procedure. Ensure efficient extraction by using an adequate volume of solvent and performing multiple extractions.

    • Purification: The crude product may require purification by recrystallization or column chromatography to remove impurities that can lower the final isolated yield.

Step 2: Reduction of 5-Nitro-1H-indazole-3-carbonitrile

Question 4: The reduction of the nitro group is not going to completion. What are the common pitfalls?

Answer: Incomplete reduction is a frequent issue and is typically related to the choice of reducing agent, catalyst activity, or reaction conditions.

  • Causality: The reduction of a nitro group is a sensitive transformation. The effectiveness of catalytic hydrogenation, a common method, depends on the catalyst's activity, hydrogen pressure, and the absence of catalyst poisons.

  • Troubleshooting Steps:

    • Catalyst Activity: If using a heterogeneous catalyst like Palladium on carbon (Pd/C), ensure it is fresh and has been stored properly. The catalyst can be poisoned by sulfur-containing compounds or other impurities.

    • Hydrogen Source: For catalytic hydrogenation, ensure a proper hydrogen atmosphere is maintained. This can be achieved using a hydrogen balloon or a Parr shaker.

    • Choice of Reducing Agent: Besides catalytic hydrogenation, other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be effective. If one method is failing, consider an alternative.

    • Solvent: The choice of solvent is important. For catalytic hydrogenation, solvents like methanol, ethanol, or ethyl acetate are commonly used.

Question 5: I am observing over-reduction or other side reactions during the reduction step. How can I improve the selectivity?

Answer: Over-reduction, such as the reduction of the nitrile group, can occur under harsh conditions.

  • Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce both the nitro and nitrile groups[3]. Catalytic hydrogenation is generally selective for the nitro group, but prolonged reaction times or high temperatures can lead to nitrile reduction.

  • Strategies for Selectivity:

    • Milder Reducing Agents: Stick to selective methods like catalytic hydrogenation with Pd/C or SnCl₂/HCl.

    • Monitor the Reaction: Closely monitor the reaction progress by TLC or HPLC to stop the reaction as soon as the starting material is consumed.

    • Control Temperature: Perform the reaction at room temperature or slightly elevated temperatures. Avoid excessive heating.

Question 6: The purification of the final product, this compound, is challenging. What are the best practices?

Answer: Purification can be complicated by the product's polarity and potential for side products.

  • Causality: The amino and indazole groups make the molecule relatively polar, which can affect its solubility and chromatographic behavior.

  • Purification Protocol:

    • Initial Workup: After the reaction, a standard aqueous workup is typically performed. The pH of the aqueous layer may need to be adjusted to ensure the product is in its neutral form for efficient extraction into an organic solvent.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

    • Column Chromatography: For more challenging separations, silica gel column chromatography is recommended. A gradient elution with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

This protocol is based on the general principles of nucleophilic aromatic substitution and cyclization reactions reported for similar indazole syntheses[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in butanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-Nitro-1H-indazole-3-carbonitrile by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Synthesis of this compound

This protocol describes a standard catalytic hydrogenation procedure.

  • Reaction Setup: To a solution of 5-Nitro-1H-indazole-3-carbonitrile (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker) and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and shake at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC or HPLC analysis of aliquots. The reaction is typically complete within 2-4 hours.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography as needed.

IV. Visualizations

Synthetic Workflow

Synthesis_Workflow Start 2-Fluoro-5-nitrobenzonitrile Intermediate 5-Nitro-1H-indazole-3-carbonitrile Start->Intermediate Step 1: Hydrazine Hydrate, Reflux Final_Product This compound Intermediate->Final_Product Step 2: Reduction (e.g., H2, Pd/C)

Caption: A streamlined workflow for the two-step synthesis.

Troubleshooting Logic

Troubleshooting_Logic cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Low_Yield1 Low Yield / Incomplete Reaction Check_Reagents1 Check_Reagents1 Low_Yield1->Check_Reagents1 Optimize_Temp Optimize_Temp Low_Yield1->Optimize_Temp Check_Solvent Check_Solvent Low_Yield1->Check_Solvent Increase_Time Increase_Time Low_Yield1->Increase_Time Side_Product1 Yellow Precipitate Control_Addition Control_Addition Side_Product1->Control_Addition Control_Temp Control_Temp Side_Product1->Control_Temp Incomplete_Reduction Incomplete Reduction Check_Catalyst Check_Catalyst Incomplete_Reduction->Check_Catalyst Check_H2 Check_H2 Incomplete_Reduction->Check_H2 Change_Reducer Change_Reducer Incomplete_Reduction->Change_Reducer Over_Reduction Over-reduction Milder_Conditions Control Temperature Over_Reduction->Milder_Conditions Monitor_Reaction Control Temperature Over_Reduction->Monitor_Reaction Control_Temp2 Control Temperature Over_Reduction->Control_Temp2 Purification_Issues Purification Challenges Adjust_pH Adjust_pH Purification_Issues->Adjust_pH Recrystallize Recrystallize Purification_Issues->Recrystallize Column_Chromatography Column_Chromatography Purification_Issues->Column_Chromatography

Caption: A decision tree for troubleshooting common issues.

V. Quantitative Data Summary

ParameterStep 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrileStep 2: Synthesis of this compound
Starting Material 2-Fluoro-5-nitrobenzonitrile5-Nitro-1H-indazole-3-carbonitrile
Key Reagent Hydrazine HydrateH₂, Pd/C (or other reducing agent)
Typical Solvent Butanol, EthanolMethanol, Ethanol
Typical Temperature RefluxRoom Temperature
Typical Reaction Time 4-6 hours2-4 hours
Expected Yield 70-85%85-95%

VI. References

  • Al-Qalaf, F., Mandani, F., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 78-88. [Link]

  • Bunce, R. A., Nammalwar, B., & Schiel, M. A. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693. [Link]

  • Chemistry For Everyone. (2023, May 6). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]

  • Gavali, R. K., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(1), 1-24. [Link]

  • Noelting, E. (1904). Ueber das 5-Nitro-indazol. Berichte der deutschen chemischen Gesellschaft, 37(3), 2556-2594. [Link]

  • Organic Syntheses. (1943). 5-NITROINDAZOLE. Organic Syntheses, 23, 71. [Link]

  • Vasudevan, A., et al. (2010). Synthesis of 3-amino-1H-indazoles. Tetrahedron Letters, 51(1), 132-134. [Link]

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Technical Support Center: Purification of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 5-Amino-1H-indazole-3-carbonitrile (CAS: 89939-59-3). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, making the purity of its derivatives critical for reliable downstream applications and biological testing[1].

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the scientific principles behind each purification step. Our goal is to empower you to diagnose and solve purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the isolation and purification of this compound from a crude reaction mixture.

Problem 1: The final product is an oil or a tacky solid, not a crystalline powder.

Possible Causes:

  • Residual High-Boiling Solvents: Syntheses of indazole derivatives often employ high-boiling polar aprotic solvents such as Dimethylacetamide (DMAc), DMF, or DMSO[2]. These solvents can be difficult to remove completely on a rotary evaporator and can remain trapped in the product, preventing crystallization.

  • Presence of Eutectic Impurities: Certain impurities, when mixed with the final product, can form a eutectic mixture that has a lower melting point than either of the individual components, often resulting in an oil.

  • Incomplete Reaction: A significant amount of unreacted starting material or a low-melting intermediate can lead to a non-crystalline final product.

Solutions & Methodologies:

  • Trituration: This is the most effective first step for removing residual solvents and some impurities.

    • Protocol: Place the crude oily product in a flask. Add a solvent in which your target compound is poorly soluble but the impurities (including residual solvent) are soluble. Common choices include diethyl ether, hexane, or a mixture of ethyl acetate/hexane. Stir the suspension vigorously with a spatula or magnetic stirrer. The product should solidify as impurities are washed away. Filter the resulting solid and wash with a small amount of the cold trituration solvent. Dry under high vacuum.

  • Azeotropic Removal: For stubborn solvents like DMAc or DMSO, co-evaporation with a lower-boiling solvent can be effective.

    • Protocol: Dissolve the crude product in a minimal amount of a solvent like methanol or toluene. Concentrate the solution on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent forms an azeotrope with the residual high-boiling solvent, facilitating its removal.

  • Purification via Chromatography: If trituration fails, column chromatography is the next logical step. (See Problem 2 for a detailed protocol).

Problem 2: Low yield of the purified product after recrystallization.

Possible Causes:

  • Incorrect Recrystallization Solvent System: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below[3]. Using a solvent that keeps the product too soluble at low temperatures is a common cause of yield loss.

  • Using an Excessive Volume of Solvent: Even with the correct solvent, using too much will keep a significant portion of your product dissolved in the mother liquor upon cooling.

  • Premature Crystallization: If the hot, saturated solution is cooled too rapidly, the product may crash out as a fine powder, trapping impurities and leading to losses during subsequent washing steps.

  • Product Loss to Mother Liquor: A significant amount of the product may remain in the filtrate after crystallization.

Solutions & Methodologies:

  • Systematic Solvent Screening: Before committing to a bulk recrystallization, perform small-scale tests to identify the optimal solvent or solvent system. A binary solvent system often provides the best results for indazoles[4].

Solvent System (v/v)Rationale & Expected Outcome
Methanol/Water Dissolve in hot methanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. Excellent for polar compounds. A MeOH/H₂O (80/20, v/v) system has been shown to be effective for purifying similar amino-indazole regioisomers[4].
Ethanol/Water Similar principle to Methanol/Water. Ethanol is a common solvent for recrystallizing related pyrazole derivatives[5].
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate. Add hexane slowly until the solution becomes cloudy. Re-heat to dissolve and then allow to cool. Good for moderately polar compounds.
Acetone Acetone can be an effective single solvent for recrystallizing related heterocyclic structures[6].
  • Optimize the Recrystallization Protocol:

    • Step 1: Add a minimal amount of the chosen hot solvent to the crude material until it just dissolves.

    • Step 2: If using a binary system, add the anti-solvent slowly to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve, ensuring the solution is saturated.

    • Step 3: Allow the flask to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.

    • Step 4: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.

    • Step 5: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Analyze and Rework the Mother Liquor: Before discarding the filtrate (mother liquor), spot it on a TLC plate against a standard of your pure compound. If a strong spot is visible, concentrate the mother liquor and attempt a second-crop recrystallization or purify the residue by column chromatography.

Problem 3: Persistent impurities are observed in ¹H NMR or LC-MS analysis after initial purification.

Possible Causes:

  • Co-crystallization: Impurities with similar solubility and structural properties to the target compound can crystallize along with it.

  • Formation of Regioisomers: The synthesis of substituted indazoles can sometimes lead to the formation of regioisomers, which are notoriously difficult to separate due to their similar physical properties[4].

  • Thermally Labile Impurities: Some impurities may be stable at room temperature but decompose on the TLC plate or during analysis, giving a misleading impression of purity.

Solutions & Methodologies:

  • Flash Column Chromatography: This is the most robust method for separating compounds with different polarities.

    Experimental Protocol: Column Chromatography

    • Adsorbent: Silica gel (230-400 mesh) is the standard choice.

    • Sample Loading: For best separation, use the "dry loading" method. Dissolve your crude product in a minimal amount of a polar solvent (e.g., methanol or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.

    • Eluent System: Start with a non-polar mobile phase and gradually increase the polarity. A common gradient is from 100% Hexane to a mixture of Hexane/Ethyl Acetate, or from 100% Dichloromethane (DCM) to a DCM/Methanol mixture. Monitor the elution using TLC.

    • Fraction Collection: Collect small fractions and analyze them by TLC before combining the pure fractions.

  • Activated Charcoal Treatment: If the impurities are highly colored, they can sometimes be removed by treating the recrystallization solution with activated charcoal.

    • Protocol: During recrystallization, after the compound is fully dissolved in the hot solvent, add a very small amount of activated charcoal (approx. 1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool. Caution: Charcoal can also adsorb your product, so use it sparingly.

Workflow for Purification of this compound

PurificationWorkflow crude Crude Reaction Mixture trituration Trituration (e.g., Diethyl Ether) crude->trituration check_purity1 Check Purity (TLC/NMR) trituration->check_purity1 recrystallization Recrystallization (e.g., MeOH/H₂O) check_purity1->recrystallization Impure pure_product Pure Product (>98%) check_purity1->pure_product Pure check_purity2 Check Purity (HPLC/NMR) recrystallization->check_purity2 column_chromatography Column Chromatography (Silica, EtOAc/Hexane) check_purity2->column_chromatography Impure check_purity2->pure_product Pure check_purity3 Check Purity (HPLC/NMR) column_chromatography->check_purity3 check_purity3->pure_product Pure rework Rework or Re-purify check_purity3->rework Impure

Sources

Technical Support Center: Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your experimental outcomes and ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by the formation of various side products that can complicate purification and reduce yields. This guide provides a comprehensive overview of a common synthetic route, potential impurities, and detailed troubleshooting strategies in a practical question-and-answer format.

A prevalent and efficient method for the synthesis of this compound involves the diazotization of 2,4-diaminobenzonitrile followed by an intramolecular cyclization. This pathway is depicted below:

Synthesis_Pathway Start 2,4-Diaminobenzonitrile Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO2, HCl 0-5 °C Product This compound Intermediate->Product Intramolecular Cyclization

Caption: General synthetic route for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture turned a dark brown/black color, and the yield of the desired product is very low. What is happening?

A1: Dark coloration often indicates the formation of azo compounds and/or phenolic impurities.

Causality: This is one of the most common issues in diazotization reactions. The highly reactive diazonium salt intermediate can undergo several side reactions if not properly controlled:

  • Azo Coupling: The diazonium salt can act as an electrophile and attack an electron-rich aromatic ring. In this synthesis, it can couple with the starting material (2,4-diaminobenzonitrile) or the product itself (this compound) to form intensely colored azo dyes.

  • Phenolic Impurity Formation: If the reaction temperature rises above the recommended 0-5 °C, the diazonium salt can react with water to form a phenol (5-hydroxy-1H-indazole-3-carbonitrile), which can subsequently oxidize and polymerize to form dark, tarry substances.[1]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the cyclization. Use an ice-salt bath for more efficient cooling.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the diamine. This prevents a localized excess of nitrous acid and a rapid temperature increase.

  • Adequate Acidity: Ensure the reaction medium is sufficiently acidic (pH 1-2) to stabilize the diazonium salt and prevent premature coupling reactions.[2]

  • Dilution: Running the reaction at a higher dilution can sometimes disfavor bimolecular side reactions like azo coupling.

Side_Product_Formation Intermediate Diazonium Salt Intermediate Product Desired Product Intermediate->Product Correct Cyclization Azo Azo Compound (Colored Impurity) Intermediate->Azo Azo Coupling Phenol Phenolic Impurity Intermediate->Phenol Reaction with H2O (High Temp.) StartingMaterial Starting Material/ Product StartingMaterial->Azo

Caption: Competing reactions of the diazonium salt intermediate.

Q2: I've isolated a product with the correct mass, but the NMR spectrum shows a different substitution pattern. What could this be?

A2: You have likely formed an isomeric indazole.

Causality: 2,4-diaminobenzonitrile has two amino groups that can potentially be diazotized. While the 2-amino group is generally more reactive towards diazotization due to its ortho position to the cyano group, non-selective diazotization can occur, leading to the formation of 7-amino-1H-indazole-3-carbonitrile.

Compound Structure Key Differentiating NMR Signal
This compound (Desired) Aromatic protons will show a distinct splitting pattern corresponding to a 1,2,4-trisubstituted benzene ring.
7-Amino-1H-indazole-3-carbonitrile (Isomer) The aromatic proton splitting pattern will correspond to a 1,2,3-trisubstituted benzene ring.

Troubleshooting Protocol:

  • Protecting Groups: For unambiguous synthesis, consider protecting the 4-amino group before diazotization. An acetyl or Boc protecting group can be used and subsequently removed after the indazole ring formation.

  • Reaction Conditions Optimization: Lowering the reaction temperature and ensuring slow, controlled addition of the diazotizing agent can sometimes improve selectivity.

  • Purification: Careful column chromatography can often separate the desired 5-amino isomer from the 7-amino isomer, although this can be challenging due to their similar polarities.

Q3: My final product is contaminated with the starting material, even after extended reaction times. How can I drive the reaction to completion?

A3: Incomplete reaction can be due to several factors related to the diazotization step.

Causality:

  • Insufficient Diazotizing Agent: An inadequate amount of sodium nitrite will result in unreacted 2,4-diaminobenzonitrile.

  • Decomposition of Nitrous Acid: Nitrous acid is unstable and can decompose if not generated and consumed in situ at low temperatures.

  • Poor Solubility of the Starting Material: If the starting diamine is not fully dissolved in the acidic medium, it will not be available for reaction.

Troubleshooting Protocol:

  • Stoichiometry Check: Ensure you are using a slight excess (e.g., 1.1 equivalents) of sodium nitrite.

  • Fresh Reagents: Use freshly prepared sodium nitrite solution.

  • Solubility Enhancement: If the starting material has poor solubility in aqueous acid, consider adding a co-solvent like acetic acid or a small amount of an alcohol, but be mindful that alcohols can also react with the diazonium salt.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before proceeding with workup.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4-diaminobenzonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at room temperature.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq.) in cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 5 °C.

  • Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Neutralization and Isolation: Slowly and carefully neutralize the reaction mixture with a cold aqueous solution of a base (e.g., sodium carbonate or ammonia) until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water or acetonitrile) to obtain the pure this compound.

Protocol 2: Troubleshooting - Removal of Azo Impurities

If your product is contaminated with colored azo compounds, the following purification steps can be attempted:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount of activated carbon and reflux for 15-30 minutes. Filter the hot solution through celite to remove the carbon and the adsorbed impurities. Allow the filtrate to cool to crystallize the product.

  • Reductive Bleaching: In some cases, a mild reducing agent can be used to cleave the azo bond. However, this should be approached with caution as it may also reduce other functional groups in the molecule.

Summary of Potential Side Products

Side Product Reason for Formation Identification Prevention
7-Amino-1H-indazole-3-carbonitrileNon-selective diazotization of the 4-amino group.NMR spectroscopy (different aromatic splitting pattern).Use of a protecting group for the 4-amino group.
Azo CompoundsCoupling of the diazonium salt with electron-rich aromatics.Intense color (yellow, orange, red, or brown) in the product.Strict temperature control (0-5 °C), slow reagent addition, adequate acidity.
5-Hydroxy-1H-indazole-3-carbonitrileReaction of the diazonium salt with water.Mass spectrometry (M+16 compared to product), IR spectroscopy (broad -OH stretch).Strict temperature control (0-5 °C).

References

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts. New Journal of Chemistry. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses. [Link]

  • Synthesis of indazole hybrids 1–14. ResearchGate. [Link]

  • Improved process for the preparation of 5-aminotetrazole.
  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. [Link]

  • Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]

  • Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • formation of unnatural cyclic amino acid equivalent from the simple cyclic hydrazine. ARKIVOC. [Link]

  • Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Combinatorial Science. [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Diazotization Reaction. sathee jee. [Link]

  • Diazotization. YouTube. [Link]

  • Reactions of Diazonium Salts. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Mastering Regioselectivity in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. The indazole core is a privileged scaffold in medicinal chemistry, and the ability to selectively functionalize the N1 or N2 position is often critical for achieving desired biological activity. This resource provides in-depth, experience-driven answers to common challenges, troubleshooting advice, and validated protocols to help you achieve your synthetic goals with precision and confidence.

Introduction: The N1 vs. N2 Challenge

The indazole ring system possesses two nitrogen atoms, N1 and N2, both of which can potentially be substituted. The relative thermodynamic stability of the two corresponding tautomers often favors the 1H-indazole form.[1][2] However, under reaction conditions, particularly during alkylation or arylation, mixtures of N1 and N2 substituted products are frequently obtained.[3] The ratio of these regioisomers is highly dependent on a subtle interplay of electronic and steric factors of the indazole core, the nature of the electrophile, and the specific reaction conditions employed (base, solvent, temperature).[4][5] Mastering these variables is key to selectively synthesizing the desired isomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during indazole synthesis, providing explanations for the observed outcomes and actionable solutions.

Question 1: Why am I consistently getting a mixture of N1 and N2 isomers during my indazole alkylation?

Underlying Cause: The formation of a mixture of N1 and N2 alkylated indazoles is a common outcome because both nitrogen atoms are nucleophilic, and the energy barrier for reaction at either site can be similar under many standard alkylation conditions.[3] The indazole anion, formed upon deprotonation by a base, is an ambident nucleophile, meaning it can be attacked by an electrophile at either nitrogen.

Troubleshooting & Solutions:

  • Analyze Your System: The regiochemical outcome is a result of a complex interplay between the indazole substrate, the electrophile, and the reaction conditions. Consider the electronic nature of your indazole (electron-donating or -withdrawing groups) and the steric bulk of both the indazole and the alkylating agent.

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable products.[1][2] In some cases, it's possible to isomerize the N2-product to the more stable N1-isomer, particularly with acylating agents.[1][4][5] Reactions run at higher temperatures for longer durations might favor the thermodynamic product. Conversely, reactions at lower temperatures may favor the kinetically preferred product.

  • Systematic Condition Screening: A systematic variation of reaction parameters is crucial. Key variables to screen include the base, solvent, and temperature. For instance, the choice of base and solvent can significantly influence the position of the counterion and the solvation of the indazole anion, thereby affecting the accessibility of the N1 and N2 positions.[4][5]

Question 2: How can I selectively synthesize the N1-substituted indazole?

Expert Insight: Achieving high selectivity for the N1 position often involves leveraging thermodynamic stability or directing the reaction through specific interactions.

Strategies for N1-Selectivity:

  • Thermodynamic Equilibration: For certain substrates, particularly with acylating agents or specific electrophiles like β-halo esters, reaction conditions can be chosen to allow for equilibration to the more stable N1-isomer.[1][4][5]

  • Chelation Control: The presence of a coordinating group at the C7 or C3 position of the indazole ring can direct substitution to the N1 position. This is particularly effective when using cations like Cs⁺ that can form a chelate with the coordinating group and the N1 nitrogen, sterically hindering the N2 position.[3]

  • Directed Acylation followed by Reduction: A reliable two-step method involves the regioselective N1-acylation of the indazole, which often proceeds with high selectivity. The resulting N1-acylindazole can then be reduced to the desired N1-alkylindazole.[1][4][5]

  • Electrochemical Methods: For N1-acylation, an electrochemical approach has been developed where the indazole is reduced to the anion, which then selectively reacts with an acid anhydride at the N1 position.[6]

Workflow for N1-Selective Synthesis

cluster_0 N1-Selective Strategies Start 1H-Indazole Thermo Thermodynamic Equilibration Start->Thermo Heat, specific electrophiles Chelation Chelation Control (e.g., C7-ester, Cs+) Start->Chelation Coordinating group + specific cation Acyl_Reduce N1-Acylation -> Reduction Start->Acyl_Reduce N1_Product N1-Substituted Indazole Thermo->N1_Product Chelation->N1_Product Acyl_Reduce->N1_Product

Caption: Strategies for achieving N1-regioselectivity.

Question 3: What are the best conditions to favor N2-alkylation of an indazole?

Expert Insight: Favoring the N2 position often involves kinetic control, where the N2 nitrogen is the more nucleophilic or sterically accessible site under specific conditions.

Strategies for N2-Selectivity:

  • Acid-Catalyzed Reactions: Recent methods have shown high N2-selectivity using acid catalysis with specific alkylating agents like alkyl 2,2,2-trichloroacetimidates.[7][8] The proposed mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[7]

  • Palladium-Catalyzed Synthesis: A direct synthesis of 2-aryl-2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines via a palladium-catalyzed process.[8]

  • Copper-Catalyzed Multicomponent Reactions: One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide.[8]

  • Kinetic Control with Bulky Bases: In some systems, using a bulky, non-coordinating base in a non-polar solvent can favor deprotonation and subsequent reaction at the more sterically accessible N2 position.

Table 1: Comparison of Conditions Favoring N1 vs. N2 Substitution

FactorFavors N1-SubstitutionFavors N2-SubstitutionRationale
Control Type ThermodynamicKineticN1-isomers are generally more stable; N2 can be kinetically favored.
Catalysis Often base-mediatedAcid-catalyzed (with specific reagents) or transition-metal catalyzedAcidic conditions can activate certain electrophiles for N2 attack.
Key Reagents Acylating agents, β-halo estersAlkyl 2,2,2-trichloroacetimidatesThe nature of the electrophile is a critical determinant.
Additives Cesium salts (with coordinating groups)Lewis acids (e.g., TfOH, Cu(OTf)₂)Cesium can promote chelation to direct to N1; Lewis acids can activate electrophiles.
Solvent Polar aprotic (e.g., DMF) can facilitate equilibrationCan be solvent-dependent; THF or DMSO have been usedSolvent choice affects ion pairing and solvation of the indazole anion.
Question 4: My cyclization reaction to form the indazole ring is giving me the wrong regioisomer. What could be the cause?

Underlying Cause: The regioselectivity of indazole ring formation itself can be an issue, depending on the chosen synthetic route. Many classical methods, like the Jacobson or Davis-Beirut synthesis, can yield mixtures of isomers depending on the substitution pattern of the starting materials.

Troubleshooting & Solutions:

  • Review Your Synthetic Route: Different named reactions for indazole synthesis have different regiochemical outcomes. For example, the reaction of arynes with N-tosylhydrazones can lead to 3-substituted indazoles.[6] A [3+2] annulation approach from arynes and hydrazones can also be employed.[6]

  • Starting Material Isomers: Ensure the purity and correct isomeric structure of your starting materials. For instance, in syntheses starting from substituted anilines or benzonitriles, the position of substituents will dictate the final indazole regiochemistry.

  • Reaction Mechanism: Understand the mechanism of your chosen cyclization. For intramolecular reactions, the site of the initial bond formation will determine the final product. For example, in the Cadogan reaction, the reductive cyclization of ortho-imino-nitrobenzene substrates affords substituted 2H-indazoles.[8]

Validated Experimental Protocols

The following protocols are provided as examples of regioselective indazole synthesis methodologies.

Protocol 1: N2-Selective Alkylation using Trifluoromethanesulfonic Acid

This protocol is adapted from a procedure for the selective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[8]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 1H-indazole in DCM, add the alkyl 2,2,2-trichloroacetimidate.

  • Cool the mixture to 0 °C.

  • Slowly add trifluoromethanesulfonic acid.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N1-Directed Synthesis via Chelation Control

This protocol is based on the principle of using a chelating group and a suitable cation to direct alkylation to the N1 position.[3]

Materials:

  • Methyl 1H-indazole-7-carboxylate (1.0 equiv)

  • Alkylating agent (e.g., benzyl bromide) (1.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of methyl 1H-indazole-7-carboxylate in DMF, add cesium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent dropwise.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Regioselectivity Troubleshooting

Start Poor Regioselectivity (N1/N2 Mixture) Analysis Analyze System: - Sterics (Substrate & Electrophile) - Electronics (EWG/EDG) - Current Conditions (Base, Solvent, Temp) Start->Analysis Goal Define Target Isomer Analysis->Goal N1_Target Target: N1-Isomer Goal->N1_Target N1 N2_Target Target: N2-Isomer Goal->N2_Target N2 N1_Strat Implement N1 Strategies: - Chelation (Cs+, C7/C3 group) - Thermodynamic Control (Heat, specific electrophiles) - Acylation/Reduction N1_Target->N1_Strat N2_Strat Implement N2 Strategies: - Acid Catalysis (e.g., TfOH) - Use N2-selective reagents - Kinetic Control (Low temp, bulky base) N2_Target->N2_Strat Result Analyze Outcome N1_Strat->Result N2_Strat->Result Result->Analysis Re-evaluate Success Success: High Regioselectivity Result->Success Problem Solved

Caption: A systematic approach to troubleshooting regioselectivity.

References

  • ProQuest. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • PMC - NIH. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • PMC - NIH. (2024, February 20). Development of a selective and scalable N1-indazole alkylation.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • NIH. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

Sources

Technical Support Center: Navigating Reactions with 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic building block. Its inherent poor solubility in many common organic solvents can present significant challenges during synthesis and functionalization. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve successful reaction outcomes.

The Challenge: Understanding the Poor Solubility of this compound

The structure of this compound, with its amino and nitrile functional groups and the indazole core, allows for strong intermolecular hydrogen bonding. This leads to high crystal lattice energy, which in turn results in low solubility in many non-polar and even some polar aprotic solvents at ambient temperatures. This can lead to heterogeneous reaction mixtures, low reaction rates, and difficulty in purification.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for reactions involving this compound?

A1: Based on empirical evidence from numerous synthetic procedures involving similar indazole derivatives, the recommended starting points for solvent selection are high-boiling polar aprotic solvents. These solvents are effective at disrupting the intermolecular forces of the solute at elevated temperatures.

SolventBoiling Point (°C)Typical Reaction Temperatures (°C)Notes
N,N-Dimethylformamide (DMF)15380 - 150Excellent solubilizing power for polar compounds. Can be challenging to remove under vacuum.
Dimethyl sulfoxide (DMSO)18980 - 180High solubilizing capacity. Can be difficult to remove and may require aqueous workups.
N-Methyl-2-pyrrolidone (NMP)202100 - 200Very high boiling point and good solubilizing power. Often used when other solvents fail.
1,4-Dioxane10180 - 101 (reflux)Often used in mixtures with water for cross-coupling reactions. Lower boiling than DMF/DMSO.
Tetrahydrofuran (THF)6650 - 66 (reflux)Generally a poorer solvent at room temperature, but can be effective at reflux, especially for N-alkylation with strong bases.

Q2: Can I use co-solvents to improve solubility?

A2: Yes, using a co-solvent is a highly effective strategy. For instance, in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig, a mixture of a primary organic solvent (like 1,4-dioxane or THF) with water is often employed[1]. The presence of water can help dissolve inorganic bases and may alter the polarity of the solvent system to favor dissolution of the starting material, particularly at elevated temperatures. A common ratio to start with is a 3:1 to 5:1 mixture of the organic solvent to water.

Q3: Is heating always necessary to dissolve this compound?

A3: In most cases, yes. For the majority of organic solvents, heating is crucial to achieve a sufficient concentration of the dissolved substrate for the reaction to proceed at a reasonable rate. Experimental procedures frequently cite temperatures ranging from 80°C to 120°C for reactions such as N-alkylation and Suzuki couplings[1][2].

Q4: Will changing the pH of the reaction mixture improve solubility?

A4: While pH modification is a common technique for compounds with acidic or basic groups, it should be approached with caution for this compound. The amino group is basic and the indazole N-H is weakly acidic. Adding a strong acid will protonate the amino group, which could increase solubility in polar protic solvents but will likely deactivate it for nucleophilic reactions like N-alkylation or amination. Conversely, using a strong base to deprotonate the indazole N-H is a key step in many reactions and will form a more soluble salt in situ.

Troubleshooting Guides for Common Reactions

Scenario 1: N-Alkylation or N-Arylation Reactions

Problem: My N-alkylation/N-arylation of this compound is sluggish, and a significant amount of starting material remains undissolved even with heating.

Troubleshooting Workflow:

start Sluggish N-Alkylation/ Arylation Reaction step1 Initial Conditions: - Solvent: THF or Acetonitrile - Base: K2CO3 or Cs2CO3 - Temperature: < 80°C start->step1 step2 Increase Temperature (e.g., to reflux) step1->step2 Incomplete Reaction step5 Use Microwave Irradiation step1->step5 For Rapid Optimization step3 Switch to a Higher-Boiling Polar Aprotic Solvent (DMF or DMSO) step2->step3 Still Incomplete success Reaction Proceeds to Completion step2->success Improved Solubility and Reactivity step4 Consider a Stronger Base (e.g., NaH in THF) step3->step4 Solubility Still an Issue step3->success Improved Solubility and Reactivity step4->success Improved Solubility and Reactivity step5->success start Incomplete Cross-Coupling (Suzuki/Buchwald-Hartwig) step1 Initial Conditions: - Solvent: Dioxane/H2O - Base: K2CO3 or Cs2CO3 - Temperature: 80-90°C start->step1 step2 Increase Reaction Temperature (e.g., to 100-110°C) step1->step2 Incomplete Reaction step4 Consider Microwave-Assisted Synthesis step1->step4 For Rapid Optimization step3 Switch to a Higher-Boiling Solvent System (e.g., Toluene or DMF) step2->step3 Still Incomplete success Reaction Proceeds to Completion step2->success Improved Solubility and Reactivity step3->success Improved Solubility and Reactivity step4->success

Caption: Decision workflow for troubleshooting cross-coupling reactions.

Detailed Protocol for a Suzuki Coupling with Enhanced Solubility:

  • Reagent Preparation: In a reaction vessel suitable for heating under an inert atmosphere, combine this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equivalents), and a base like cesium carbonate (Cs2CO3, 2-3 equivalents).[1]

  • Solvent System: Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a starting material concentration of approximately 0.1-0.2 M.

  • Degassing: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. The mixture may initially be a suspension, but should become more homogeneous as the reaction proceeds and the temperature increases.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Advanced Techniques for Overcoming Extreme Solubility Issues

For particularly challenging reactions where conventional heating and solvent selection are insufficient, consider the following advanced methods:

  • Microwave-Assisted Synthesis: Microwave heating can rapidly increase the internal temperature of the reaction mixture, often leading to significantly enhanced solubility and dramatically reduced reaction times. This has been successfully applied to the synthesis of various indazole derivatives.

  • Sonication: The use of ultrasound can help to break up solid aggregates and increase the surface area of the suspended starting material, which can enhance reaction rates in heterogeneous mixtures.

  • Flow Chemistry: For reactions that are prone to precipitation of either the starting material or product, continuous flow reactors can offer better control over temperature and mixing, potentially preventing clogging and improving yields.

By understanding the underlying causes of the poor solubility of this compound and applying the systematic troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors with this valuable compound.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkyl
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, improve yield and purity, and resolve common experimental challenges.

Overview of the Core Synthetic Pathway

The most robust and commonly employed synthetic route to this compound involves a two-step process starting from a commercially available substituted benzonitrile. This pathway is favored for its reliability and scalability.

  • Step 1: Cyclization to form the Indazole Ring. Nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile with hydrazine hydrate, followed by in-situ cyclization to yield 5-Nitro-1H-indazole-3-carbonitrile.

  • Step 2: Reduction of the Nitro Group. Catalytic hydrogenation of the 5-nitro intermediate to the desired this compound.

This guide will focus on troubleshooting and optimizing this specific pathway.

cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction Start 2-Fluoro-5-nitrobenzonitrile Intermediate 5-Nitro-1H-indazole-3-carbonitrile Start->Intermediate High-boiling polar aprotic solvent (e.g., DMSO, NMP) Heat (e.g., 100-140 °C) Reagent1 Hydrazine Hydrate (N2H4·H2O) Reagent1->Start Catalyst Pd/C or Raney Ni Intermediate_ref 5-Nitro-1H-indazole-3-carbonitrile Catalyst->Intermediate_ref Final_Product This compound Intermediate_ref->Final_Product H2 gas or transfer agent (e.g., Ammonium formate) Solvent (e.g., EtOH, MeOH)

Caption: Core two-step synthesis of this compound.

Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during the synthesis.

Step 1: Cyclization (5-Nitro-1H-indazole-3-carbonitrile formation)

Question 1: My cyclization reaction shows low conversion of the starting 2-fluoro-5-nitrobenzonitrile, even after prolonged heating. What's going wrong?

Answer: Low conversion in this nucleophilic aromatic substitution/cyclization is typically related to issues with temperature, solvent, or reagent purity.

  • Causality: The reaction involves the displacement of a fluoride ion by hydrazine, which is the rate-limiting step and requires sufficient thermal energy to overcome the activation barrier. The subsequent intramolecular cyclization is generally faster.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your internal reaction temperature is reaching the target (typically 110-130 °C for solvents like DMSO or NMP). Use a calibrated thermometer placed directly in the reaction mixture.

    • Solvent Purity: The use of anhydrous polar aprotic solvents (e.g., DMSO, NMP, DMF) is critical. Water can compete as a nucleophile and can also affect the solubility of reactants. Ensure you are using a dry, high-purity solvent. Aprotic solvents are generally preferred over protic ones for this type of reaction.[1]

    • Hydrazine Quality: Hydrazine hydrate can degrade over time. Use a fresh bottle or titrate an older one to determine its concentration. A slight excess (1.1-1.2 equivalents) is often optimal.

    • In-Process Monitoring: Use TLC or HPLC to monitor the reaction. If the reaction stalls, a small, incremental increase in temperature (e.g., by 10 °C) might be necessary.

Question 2: I'm observing a significant, unidentified byproduct in my cyclization reaction. How can I identify and prevent it?

Answer: A common byproduct is the formation of a dimer or the result of side reactions with the nitro group.

  • Causality: While the primary amino group of hydrazine is the intended nucleophile, hydrazine can also act as a reducing agent at high temperatures, potentially leading to undesired reductions of the nitro group or other side reactions.[1]

  • Troubleshooting Protocol:

    • Characterize the Byproduct: Isolate the byproduct by column chromatography and characterize it using LC-MS and NMR. A common impurity might be a symmetrical dimer formed from the starting material.

    • Control Stoichiometry: Use a minimal excess of hydrazine hydrate (start with 1.1 equivalents). A large excess can promote side reactions.

    • Temperature Management: Avoid excessive temperatures. While heat is necessary, running the reaction above 140 °C can increase the rate of decomposition and byproduct formation. See the table below for guidance.

    • Consider an Alternative Base: Some protocols suggest the addition of a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the HF formed during the reaction, which can sometimes prevent acid-catalyzed side reactions.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Temperature < 100 °C110-130 °CDrives reaction to completion
Solvent Ethanol/WaterAnhydrous DMSO or NMPBetter solubility, avoids side reactions
Hydrazine Eq. > 1.5 equivalents1.1 - 1.2 equivalentsMinimizes byproduct formation
Step 2: Reduction (this compound formation)

Question 3: My catalytic hydrogenation is very slow or has stalled completely. What are the likely causes?

Answer: Catalyst activity is paramount in this step. Stalling is almost always due to catalyst poisoning or inefficient hydrogen delivery.

  • Causality: The palladium on carbon (Pd/C) catalyst can be poisoned by residual sulfur compounds, halides, or other impurities from the previous step. Inefficient stirring or low hydrogen pressure can also limit the reaction rate.

  • Troubleshooting Protocol:

    • Purify the Intermediate: Ensure the 5-Nitro-1H-indazole-3-carbonitrile intermediate is thoroughly purified before the reduction step. Recrystallization is highly recommended to remove any non-visible impurities that could be catalyst poisons.

    • Catalyst Loading & Quality: Use a fresh, high-quality Pd/C catalyst (typically 5-10 mol % loading). If the reaction stalls, carefully filter the mixture (under an inert atmosphere like N₂ or Argon) and add a fresh portion of the catalyst.

    • Hydrogen Delivery:

      • For balloon hydrogenation, ensure there are no leaks. Purge the reaction vessel with N₂ or Argon first, then with H₂ several times to remove all oxygen.

      • For a Parr shaker or autoclave, ensure the pressure is maintained.

      • Vigorous stirring is essential to ensure good mixing of the solid catalyst, liquid phase, and gaseous hydrogen.

    • Alternative: Transfer Hydrogenation: If direct hydrogenation is problematic, consider transfer hydrogenation. Use a hydrogen donor like ammonium formate or cyclohexene with the Pd/C catalyst. This method avoids the need for pressurized H₂ gas.

Question 4: The final product is dark-colored and difficult to purify. How can I improve its purity and appearance?

Answer: The amino group in the final product is susceptible to air oxidation, which can lead to colored impurities. Residual palladium from the catalyst can also cause discoloration.

  • Causality: Anilines and related amino-aromatic compounds can form colored radical species upon exposure to oxygen. Finely divided palladium catalyst can be difficult to remove completely by simple filtration.

  • Troubleshooting Protocol:

    • Inert Atmosphere Workup: After the reaction is complete, flush the vessel with nitrogen. Conduct the filtration and subsequent solvent removal steps under a nitrogen blanket to minimize air exposure.

    • Efficient Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the fine Pd/C particles. A hot filtration can sometimes be more effective if the product is highly soluble.

    • Decolorization: If the crude product is still colored, dissolve it in a suitable solvent (e.g., ethyl acetate or ethanol) and treat it with activated carbon for 15-30 minutes at room temperature, then filter through Celite®.

    • Final Purification: Recrystallization is the most effective method for final purification. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, often yields a high-purity, crystalline solid.

Start Low Yield or Purity in Final Product Check_Step1 Was Step 1 Intermediate (5-Nitro...) pure? Start->Check_Step1 Purify_Inter Action: Recrystallize 5-Nitro intermediate before reduction. Check_Step1->Purify_Inter No Check_Catalyst Is the hydrogenation catalyst fresh and active? Check_Step1->Check_Catalyst Yes Purify_Inter->Check_Catalyst Replace_Cat Action: Use fresh Pd/C. Increase catalyst loading. Check_Catalyst->Replace_Cat No Check_H2 Is H2 delivery efficient? (Pressure, Stirring) Check_Catalyst->Check_H2 Yes Replace_Cat->Check_H2 Improve_H2 Action: Check for leaks. Increase stirring speed. Consider transfer hydrogenation. Check_H2->Improve_H2 No Check_Workup Was the workup performed under inert atmosphere? Check_H2->Check_Workup Yes Improve_H2->Check_Workup Inert_Workup Action: Filter and concentrate under N2. Treat with activated carbon if colored. Check_Workup->Inert_Workup No Success High Purity Product Check_Workup->Success Yes Inert_Workup->Success

Caption: Troubleshooting workflow for low yield/purity of the final product.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material, like 2-chloro-5-nitrobenzonitrile? A: Yes, but you will likely need to adjust the reaction conditions. The C-Cl bond is stronger than the C-F bond, requiring more forcing conditions (higher temperature or longer reaction time) for the initial nucleophilic substitution. Copper catalysis might also be beneficial in the case of a chloro or bromo starting material.[2]

Q2: What is the role of the nitrile group in the cyclization step? A: The nitrile group is essential for the formation of the pyrazole ring of the indazole system. After the initial attack of hydrazine on the aromatic ring, the second nitrogen of the hydrazine molecule attacks the electrophilic carbon of the nitrile group in an intramolecular fashion to form the five-membered ring. This is a common strategy in the synthesis of N-heterocycles.[3]

Q3: Is it possible to perform this synthesis as a one-pot reaction? A: A one-pot synthesis is challenging but potentially feasible. It would require a reagent for the reduction step that is compatible with the conditions of the first step (high temperature, polar aprotic solvent). For instance, using a transfer hydrogenation reagent in the same pot after the initial cyclization is complete might work, but this would require significant optimization to prevent side reactions. The standard, two-step procedure with isolation of the nitro-intermediate is generally more reliable and leads to a purer final product.[4]

Q4: How do I safely handle hydrazine hydrate? A: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation and skin contact. For quenching, any excess hydrazine can be carefully treated with a solution of sodium hypochlorite (bleach).

Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).

  • Add anhydrous DMSO (or NMP) to make a 0.5 M solution.

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the crude product, which can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of this compound
  • In a flask suitable for hydrogenation, dissolve 5-Nitro-1H-indazole-3-carbonitrile (1.0 eq) in ethanol or methanol (to make a ~0.2 M solution).

  • Carefully add 10% Palladium on Carbon (5 mol % Pd).

  • Seal the flask, evacuate the air, and backfill with nitrogen (repeat 3 times).

  • Evacuate the nitrogen and introduce hydrogen gas (via a balloon or from a pressurized source).

  • Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude solid can be recrystallized (e.g., from ethyl acetate/heptane) to yield pure this compound.

References
  • Vasudevan, A. et al. Synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile. This source describes the general principle of using ortho-halo benzonitriles with hydrazine for indazole synthesis. (Source: NIH)
  • Al-Ostoot, F. H. et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Elmaaty, T. A. et al. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. This article provides context on the synthesis of related aminopyrazole carbonitriles. (Source: MDPI)
  • Khan, I. et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. This review covers various synthetic methods for indazoles, including reactions with hydrazine which can sometimes act as a reducing agent. (Source: NIH)
  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
  • Organic Chemistry Portal. Indazole synthesis. This portal provides a summary of modern synthetic methods for indazoles. (Source: organic-chemistry.org)
  • Xu, L. et al. Cu-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine derivatives. This reference highlights the use of copper catalysis for the synthesis of 3-aminoindazoles from less reactive halo-benzonitriles. (Source: organic-chemistry.org)
  • ChemicalBook. 1-BOC-5-AMINO-INDAZOLE. This entry provides a general procedure for the synthesis of a 5-aminoindazole derivative via the reduction of a 5-nitroindazole using Pd/C and hydrogen. (Source: ChemicalBook)

Sources

preventing byproduct formation in 5-Amino-1H-indazole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthesis, specifically focusing on the prevention of common byproducts. We will delve into the mechanistic causality behind experimental choices to ensure you achieve the highest possible purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially scalable approach is the Thorpe-Ziegler cyclization of a dinitrile precursor, typically starting from 2-chloro-5-nitrobenzonitrile. The general sequence involves:

  • Substitution: Reaction of 2-chloro-5-nitrobenzonitrile with malononitrile in the presence of a base to form 2-(2-cyano-4-nitrophenyl)malononitrile.

  • Cyclization: Intramolecular cyclization of the dinitrile intermediate, often promoted by a strong base like sodium ethoxide, to form the indazole ring.

  • Reduction: Reduction of the nitro group at the C5 position to the desired primary amine.

This pathway is favored for its high convergence and the availability of starting materials.

Q2: What are the most critical reaction parameters to control to ensure high purity?

Control over reaction conditions is paramount. The three most critical parameters are:

  • Temperature: Particularly during the cyclization step. Exceeding the optimal temperature can lead to the formation of regioisomers and degradation products.

  • Base Stoichiometry and Type: The choice and amount of base used for the cyclization are crucial. An excess of a very strong base can promote side reactions, including hydrolysis of the nitrile group if water is present.

  • Atmosphere during Reduction: The reduction of the nitro group is sensitive. For catalytic hydrogenation, catalyst poisoning can be an issue. For metal-based reductions (e.g., with SnCl₂), ensuring acidic conditions are maintained until workup is key to prevent the formation of undesired side products.

Q3: What are the primary byproducts I should be looking for?

The two most frequently encountered byproducts are:

  • 7-Amino-1H-indazole-3-carbonitrile: This is a regioisomer formed during the cyclization step. Its formation is mechanistically plausible and separation from the desired 5-amino product can be challenging due to their similar polarities.

  • 5-Amino-1H-indazole-3-carboxamide: This results from the partial or complete hydrolysis of the C3-nitrile group. This can occur during cyclization or, more commonly, during workup or purification if conditions are not carefully controlled (e.g., prolonged exposure to strong acid or base).

Q4: What analytical methods are recommended for monitoring the reaction and assessing final purity?

A combination of techniques is ideal for robust analysis:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and for resolving the desired product from its regioisomeric and hydrolysis byproducts. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying impurities if they are present at sufficient levels (>1-2%).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown byproducts.

Troubleshooting Guide: From Impurities to Insights

This section addresses specific experimental issues. The underlying principle of troubleshooting is to understand the mechanism of byproduct formation and then adjust conditions to disfavor that pathway.

Problem 1: My final product is contaminated with the 7-amino regioisomer.
  • Symptoms: HPLC analysis shows two closely eluting peaks with the same mass. ¹H NMR may show two distinct sets of aromatic protons.

  • Causality (The "Why"): The formation of the 7-amino isomer occurs during the intramolecular Thorpe-Ziegler cyclization. The intermediate carbanion can attack either of the two nitrile groups. While attack leading to the 5-nitro intermediate is generally favored electronically, the kinetic barrier to forming the 7-nitro precursor can be overcome under certain conditions. This is often exacerbated by high temperatures or the use of certain base/solvent systems that alter the conformation of the intermediate.

  • Solutions:

    • Strict Temperature Control: Maintain the cyclization reaction temperature rigorously, typically between 60-70 °C. Use an oil bath and a thermocouple for accurate monitoring.

    • Optimize the Base/Solvent System: Sodium ethoxide in ethanol is a standard choice. Switching to a bulkier base like potassium tert-butoxide in THF at a lower temperature can sometimes improve regioselectivity by introducing steric hindrance that favors the formation of the less hindered 5-substituted intermediate.[2]

    • Purification Strategy: If the isomer has already formed, careful column chromatography is required. A fine-grade silica gel and a slow polarity gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can effectively separate the two isomers.

Problem 2: I'm observing a byproduct corresponding to the hydrolysis of the nitrile group (the carboxamide).
  • Symptoms: A peak appears in the HPLC with a mass 18 units higher than the product (M+18). The IR spectrum may show a carbonyl stretch (~1660 cm⁻¹), and the ¹³C NMR will show a signal around 160-170 ppm.

  • Causality (The "Why"): The carbonitrile group is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures.[3] This can happen during a basic cyclization if water is not scrupulously excluded, or during an acidic workup of the reduction step if it is too harsh or prolonged.

  • Solutions:

    • Anhydrous Conditions: Ensure all solvents and reagents for the cyclization step are anhydrous. Use freshly dried ethanol and handle hygroscopic bases under an inert atmosphere (Nitrogen or Argon).

    • Controlled Workup: When neutralizing the reaction mixture after the reduction step (e.g., from SnCl₂/HCl), perform the pH adjustment at low temperature (0-5 °C) and avoid overly basic conditions for extended periods.

    • Avoid Protic Acids in Purification: When performing chromatography, use aprotic solvent systems where possible. If an acidic modifier is needed for HPLC, use a volatile one like formic acid or TFA at a low concentration and remove it promptly.

Problem 3: The reduction of the nitro group is sluggish or incomplete.
  • Symptoms: TLC/HPLC analysis shows the presence of the 5-nitro intermediate alongside the desired 5-amino product.

  • Causality (The "Why"): For catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst can be poisoned by impurities, particularly sulfur compounds, or may not be active enough. For metal/acid reductions (e.g., SnCl₂), insufficient acid or poor mixing can lead to incomplete reaction.

  • Solutions:

    • Catalyst Quality (Hydrogenation): Use a fresh, high-quality catalyst. A 10% Pd-C catalyst is standard. Ensure the substrate is well-purified before this step to remove potential poisons.

    • Sufficient Acid (SnCl₂ Reduction): Ensure a molar excess of both SnCl₂ and concentrated HCl. The reaction is often run in a protic solvent like ethanol to ensure solubility. Gentle heating (40-50 °C) can increase the reaction rate.

    • Monitor Thoroughly: Do not stop the reaction based on time alone. Monitor by TLC or HPLC until all the starting material is consumed.

Visualizing the Chemistry: Reaction and Byproduct Pathways

Understanding the flow of electrons and the potential branching points is key to mastering this synthesis.

Main Synthetic Pathway

G cluster_0 Step 1: Dinitrile Formation cluster_1 Step 2: Thorpe-Ziegler Cyclization cluster_2 Step 3: Nitro Group Reduction A 2-Chloro-5-nitrobenzonitrile + Malononitrile B 2-(2-Cyano-4-nitrophenyl)malononitrile A->B  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) C 5-Nitro-1H-indazole-3-carbonitrile B->C  Strong Base (e.g., NaOEt)  Ethanol, ~65°C D This compound (Final Product) C->D  Reducing Agent (e.g., SnCl₂/HCl)  or H₂/Pd-C Byproducts cluster_desired Desired Pathway cluster_byproduct1 Regioisomer Byproduct cluster_byproduct2 Hydrolysis Byproduct Intermediate 2-(2-Cyano-4-nitrophenyl)malononitrile Intermediate DesiredProduct 5-Nitro-1H-indazole-3-carbonitrile Intermediate->DesiredProduct Favored Cyclization (Thermodynamic Control) Regioisomer 7-Nitro-1H-indazole-3-carbonitrile Intermediate->Regioisomer Side Reaction (Kinetic Control, High Temp.) FinalProduct 5-Amino-1H-indazole- 3-carbonitrile Hydrolysis 5-Amino-1H-indazole- 3-carboxamide FinalProduct->Hydrolysis H₂O (Acid/Base)

Caption: Formation pathways for the main regioisomeric and hydrolysis byproducts.

Optimized Protocol: Synthesis of this compound

This protocol is designed to minimize byproduct formation. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-(2-Cyano-4-nitrophenyl)malononitrile

  • To a stirred solution of 2-chloro-5-nitrobenzonitrile (1.0 eq) in anhydrous Dimethylformamide (DMF, 5 mL/g), add malononitrile (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting benzonitrile is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 2N HCl to pH ~2-3.

  • Filter the resulting solid precipitate, wash thoroughly with water, and dry under vacuum to yield the dinitrile intermediate.

    • Causality Check: Using a moderate base (K₂CO₃) and ensuring complete reaction prevents carrying over unreacted starting materials into the next, more sensitive step.

Step 2: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol (10 mL/g of dinitrile) under an inert atmosphere (N₂).

  • Cool the sodium ethoxide solution to 0 °C.

  • Add the dinitrile intermediate from Step 1 portion-wise to the cold ethoxide solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, slowly warm the mixture to 65 °C and hold for 2-3 hours. Monitor the cyclization by TLC/HPLC.

  • Once the reaction is complete, cool to room temperature and quench by pouring into ice-water.

  • Acidify with acetic acid until pH ~5-6 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

    • Causality Check: The controlled, portion-wise addition at low temperature followed by a strict hold at 65 °C is critical for maximizing regioselectivity and preventing degradation. [4]Using anhydrous ethanol minimizes the risk of premature nitrile hydrolysis.

Step 3: Synthesis of this compound

  • Suspend the 5-nitro-1H-indazole-3-carbonitrile (1.0 eq) in ethanol (15 mL/g).

  • Add a solution of tin(II) chloride dihydrate (SnCl₂, 4.0 eq) in concentrated hydrochloric acid (5 mL/g of nitro compound).

  • Heat the mixture to 50 °C and stir for 1-2 hours, monitoring by TLC until the nitro compound is consumed.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Carefully add saturated sodium hydroxide (NaOH) solution to basify the mixture to pH ~8-9, maintaining the low temperature.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography if necessary.

    • Causality Check: The use of SnCl₂/HCl is a robust method for nitro reduction. [5]Performing the basification at low temperature is crucial to prevent hydrolysis of the nitrile group on the final, electron-rich aminoindazole product.

Data Summary: Impact of Cyclization Conditions
ParameterCondition A (Standard)Condition B (High Temp)Condition C (Wet Solvent)
Base NaOEtNaOEtNaOEt
Solvent Anhydrous EthanolAnhydrous EthanolEthanol with 5% H₂O
Temperature 65 °C90 °C (Reflux)65 °C
Yield of 5-Nitro Isomer ~85%~65%~80%
% 7-Nitro Isomer < 5%~20%< 5%
% Hydrolysis Byproduct < 1%< 2%~10-15%
Recommendation Optimal Avoid Avoid

References

  • Al-Azmi, A., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Indazole Synthesis. (2023). Available at: [Link]

  • Gualdieri, M., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. RSC Advances. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. Available at: [Link]

  • Kim, S., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krishnarao, G., & Sirisha, K. (2019). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by Lewis acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.
  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile. (2020). Available at: [Link]

  • Li, H., et al. (2002). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. Available at: [Link]

  • Beltrán-Triviño, A., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules.
  • Cummins, J., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this multi-step synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from 4-nitrobenzaldehyde and malononitrile. This pathway involves:

  • Knoevenagel Condensation: Formation of 2-(4-nitrobenzylidene)malononitrile.

  • Selective Reduction: Reduction of the aromatic nitro group to an amine, yielding 2-(4-aminobenzyl)malononitrile.

  • Cyclization: Intramolecular cyclization of the diamino dinitrile intermediate to form the final indazole product.

This guide will address potential issues at each of these critical stages.

Visualizing the Workflow: A Step-by-Step Overview

Synthesis_Workflow start 4-Nitrobenzaldehyde + Malononitrile step1_out 2-(4-Nitrobenzylidene)malononitrile start->step1_out step2_in 2-(4-Nitrobenzylidene)malononitrile step2_out 2-(4-Aminobenzyl)malononitrile step2_in->step2_out Selective reducing agent (e.g., SnCl2·2H2O) step3_in 2-(4-Aminobenzyl)malononitrile final_product This compound step3_in->final_product Diazotization & Cyclization or Thorpe-Ziegler Cyclization

Caption: Synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Knoevenagel Condensation

Question 1: My Knoevenagel condensation is sluggish or incomplete. How can I improve the reaction rate and yield?

Answer:

An incomplete or slow Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile is a common issue. The root cause often lies in suboptimal reaction conditions or catalyst choice.

Causality and Recommended Actions:

  • Catalyst Activity: The basicity of the catalyst is crucial. While piperidine or ammonium acetate are commonly used, their effectiveness can be influenced by the solvent and temperature.

    • Troubleshooting: Consider using a stronger base catalyst if the reaction is slow. However, be cautious as overly strong bases can lead to side reactions. Alternatively, explore catalyst-free conditions in polar solvents like water, which can sometimes accelerate the reaction.[1][2]

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics.

    • Troubleshooting: While ethanol or methanol are common, consider solvent-free conditions or using water.[1][2] Microwave irradiation or sonication can also dramatically reduce reaction times.[3]

  • Temperature: While the reaction often proceeds at room temperature, gentle heating can increase the rate.

    • Troubleshooting: Try warming the reaction mixture to 40-60°C. Monitor the reaction closely by TLC to avoid the formation of byproducts at elevated temperatures.

Experimental Protocol: Optimized Knoevenagel Condensation [2]

  • In a round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq), malononitrile (1.05 eq), and a catalytic amount of ammonium acetate (0.1 eq).

  • Add a minimal amount of ethanol to form a stirrable slurry.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • If the reaction is slow, gently warm the mixture to 50°C.

  • Upon completion, the product, 2-(4-nitrobenzylidene)malononitrile, often precipitates from the reaction mixture.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Question 2: I'm observing significant side product formation in my Knoevenagel condensation. What are these impurities and how can I avoid them?

Answer:

Side product formation in the Knoevenagel condensation is typically due to self-condensation of malononitrile or secondary reactions of the product.

Common Impurities and Prevention Strategies:

Impurity/Side ProductFormation MechanismPrevention Strategy
Michael Adduct Nucleophilic attack of a second equivalent of malononitrile anion on the electron-deficient double bond of the product.Use a slight excess of malononitrile (1.05-1.1 eq) but avoid a large excess. Maintain a moderate reaction temperature.
Polymeric Materials Base-catalyzed polymerization of malononitrile or the product.Use a catalytic amount of a mild base. Avoid overly strong bases and high temperatures.
Over-reduction of Nitro Group If a reducing agent is present as an impurity.Ensure the purity of starting materials and solvents.
Part 2: Selective Reduction of the Nitro Group

Question 3: I am struggling to selectively reduce the nitro group of 2-(4-nitrobenzylidene)malononitrile without affecting the nitrile groups or the double bond. What is the best approach?

Answer:

The chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like nitriles and alkenes is a classic challenge in organic synthesis. The key is to choose a reducing agent that is specific for the nitro group under mild conditions.

Recommended Method: Tin(II) Chloride Reduction

The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a well-established and reliable method for this transformation.[4]

Mechanism Insight: The reduction with SnCl₂ proceeds via a series of single electron transfers from Sn(II) to the nitro group, with the protons supplied by the solvent. This method is mild enough to typically leave nitriles and isolated double bonds intact.

Experimental Protocol: Selective Nitro Group Reduction [4]

  • Dissolve 2-(4-nitrobenzylidene)malononitrile (1.0 eq) in ethanol in a round-bottom flask.

  • Add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C to ensure complete conversion. Monitor by TLC.

  • After completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The resulting tin salts will precipitate. Filter the mixture through a pad of celite.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-(4-aminobenzyl)malononitrile.

Question 4: My reduction with SnCl₂ is giving a complex mixture of products, and the workup is difficult. What could be going wrong?

Answer:

A complex product mixture and difficult workup can arise from several factors, including incomplete reaction, side reactions, and issues with removing the tin byproducts.

Troubleshooting the Reduction and Workup:

  • Incomplete Reaction: Insufficient reducing agent or reaction time can leave starting material, which complicates purification.

    • Solution: Ensure you are using a sufficient excess of SnCl₂·2H₂O (at least 4 equivalents). Monitor the reaction to completion using TLC.

  • Hydrolysis of Nitriles: Although rare under these conditions, prolonged reaction times or elevated temperatures in the presence of acidic byproducts could lead to partial hydrolysis of the nitrile groups to amides or carboxylic acids.

    • Solution: Maintain a moderate reaction temperature and work up the reaction promptly upon completion.

  • Difficult Workup: The formation of tin hydroxides during the basic workup can lead to emulsions and make product extraction difficult.

    • Solution: After quenching with bicarbonate, ensure the aqueous layer is strongly basic (pH > 9) to fully precipitate the tin salts. Filtering through celite is crucial to remove these fine precipitates. Thorough extraction with a suitable organic solvent is necessary.

Part 3: Indazole Ring Formation

Question 5: I am having trouble with the final cyclization step to form the this compound. What are the recommended methods?

Answer:

The cyclization of 2-(4-aminobenzyl)malononitrile to the indazole ring is the most challenging step of this synthesis. Two primary strategies can be considered: diazotization followed by cyclization, or a base-catalyzed intramolecular cyclization (Thorpe-Ziegler type reaction).

Method A: Diazotization and Reductive Cyclization

This classic approach to forming the pyrazole ring of an indazole involves converting the primary aromatic amine to a diazonium salt, which then undergoes intramolecular cyclization.

Conceptual Workflow:

Diazotization_Cyclization start 2-(4-Aminobenzyl)malononitrile diazonium Intermediate Diazonium Salt start->diazonium NaNO2, HCl 0-5 °C product This compound diazonium->product Intramolecular Cyclization

Caption: Diazotization and cyclization pathway.

Challenges: The diazonium salt intermediate can be unstable and may lead to side reactions if not handled carefully at low temperatures.

Method B: Thorpe-Ziegler Cyclization

This is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enamine, which can then tautomerize to the aromatic indazole.[5][6][7][8] This is a powerful method for forming five- and six-membered rings.[5][6][7][8]

Mechanism Insight: A strong base deprotonates the carbon alpha to one of the nitrile groups, creating a carbanion. This carbanion then attacks the carbon of the other nitrile group in an intramolecular fashion, leading to ring closure.

Experimental Protocol (Proposed): Thorpe-Ziegler Cyclization

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-(4-aminobenzyl)malononitrile (1.0 eq) in a dry, aprotic solvent such as THF or toluene.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. Gentle heating may be required.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Question 6: My cyclization reaction is giving a low yield of the desired indazole, and I'm isolating a significant amount of a byproduct. What could it be?

Answer:

Low yields in the cyclization step are often due to competing side reactions. The nature of the byproduct will depend on the reaction conditions.

Potential Side Reactions and Byproducts:

Side ReactionConditions Favoring FormationIdentification and Prevention
Polymerization High concentrations of starting material, strong bases, and high temperatures.Use high-dilution conditions for the Thorpe-Ziegler cyclization. Add the base slowly at a low temperature.
Hydrolysis of Nitriles Presence of water in the reaction mixture, especially under basic or acidic conditions at elevated temperatures.Use anhydrous solvents and reagents. Work up the reaction promptly.
Formation of Diazonium Salt Byproducts In the diazotization route, side reactions of the diazonium salt (e.g., with the solvent) can occur if the cyclization is not efficient.Maintain a low temperature during diazotization and ensure rapid cyclization.

Characterization Data

Confirming the identity and purity of your intermediates and final product is crucial. Below is a summary of expected characterization data.

CompoundMolecular FormulaMolecular WeightMelting Point (°C)Key ¹H NMR Signals (indicative)
2-(4-Nitrobenzylidene)malononitrileC₁₀H₅N₃O₂199.17158-162δ 8.4 (d, 2H), 8.1 (d, 2H), 7.9 (s, 1H)
2-(4-Aminobenzyl)malononitrileC₁₀H₉N₃171.20VariesAromatic protons shift upfield compared to the nitro precursor; presence of a broad NH₂ signal.
This compoundC₈H₆N₄158.16>250 (decomposes)Complex aromatic signals, broad NH₂ and NH signals.

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Final Recommendations

The synthesis of this compound is a challenging but achievable process. Success hinges on careful control of reaction conditions at each step.

  • Purity of Intermediates: Ensure the purity of each intermediate before proceeding to the next step. Impurities from earlier stages can significantly impact the efficiency and outcome of subsequent reactions.

  • Inert Atmosphere: For the base-catalyzed cyclization, maintaining an inert atmosphere is critical to prevent side reactions.

  • Analytical Monitoring: Frequent monitoring of the reaction progress by TLC or LC-MS is highly recommended to determine the optimal reaction time and prevent the formation of degradation products.

We hope this guide provides you with the necessary information to successfully synthesize this compound. For further assistance, please consult the references provided below.

References

  • Thorpe, J. F. et al. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761.
  • Ziegler, K. et al. (1933). Über vielgliedrige Ringsysteme, I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Available at: [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

  • NIH National Center for Biotechnology Information. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Available at: [Link]

  • NIH National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • NIH National Center for Biotechnology Information. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available at: [Link]

  • Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Available at: [Link]

  • ResearchGate. Chemical drawings of (a) 2-(4-nitrobenzylidene)malononitrile and (b)... Available at: [Link]

  • MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available at: [Link]

  • RSC Publishing. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Available at: [Link]

  • ResearchGate. (PDF) 13 C NMR of indazoles. Available at: [Link]

  • PubChem. 1H-Indazol-5-amine. Available at: [Link]

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • ResearchGate. Cobalt Complexes Catalyze Reduction of Nitro Compounds: Mechanistic Studies. Available at: [Link]

Sources

Technical Support Center: Characterization of Impurities in 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Amino-1H-indazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this crucial compound. As a key intermediate in the synthesis of various pharmaceuticals, including PARP inhibitors like Niraparib, ensuring its purity is paramount.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The information herein is curated to provide not just procedural steps, but the scientific reasoning behind them, ensuring a robust and reproducible approach to impurity profiling.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that arise during the analysis of this compound and its impurities.

FAQ 1: What are the likely sources and types of impurities in this compound?

Answer:

Understanding the origin of impurities is the first step in effective characterization. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[2]

  • Organic Impurities: These are the most common and can originate from various stages of the synthesis process.[2]

    • Starting Materials and Intermediates: Unreacted starting materials or partially reacted intermediates are a primary source. For instance, in syntheses involving the reaction of ortho-fluorobenzonitrile derivatives with hydrazine, residual starting materials could be present.[3]

    • By-products: Side reactions are inherent to chemical synthesis. The formation of positional isomers or products from competing reaction pathways can lead to various by-products.[3]

    • Degradation Products: The active pharmaceutical ingredient (API) can degrade under certain conditions such as exposure to light, heat, humidity, or incompatible excipients.[4] Forced degradation studies are essential to identify these potential degradants.

  • Inorganic Impurities: These typically arise from catalysts, reagents, and manufacturing equipment.[5] Examples include heavy metals or salts.

  • Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.[5]

A general workflow for identifying the source of an impurity is outlined below:

cluster_0 Impurity Source Identification Workflow A Impurity Detected B Review Synthetic Route A->B Hypothesize Origin E Perform Forced Degradation Studies A->E Assess Stability C Analyze Starting Materials & Reagents B->C D Analyze Intermediates B->D F Characterize Impurity Structure C->F D->F E->F G Identify Source F->G Correlate Structure to Source

Caption: Workflow for Impurity Source Identification.

FAQ 2: I'm observing an unknown peak in my HPLC chromatogram. How do I proceed with its identification?

Answer:

The appearance of an unknown peak is a common challenge. A systematic approach is crucial for efficient identification.

  • Reproducibility: First, confirm the peak is not an artifact. Re-inject the sample to ensure the peak is consistently present.

  • Hyphenated Techniques: The most powerful tool for structural elucidation is the coupling of chromatographic separation with mass spectrometry (LC-MS).[6] This provides the molecular weight of the unknown compound, which is a critical piece of information.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the elemental composition of the impurity, significantly narrowing down the potential structures.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis using MS/MS can provide structural information about the impurity. By comparing the fragmentation pattern to that of the parent compound, you can often deduce the location of structural modifications.

  • Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (typically >0.1%), isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.[7][8] 1H and 13C NMR will provide detailed information about the carbon-hydrogen framework.

The general workflow for identifying an unknown peak is as follows:

cluster_0 Unknown Peak Identification Workflow A Unknown Peak Detected in HPLC B Confirm Reproducibility A->B C LC-MS Analysis B->C D Determine Molecular Weight C->D E HRMS for Elemental Composition D->E F MS/MS for Fragmentation Pattern E->F G Propose Potential Structures F->G H Isolate by Preparative HPLC G->H I NMR Spectroscopy (1H, 13C, 2D) H->I J Confirm Structure I->J

Caption: Workflow for Unknown Peak Identification.

Troubleshooting Guide: Common HPLC Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible mobile phase/sample solvent- Column degradation- Dilute the sample.- Ensure the sample is dissolved in the mobile phase.- Use a guard column or replace the analytical column.
Ghost Peaks - Carryover from previous injections- Contaminated mobile phase or system- Run blank injections with a strong solvent.- Prepare fresh mobile phase.- Clean the injector and system.
Retention Time Drift - Change in mobile phase composition- Fluctuation in column temperature- Column aging- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Monitor column performance and replace if necessary.
Low Sensitivity - Incorrect detection wavelength- Sample degradation- Detector malfunction- Determine the UV max of the analyte and impurities.- Prepare fresh samples and store them properly.- Check detector lamp and performance.
FAQ 3: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient.[4] The development of such a method involves forced degradation studies.

The objective of forced degradation is to intentionally degrade the sample under various stress conditions to generate potential degradation products.[4] These conditions typically include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures.[9]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2).[10]

  • Thermal Degradation: Heating the solid or solution sample.[10]

  • Photolytic Degradation: Exposing the sample to UV and visible light.[11]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11] Once the stressed samples are generated, the analytical method is developed to ensure that all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that each peak represents a single component.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the characterization of impurities in this compound.

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method. Optimization will be necessary based on the specific impurities present in your sample.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • HPLC-grade acetonitrile and water.[12]

  • Formic acid or ammonium formate for mobile phase modification.[12]

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV spectra of the API and impurities).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in a hot air oven at 80 °C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration (e.g., 7 days).

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the area of the main peak.

Protocol 3: Structure Elucidation by LC-MS and NMR

1. LC-MS Analysis:

  • Analyze the sample using an LC-MS system with an electrospray ionization (ESI) source in both positive and negative ion modes.[13]

  • Obtain the mass-to-charge ratio (m/z) of the parent ion for each impurity.

  • If using HRMS, determine the elemental composition.

  • Perform MS/MS experiments to obtain fragmentation patterns.

2. Isolation by Preparative HPLC:

  • Scale up the analytical HPLC method to a preparative scale to isolate a sufficient quantity (milligrams) of each impurity.

  • Collect the fractions corresponding to the impurity peaks.

  • Evaporate the solvent to obtain the isolated impurity.

3. NMR Analysis:

  • Dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d6 or CDCl3).[14]

  • Acquire 1H NMR, 13C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

  • Interpret the NMR data to determine the chemical structure of the impurity.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Yu, J., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • Pharmaffiliates. (n.d.). Niraparib-impurities.
  • Liu, Z., et al. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Garg, U., et al. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed.
  • ResearchGate. (2019). (PDF) Impurities Characterization in Pharmaceuticals: A Review.
  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov.
  • Elguero, J., et al. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Al-Adiwish, W. M., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • International Journal of Pharmaceutical Sciences and Research. (2022). Forced Degradation – A Review.
  • BenchChem. (2025). Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
  • Skibsted, E., et al. (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Khalil, A. A. (n.d.). Structure Elucidation.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Khan, A., et al. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • International Journal of Advanced Research in Science, Communication and Technology. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Wang, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. MDPI.
  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites.
  • ScienceOpen. (n.d.). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
  • ResearchGate. (2025). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient.
  • Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization.

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Technical Support Center: Efficient Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Amino-1H-indazole-3-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of the indazole core, with a focus on catalyst selection.

Q1: What are the primary synthetic routes to the this compound core?

The synthesis of substituted indazoles typically involves the formation of the pyrazole ring fused to a benzene ring. For 3-cyanoindazoles, two major strategies are prevalent:

  • Cyclization of o-Halobenzonitriles: A common and effective method involves the reaction of an ortho-halobenzonitrile (e.g., 2-fluoro-5-nitrobenzonitrile) with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The amino group is typically introduced by reduction of a nitro group precursor.[1][2]

  • Post-Functionalization of the Indazole Core: This approach involves first synthesizing a substituted 1H-indazole (e.g., 5-amino-3-iodo-1H-indazole) and then introducing the nitrile group at the C3 position. Palladium-catalyzed cyanation is a highly effective method for this transformation.[3]

Q2: What is the general mechanism for the formation of the indazole ring from a substituted benzonitrile and hydrazine?

The reaction is a two-step process. First, the hydrazine acts as a nucleophile, displacing a leaving group (like fluoride or chloride) on the aromatic ring. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group, leading to cyclization and subsequent tautomerization to form the stable 1H-indazole ring.

Indazole Synthesis Mechanism cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Intramolecular Cyclization & Tautomerization Reactants 2-Fluoro-5-nitrobenzonitrile + Hydrazine Intermediate 2-Hydrazinyl-5-nitrobenzonitrile Reactants->Intermediate Base (e.g., K2CO3) Cyclization Cyclized Intermediate Intermediate->Cyclization Heat / Catalyst Product 5-Nitro-1H-indazol-3-amine Cyclization->Product Tautomerization

Caption: General mechanism for indazole synthesis from a halobenzonitrile.

Q3: Why is catalyst selection so critical for this synthesis?

Catalysts play a pivotal role in overcoming the activation energy barriers for key bond-forming events, such as C-N coupling in cyclization or C-CN bond formation in cyanation reactions. An optimal catalyst:

  • Increases Reaction Rate: Drastically reduces reaction times from days to hours.

  • Improves Yield and Selectivity: Minimizes the formation of undesired side products, such as dimers or incompletely cyclized intermediates.[1]

  • Enables Milder Conditions: Allows the reaction to proceed at lower temperatures, preserving sensitive functional groups on the molecule.[4]

Q4: Which classes of catalysts are most effective for indazole synthesis?

Both metal-based and metal-free systems can be employed, depending on the specific synthetic route.

  • Palladium Catalysts: These are the workhorses for C-N cross-coupling and C-C (cyanation) bond formation. Catalysts like PdCl₂(dppf)₂ or combinations of a palladium source (e.g., Pd(OAc)₂) with specific phosphine ligands are common.[2][4]

  • Copper Catalysts: Copper(I) salts are often used for Ullmann-type coupling reactions to form the indazole ring and can be a more economical alternative to palladium.[5]

  • Silver Catalysts: Silver(I) salts, such as AgNTf₂, can mediate intramolecular oxidative C-H amination to construct the indazole ring from arylhydrazone precursors.[6]

  • Metal-Free Conditions: Some syntheses, particularly those involving highly activated substrates like o-fluorobenzonitriles, can proceed efficiently with just a base (like K₂CO₃) and heat, avoiding metal contaminants.[1]

Section 2: Catalyst Selection and Optimization Guide

Choosing the right catalyst system is paramount for achieving high yield and purity. This section provides a comparative overview and explains the rationale behind selecting specific components.

Catalyst System Comparison

The table below summarizes common catalytic systems used in syntheses relevant to the this compound core.

Catalyst SystemTypical ReactionAdvantagesDisadvantagesKey Considerations
Pd(OAc)₂ / Ligand Intramolecular C-N CyclizationHigh efficiency, broad substrate scope, well-understood reactivity.[7]Cost of palladium and ligands, potential for product contamination.Ligand choice is critical (e.g., Xantphos, BINAP) to control reactivity.
PdCl₂(dppf)₂ Suzuki Coupling, CyanationExcellent for cross-coupling, commercially available, robust.[2]Can be sensitive to air and moisture.Requires inert atmosphere (N₂ or Ar) for best results.
CuI / Ligand Ullmann Condensation (C-N)Lower cost than palladium, effective for electron-deficient substrates.[5]Often requires higher temperatures, ligand screening may be necessary.Ligands like L-proline or diamines can significantly improve performance.
AgNTf₂ / Oxidant Oxidative C-H AminationAccesses indazoles from different precursors (arylhydrazones).[6]Requires a stoichiometric oxidant (e.g., Cu(OAc)₂), silver cost.Substrate scope may be limited by the C-H activation step.
Base-Mediated Cyclization of Activated SubstratesMetal-free (no contamination), simple, low cost.[1]Limited to highly activated substrates (e.g., those with strong electron-withdrawing groups).Solvent choice (e.g., DMSO, DMF) is critical for solubility and rate.
The Role of Ligands and Bases
  • Ligands: In palladium or copper catalysis, ligands are not passive spectators. They bind to the metal center and modulate its electronic properties and steric environment. This directly influences the catalyst's stability, activity, and selectivity. For instance, bulky phosphine ligands like Xantphos can promote the reductive elimination step that forms the desired C-N bond.

  • Bases: A base is almost always required. Its primary role is to deprotonate a nitrogen atom (in hydrazine or an intermediate) to make it more nucleophilic or to neutralize acid generated during the reaction (e.g., H-X from a C-N coupling). The choice of base (e.g., inorganic Cs₂CO₃ vs. organic DBU) can significantly impact reaction kinetics and side product formation.[4]

Section 3: Detailed Experimental Protocol

This protocol describes a plausible two-step synthesis for this compound, starting from commercially available 2-fluoro-5-nitrobenzonitrile. This method involves the formation of the indazole ring followed by a palladium-catalyzed cyanation, adapted from established procedures.[1][3]

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 equiv), hydrazine hydrate (1.2 equiv), and n-butanol as the solvent.

  • Ring Formation: Heat the mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. This step forms 5-nitro-1H-indazol-3-amine.

  • Diazotization: Cool the reaction to 0 °C. Add a solution of sodium nitrite (1.5 equiv) in water dropwise, followed by the slow addition of concentrated sulfuric acid, keeping the temperature below 5 °C.

  • Iodination: Add a solution of potassium iodide (2.0 equiv) in water. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup and Purification: Quench the reaction with sodium thiosulfate solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-iodo-5-nitro-1H-indazole.

Step 2: Pd-Catalyzed Cyanation and Reduction to this compound

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 3-iodo-5-nitro-1H-indazole (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), [PdCl(C₃H₅)]₂ (0.02 equiv), and Xantphos (0.04 equiv).[3]

  • Solvent Addition: Add a degassed mixture of dimethylacetamide (DMAc) and water.

  • Cyanation Reaction: Heat the mixture to 95 °C for 12-18 hours, monitoring by LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate to get crude 5-nitro-1H-indazole-3-carbonitrile.

  • Nitro Reduction: Dissolve the crude product in ethanol or methanol. Add a catalyst such as Palladium on carbon (10 mol%) or tin(II) chloride. Stir under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete.

  • Final Purification: Filter the catalyst through Celite, concentrate the filtrate, and purify the residue by column chromatography or recrystallization to obtain the final product, this compound.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common experimental issues.

Troubleshooting Workflow Start Problem: Low or No Product Yield Check_SM 1. Check Starting Materials (SM)? Start->Check_SM Check_Conditions 2. Check Reaction Conditions? Check_SM->Check_Conditions SMs OK SM_Purity Verify SM purity via NMR/LCMS. Use fresh, pure materials. Check_SM->SM_Purity Purity Issue SM_Stoichiometry Recalculate and re-weigh reagents carefully. Check_SM->SM_Stoichiometry Stoichiometry Issue Check_Catalyst 3. Check Catalyst System? Check_Conditions->Check_Catalyst Conditions OK Temp_Time Is temperature correct? Has reaction run long enough? Check_Conditions->Temp_Time Temp/Time Issue Atmosphere Is inert atmosphere (Ar/N2) maintained for Pd-catalysis? Check_Conditions->Atmosphere Atmosphere Issue Solvent_Quality Use anhydrous, degassed solvents where required. Check_Conditions->Solvent_Quality Solvent Issue Catalyst_Activity Use fresh catalyst/ligand. Store sensitive reagents properly. Check_Catalyst->Catalyst_Activity Activity Issue Base_Choice Is the base strong enough? Is it fully dissolved? Check_Catalyst->Base_Choice Base Issue

Caption: A logical workflow for troubleshooting low-yield reactions.

Q: My reaction is stalled and not going to completion. What should I do?

A: First, confirm the stall with LC-MS analysis. If confirmed:

  • Catalyst Deactivation: For palladium-catalyzed reactions, the catalyst may have deactivated. You can try adding a fresh portion of the catalyst and ligand under an inert atmosphere.

  • Insufficient Reagent: A key reagent may have been consumed or was added in a limiting amount. Re-check your stoichiometry.

  • Temperature: Ensure the internal reaction temperature is at the target. Use a calibrated thermometer. For reactions requiring reflux, ensure a steady boil is maintained.

Q: I'm observing multiple unexpected spots on my TLC plate. How can I minimize side products?

A: Side product formation often points to issues with reaction conditions or selectivity.

  • Identify the Side Products: If possible, isolate and characterize the main side product. Knowing its structure provides clues. For example, a dimer might suggest the reaction concentration is too high.

  • Lower the Temperature: Many side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature (even if it takes longer) can significantly improve selectivity.

  • Optimize the Catalyst/Ligand: The ligand has a profound effect on selectivity. Screen a small set of different ligands (e.g., one more sterically bulky, one more electron-rich) to see how it impacts the product distribution.

  • Change the Base: A base that is too strong or too weak can lead to side reactions. Consider switching from an inorganic base like Cs₂CO₃ to a non-nucleophilic organic base like DBU, or vice-versa.

Q: I'm having difficulty purifying the final product. What are the recommended methods?

A: this compound is a polar molecule with both a basic (amino) and weakly acidic (indazole N-H) group, which can make purification challenging.

  • Column Chromatography: This is the most common method. Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help prevent the basic amino group from streaking on the silica gel.

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane).

  • Acid/Base Wash: During the workup, an aqueous acid wash (e.g., dilute HCl) can remove basic impurities, while a base wash (e.g., dilute NaHCO₃) can remove acidic impurities. Be cautious, as your product may have some solubility in both aqueous layers.

References

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,3-triazoles. Molecules, 8(12), 945-953. Available at: [Link]

  • ScholarWorks@UNO. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans. Available at: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. Available at: [Link]

  • Karimi, B., Maleki, A., & Zareyee, D. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-13. Available at: [Link]

  • Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2943–2951. Available at: [Link]

  • Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald-Hartwig cyclization. Organic & Biomolecular Chemistry, 14(16), 3965-3970. Available at: [Link]

  • Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 25-50. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 159–179. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(19), 6617. Available at: [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(13), 4234. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 5-Amino-1H-indazole-3-carbonitrile and Other 3-Carbonitrile Indazoles for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically successful drugs and late-stage clinical candidates.[1] Its versatility as a bioisostere of indole and its capacity for diverse substitutions have made it a focal point for the development of targeted therapies, particularly in oncology.[2] This guide provides an in-depth comparison of 5-Amino-1H-indazole-3-carbonitrile with other key 3-carbonitrile indazole derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in biologically relevant assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this potent heterocyclic system.

The Strategic Importance of the 3-Carbonitrile and 5-Amino Moieties

The indazole core's biological activity is significantly modulated by the nature and position of its substituents. The 3-carbonitrile group is a key pharmacophore that can participate in various non-covalent interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. In the context of kinase inhibition, a major application for indazoles, the nitrogen atoms of the indazole ring and the cyano group can act as crucial hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase.

The substituent at the 5-position of the indazole ring plays a pivotal role in modulating the molecule's electronic properties, solubility, and target specificity. The 5-amino group, in particular, is a strong electron-donating group that can significantly influence the electron density of the indazole ring system. This, in turn, can affect the strength of hydrogen bonds formed by the indazole core with the target protein. Furthermore, the amino group itself can act as a hydrogen bond donor, providing an additional point of interaction with the target and potentially enhancing potency and selectivity. This guide will delve into the experimental evidence that underscores the significance of these structural features.

Comparative Synthesis of 3-Carbonitrile Indazoles

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. The following section outlines and compares the synthetic routes to this compound and two key comparators: the parent 1H-indazole-3-carbonitrile and the synthetic precursor, 5-Nitro-1H-indazole-3-carbonitrile.

General Synthetic Workflow

The synthesis of these 3-carbonitrile indazoles typically follows a convergent strategy, starting from readily available substituted benzonitriles. The key step involves the formation of the pyrazole ring fused to the benzene ring.

Caption: General synthetic workflow for 3-carbonitrile indazoles.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

This protocol is adapted from a known procedure for the synthesis of 5-nitroindazoles.[3]

Step 1: Synthesis of 2-Fluoro-5-nitrobenzonitrile This starting material can be synthesized from 2-fluoro-5-nitrotoluene via oxidation to the corresponding benzoic acid, followed by conversion to the amide and subsequent dehydration to the nitrile.

Step 2: Cyclization to 5-Nitro-1H-indazole-3-carbonitrile

  • Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford 5-Nitro-1H-indazole-3-carbonitrile.

Protocol 2: Synthesis of this compound

This protocol involves the reduction of the nitro group of 5-Nitro-1H-indazole-3-carbonitrile, a common transformation in medicinal chemistry.[4]

  • Suspend 5-Nitro-1H-indazole-3-carbonitrile (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Add a reducing agent such as stannous chloride (SnCl2·2H2O) (3.0-5.0 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl2, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the reaction under a hydrogen balloon at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • For the SnCl2 reduction, cool the reaction mixture and neutralize with a base such as sodium bicarbonate solution. Extract the product with a suitable organic solvent like ethyl acetate.

  • For the catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 3: Synthesis of 1H-Indazole-3-carbonitrile (Unsubstituted Comparator)

The synthesis of the parent 1H-indazole-3-carbonitrile can be achieved from 2-fluorobenzonitrile following a similar cyclization procedure as for the 5-nitro derivative.

  • Dissolve 2-fluorobenzonitrile (1.0 eq) in a solvent such as DMF or n-butanol.

  • Add hydrazine hydrate (2.0-3.0 eq) and heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Collect the solid by filtration, wash with water, and dry to obtain 1H-indazole-3-carbonitrile.

Performance Comparison: A Focus on Kinase Inhibition

The indazole scaffold is a cornerstone in the development of kinase inhibitors. The following data, compiled from the literature, provides a comparative overview of the inhibitory activity of 5-substituted-1H-indazole-3-carbonitriles. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical assay conditions.

CompoundTarget KinaseIC50 (µM)Source
5-Nitro-1H-indazole-3-carbonitrile ROCK I6.7[5]
This compound Data not available in a comparable assay--
1H-Indazole-3-carbonitrile Data not available in a comparable assay--

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The available data for 5-Nitro-1H-indazole-3-carbonitrile demonstrates its activity as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[5] ROCK kinases are implicated in various cellular processes and are therapeutic targets for cardiovascular diseases and cancer. The IC50 value of 6.7 µM indicates moderate potency.

Unfortunately, directly comparable IC50 data for this compound and the unsubstituted 1H-indazole-3-carbonitrile in a ROCK inhibition assay or other relevant kinase assays were not found in the searched literature. This represents a significant knowledge gap and a promising area for future research.

Structure-Activity Relationship (SAR) Insights

Despite the lack of direct comparative data for the 3-carbonitrile series, we can infer the potential impact of the 5-amino group by examining SAR studies on related indazole series.

The Role of the 5-Substituent in Kinase Inhibition

Studies on various series of indazole-based kinase inhibitors have consistently shown that the nature of the substituent at the 5-position significantly influences inhibitory activity. For instance, in a series of 1H-indazole-3-carboxamide derivatives targeting glycogen synthase kinase-3 (GSK-3), the introduction of a methoxy group at the 5-position was found to be more favorable than a methyl group, suggesting that electron-donating groups can enhance potency.[1] This observation supports the hypothesis that the electron-donating 5-amino group in this compound could lead to enhanced inhibitory activity compared to the unsubstituted or the electron-withdrawing 5-nitro analogues.

The 1H-indazole-3-amine structure is a known effective hinge-binding fragment in many kinase inhibitors.[6] The amino group at the 5-position can further enhance this interaction by modulating the electronic character of the indazole ring system, thereby strengthening the hydrogen bonds with the kinase hinge region.

Caption: Hypothesized binding mode of this compound in a kinase active site.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and related 3-carbonitrile indazoles. While the synthetic routes are well-established, there is a clear need for direct comparative studies to elucidate the precise impact of the 5-amino substituent on the biological activity of 3-carbonitrile indazoles.

Key Takeaways for Researchers:

  • Synthetic Feasibility: The synthesis of this compound is readily achievable from commercially available starting materials, making it an accessible scaffold for further derivatization.

  • Hypothesized Potency: Based on established SAR principles for the indazole class of kinase inhibitors, the 5-amino group is predicted to enhance potency through favorable electronic and hydrogen bonding interactions.

  • Research Opportunity: The lack of direct comparative biological data for this compound presents a clear opportunity for researchers to perform head-to-head comparisons against other 3-carbonitrile indazoles in relevant kinase assays. Such studies would provide invaluable data for the drug discovery community and could pave the way for the development of novel and potent therapeutic agents.

Future work should focus on the synthesis and parallel biological evaluation of a focused library of 5-substituted-1H-indazole-3-carbonitriles to definitively establish the SAR and unlock the full therapeutic potential of this promising chemical scaffold.

References

  • 5-nitroindazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

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  • Scaffold oriented synthesis. Part 3: Design, synthesis and biological evaluation of novel 5-substituted indazoles as potent and selective kinase inhibitors employing [2+3] cycloadditions. (2025).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2022). RSC Medicinal Chemistry.
  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. (n.d.). Semantic Scholar.
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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2018). Molecules.
  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelax
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Medicinal Chemistry.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online.
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid*. (2001). Molecules.
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). Bioorganic & Medicinal Chemistry.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2021).
  • The c-Src kinase inhibitors: 2D-QSAR study by Multiple Linear Regression method. (2021). Journal of Indian Chemical Society.

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A Comparative Analysis for the Bench Chemist: 5-Amino- vs. 5-Nitro-1H-indazole-3-carbonitrile as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1][2] The strategic functionalization of this privileged structure is paramount in modulating its physicochemical properties and pharmacological effects. This guide provides an in-depth comparative analysis of two key synthetic intermediates: 5-amino-1H-indazole-3-carbonitrile and 5-nitro-1H-indazole-3-carbonitrile. We will explore their synthesis, chemical properties, reactivity, and potential applications, offering field-proven insights for researchers and drug development professionals.

At a Glance: Key Physicochemical and Structural Properties

A fundamental understanding of the physicochemical properties of these two molecules is essential for their effective use in synthesis. The introduction of an amino (-NH₂) versus a nitro (-NO₂) group at the 5-position of the indazole ring drastically alters the electronic nature of the molecule, which in turn influences its solubility, stability, and reactivity.

PropertyThis compound5-Nitro-1H-indazole-3-carbonitrile
Chemical Structure
Molecular Formula C₈H₆N₄C₈H₄N₄O₂[3]
Molecular Weight 158.16 g/mol 188.14 g/mol [3]
CAS Number 1541255-62-2 (for 1-methyl derivative)90348-29-1[3]
Appearance Predicted to be a solid, likely colored due to the amino-aromatic system.Predicted to be a yellow solid, typical for nitroaromatic compounds.
Solubility Likely soluble in polar organic solvents. The amino group may impart some aqueous solubility at acidic pH.Likely soluble in polar aprotic solvents like DMF and DMSO. Poorly soluble in water.[3]
Electronic Nature of 5-Substituent Electron-donating (activating)Electron-withdrawing (deactivating)

Note: Experimentally determined data for this compound is limited. The provided information is based on the known properties of the parent 1H-indazol-5-amine and general principles of organic chemistry.

Synthesis Strategies: An Interconnected Pathway

The synthesis of these two compounds is intrinsically linked, with the nitro derivative serving as a key precursor to the amino derivative. This relationship provides a versatile and efficient route to access both scaffolds from a common starting material.

Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

Experimental Protocol: A Proposed Synthesis of 5-Nitro-1H-indazole-3-carbonitrile

  • Nitration of 1H-Indazole:

    • Dissolve 1H-indazole in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto crushed ice to precipitate the 5-nitro-1H-indazole.

    • Filter, wash with cold water, and dry the product. The crude product can be recrystallized from methanol to yield pale yellow needles.[4]

  • Introduction of the 3-Carbonitrile Group:

    • Protect the N1 position of 5-nitro-1H-indazole, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

    • Perform a directed metalation at the 3-position using a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C).

    • Quench the resulting anion with an electrophilic cyanating agent, such as N-cyanobenzensulfonamide or cyanogen bromide, to introduce the carbonitrile group.

    • Deprotect the N1 position to yield the final product, 5-nitro-1H-indazole-3-carbonitrile.

Causality in Experimental Choices: The nitration of indazole typically yields the 5-nitro isomer as the major product due to the directing effects of the pyrazole ring. The protection of the indazole nitrogen is crucial before metalation to prevent deprotonation at the N1 position. The choice of a strong base like n-BuLi is necessary to achieve deprotonation at the relatively unreactive C3 position of the indazole ring.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reduction of its nitro precursor. This transformation is a common and well-established reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound via Reduction

  • Catalytic Hydrogenation:

    • Dissolve 5-nitro-1H-indazole-3-carbonitrile in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Self-Validating System: The progress of the reduction can be easily monitored by the disappearance of the yellow color of the nitro compound and the appearance of a new spot on the TLC plate corresponding to the more polar amino derivative. The successful synthesis can be confirmed by spectroscopic methods such as NMR, where the disappearance of the signals corresponding to the nitro-aromatic protons and the appearance of signals for the amino-aromatic protons and the -NH₂ group will be evident.

Comparative Reactivity and Stability

The electronic disparity between the amino and nitro groups dictates the reactivity and stability of these two molecules.

  • 5-Nitro-1H-indazole-3-carbonitrile: The potent electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, it significantly enhances the electrophilicity of the indazole ring system, particularly at the 3-position. This makes the carbonitrile group more susceptible to nucleophilic attack. The nitro group itself can also participate in reactions, such as reduction to the amine. The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong reducing agents.

  • This compound: The electron-donating amino group activates the benzene ring towards electrophilic substitution. The amino group itself is nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. The increased electron density on the indazole ring may slightly decrease the electrophilicity of the carbonitrile group compared to the nitro derivative. The amino compound is more susceptible to oxidation than its nitro counterpart.

G cluster_nitro 5-Nitro-1H-indazole-3-carbonitrile cluster_amino This compound Nitro_Indazole 5-Nitro-1H-indazole-3-carbonitrile Nitro_Props Properties: - Electron-withdrawing NO₂ - Deactivated aromatic ring - Enhanced electrophilicity at C3 - Stable to oxidation Nitro_Indazole->Nitro_Props Nitro_Reactivity Reactivity: - Nucleophilic attack at CN - Reduction of NO₂ Nitro_Indazole->Nitro_Reactivity Amino_Indazole This compound Nitro_Indazole->Amino_Indazole Reduction (e.g., H₂/Pd-C) Amino_Indazole->Nitro_Indazole Oxidation (less common) Amino_Props Properties: - Electron-donating NH₂ - Activated aromatic ring - Nucleophilic NH₂ group - Susceptible to oxidation Amino_Indazole->Amino_Props Amino_Reactivity Reactivity: - Electrophilic substitution on the ring - Reactions at NH₂ (acylation, etc.) Amino_Indazole->Amino_Reactivity

Caption: Comparative properties and reactivity of the two indazole derivatives.

Applications in Drug Discovery and Development

Both 5-amino- and 5-nitro-1H-indazole-3-carbonitrile are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

5-Nitro-1H-indazole-3-carbonitrile: A Precursor for Bioactive Molecules

The 5-nitroindazole scaffold is a known pharmacophore in various biologically active compounds. Derivatives of 5-nitro-1H-indazole have been investigated for their antimicrobial and antifungal activities.[1] Furthermore, the nitro group can be a crucial element in the mechanism of action for certain drugs, for instance, in antiparasitic agents where it can be reduced by parasitic nitroreductases to generate cytotoxic reactive oxygen species.

This compound: A Versatile Handle for Derivatization

The 5-amino group provides a versatile handle for a wide range of chemical modifications, allowing for the exploration of a broad chemical space. This amino group can be acylated to form amides, which are common in many drug molecules, or it can be used as a point of attachment for other functional groups to modulate the compound's properties and target interactions. For example, 5-aminoindazoles are used as intermediates in the synthesis of protein kinase inhibitors.[5]

G cluster_path Start Common Precursor (e.g., 1H-Indazole) Nitration Nitration Start->Nitration Nitro_Indazole 5-Nitro-1H-indazole-3-carbonitrile Nitration->Nitro_Indazole Reduction Reduction Nitro_Indazole->Reduction Deriv_Nitro Derivatization of Nitro Compound (e.g., Antimicrobials) Nitro_Indazole->Deriv_Nitro Amino_Indazole This compound Reduction->Amino_Indazole Deriv_Amino Derivatization of Amino Compound (e.g., Kinase Inhibitors) Amino_Indazole->Deriv_Amino

Caption: Synthetic workflow from a common precursor to diverse derivatives.

Conclusion and Future Perspectives

The choice between these two intermediates will ultimately depend on the specific synthetic strategy and the desired biological target. A thorough understanding of their distinct chemical personalities, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery of new and effective therapeutic agents. As the demand for novel indazole-based drugs continues to grow, the importance of these fundamental building blocks in the medicinal chemist's toolbox cannot be overstated.

References

  • Jadhav, S. B., & Tripathi, P. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(34), 22065-22087. [Link]

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  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21501, 5-Nitroindazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from [Link]

  • Wang, X., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine. Retrieved from [Link]

  • Le, T. M. (2018). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. University of New Orleans Theses and Dissertations. 2496. [Link]

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A Comparative Guide to HPLC-Based Purity Validation of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

5-Amino-1H-indazole-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The precise molecular structure, characterized by a fused pyrazole and benzene ring system with amino and carbonitrile functionalities, imparts a unique combination of polarity and aromaticity. The purity of this intermediate is paramount, as even minute impurities can carry forward through multi-step syntheses, potentially leading to undesired side-products, altered biological activity, and safety concerns in the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of such pharmaceutical intermediates. Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from structurally similar impurities and degradation products. This guide will compare and contrast suitable HPLC methodologies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2]

Physicochemical Properties and Chromatographic Challenges

Understanding the physicochemical properties of this compound (CAS: 89939-59-3, Molecular Formula: C₈H₆N₄, Molecular Weight: 158.16 g/mol ) is fundamental to selecting an appropriate HPLC method.[2] The presence of an amino group and the nitrogen atoms within the indazole ring system contribute to its polar character and its basic nature. The aromatic structure provides a chromophore, making UV detection a suitable choice for analysis.

The primary challenge in developing an HPLC method for this compound is its polarity. In traditional reversed-phase (RP) chromatography, highly polar compounds may exhibit poor retention on non-polar stationary phases (like C18), often eluting at or near the solvent front. This can lead to inadequate separation from other polar impurities or formulation excipients. Therefore, a carefully selected and optimized method is crucial.

Comparative Analysis of HPLC Methodologies

Two primary HPLC modes are viable for the analysis of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common and versatile mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[3] For a polar compound like this compound, modifications to the standard C18 column and mobile phase are often necessary to achieve adequate retention and resolution.

  • Method A1: Standard C18 with Acidic Mobile Phase

    • Principle: The addition of an acid (e.g., formic acid or phosphoric acid) to the mobile phase serves to protonate the basic amino group of the analyte. This can slightly increase its polarity but also suppresses the ionization of residual silanol groups on the silica-based stationary phase, leading to improved peak shape and reproducibility.

    • Advantages: Utilizes the most common and well-understood type of HPLC column. The mobile phases are simple to prepare.

    • Disadvantages: Retention might still be insufficient, requiring a high percentage of aqueous mobile phase, which can lead to "phase dewetting" or "phase collapse" on some traditional C18 columns.[4]

  • Method A2: Polar-Embedded or Polar-Endcapped C18 Column

    • Principle: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain or at the end. This modification makes the stationary phase more compatible with highly aqueous mobile phases and provides an alternative selectivity for polar analytes through hydrogen bonding interactions.

    • Advantages: Enhanced retention of polar compounds compared to standard C18 columns. Resistant to phase dewetting, allowing for the use of 100% aqueous mobile phases.

    • Disadvantages: The selectivity can be different from standard C18 columns, which may require re-optimization of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the separation of highly polar compounds.[5][6] It employs a polar stationary phase (e.g., bare silica, or bonded with amino or amide groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.

  • Method B: HILIC with an Amide Stationary Phase

    • Principle: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte partitioning between this aqueous layer and the bulk organic mobile phase is the primary mechanism of retention. More polar analytes are more strongly retained.

    • Advantages: Excellent retention for very polar compounds that are unretained in RP-HPLC. The high organic content of the mobile phase can enhance sensitivity when coupled with mass spectrometry (MS) due to more efficient solvent desolvation.

    • Disadvantages: Column equilibration times can be longer and more critical than in RP-HPLC. Matrix effects can be more pronounced. Method development can be less intuitive than for RP-HPLC.

Performance Comparison

The choice between these methods will depend on the specific requirements of the analysis, including the nature of expected impurities and the desired analytical throughput.

Parameter Method A1: Standard C18 Method A2: Polar-Embedded C18 Method B: HILIC (Amide)
Retention of Analyte Low to ModerateModerate to HighHigh
Selectivity for Polar Impurities ModerateGoodExcellent
Robustness GoodExcellentModerate to Good
Ease of Method Development HighHighModerate
Compatibility with MS GoodGoodExcellent
Suitability for General Use GoodExcellentGood (for polar analytes)

Detailed Experimental Protocol: A Validated RP-HPLC Method

Based on a balance of robustness, ease of use, and wide applicability, a method utilizing a polar-endcapped C18 column is proposed as the primary method for purity validation.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and analytical-grade formic acid.

  • Reference Standard: A well-characterized reference standard of this compound with known purity.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-18 min: 40% to 95% B

    • 18-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)

  • Injection Volume: 5 µL

  • Sample Diluent: Mobile Phase A/Mobile Phase B (80:20 v/v)

  • Sample Concentration: 0.5 mg/mL

Validation Protocol according to ICH Q2(R1)

A rigorous validation of this method is essential to demonstrate its suitability for its intended purpose.[1][2][7]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze the this compound reference standard.

    • Analyze a sample spiked with known, structurally similar impurities if available.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for this compound should be free from interference from any other components. Peak purity analysis using a DAD should show no co-elution. The method must be able to separate the main peak from degradation products.

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 0.25, 0.375, 0.5, 0.625, and 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Procedure: Analyze samples of a known concentration (e.g., a matrix spiked with the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 1.0%.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 10 is used for LOQ and an S/N of 3 for LOD. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to allow for the quantification of impurities at their specified limits (e.g., 0.1%).

  • Procedure: Intentionally vary critical method parameters such as mobile phase composition (±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, and resolution) should remain within acceptable limits, and the assay results should not be significantly affected by these minor variations.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity (Forced Degradation) Dev->Spec Initial Optimization Lin Linearity Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD / LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report & SOP Generation Rob->Report Meets Acceptance Criteria

Caption: Logical workflow for HPLC method validation.

Conclusion and Recommendations

For the routine purity assessment of this compound, a reversed-phase HPLC method utilizing a polar-endcapped C18 column (Method A2) offers the best combination of performance, robustness, and ease of use. This approach effectively addresses the challenge of retaining and separating this polar analyte from potential impurities. While HILIC (Method B) presents a powerful alternative, particularly for very polar impurities, its greater complexity in method development and equilibration makes it more suitable as a secondary, orthogonal method for investigational purposes or when RP-HPLC methods prove insufficient.

Regardless of the chosen method, a comprehensive validation following the ICH Q2(R1) guidelines is non-negotiable. This ensures the generation of reliable, reproducible data, which is the bedrock of quality control and regulatory compliance in the pharmaceutical industry. The detailed protocol and validation framework provided in this guide serve as a robust starting point for any laboratory tasked with the quality assessment of this critical synthetic intermediate.

References

  • International Council for Harmonisation. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Wren, S. A., & Tchelitcheff, P. (2006). Use of polar-embedded stationary phases for separations of basic compounds.
  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.
  • Dolan, J. W. (2013). The role of the column in reversed-phase liquid chromatography. LCGC North America, 31(8), 636-643.
  • Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2013). Aqueous normal-phase chromatography. LCGC North America, 31(11), 936-945.

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A Technical Guide to the Structure-Activity Relationship of 5-Amino-1H-indazole-3-carbonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the 1H-indazole scaffold represents a cornerstone in the design of potent and selective kinase inhibitors. Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket has cemented its status as a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of 5-Amino-1H-indazole-3-carbonitrile derivatives, focusing on their structure-activity relationships (SAR) as kinase inhibitors, supported by experimental data and detailed protocols.

The this compound Scaffold: A Privileged Kinase Hinge-Binder

The 1H-indazole-3-amine moiety is a highly effective fragment for binding to the hinge region of various protein kinases.[1][2] This interaction is primarily mediated by hydrogen bonds formed between the indazole nitrogen atoms and the backbone amide and carbonyl groups of the kinase hinge. The 5-amino group serves as a versatile handle for introducing a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the 3-carbonitrile group can be readily hydrolyzed to the corresponding carboxamide, providing another point for diversification and interaction with the solvent-exposed region of the ATP-binding pocket.[3]

The general synthetic approach to these derivatives often begins with a substituted 2-fluorobenzonitrile. For instance, 4-bromo-2-fluorobenzonitrile can be condensed with hydrazine to yield the 3-amino-5-bromo-1H-indazole intermediate.[2] This intermediate can then undergo further modifications, such as Suzuki coupling to introduce aryl or heteroaryl groups at the 5-position, followed by acylation of the 3-amino group.[1]

Comparative Analysis of 5-Amino-1H-indazole-3-carboxamide Derivatives as FLT3 and PDGFRα Inhibitors

To illustrate the structure-activity relationships of this class of compounds, we will examine a series of 3-(cyclopropanecarboxamido)-1H-indazol-6-yl-benzamides, which are structurally analogous to derivatives of the this compound scaffold. These compounds have been evaluated for their inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and the gatekeeper mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα-T674M).[2][4]

Core Scaffold and Hinge-Binding Interactions

The 3-amino-1H-indazole core is designed to target the "DFG-out" inactive conformation of the kinase activation loop.[2][4] The primary interaction involves the formation of hydrogen bonds with the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding site.

cluster_0 Kinase Hinge Region cluster_1 3-Amino-1H-indazole Inhibitor Hinge_Amide Backbone NH Indazole_N2 Indazole N2 Hinge_Amide->Indazole_N2 H-bond Hinge_CO Backbone C=O Indazole_N1 Indazole N1-H Indazole_N1->Hinge_CO H-bond

Caption: Hydrogen bonding between the 1H-indazole core and the kinase hinge region.

Structure-Activity Relationship at the 6-Position (Analogous to the 5-Position)

Substitutions at the 6-position of the indazole ring (corresponding to the 5-position in our topic scaffold) are crucial for interacting with the solvent-exposed region and influencing selectivity. The following table summarizes the anti-proliferative activity of a series of benzamide derivatives.

CompoundR Group (at the benzamide tail)MOLM13 (FLT3) EC50 (nM)[2]PDGFRα-T674M Ba/F3 EC50 (nM)[2]
4 N-ethyl-piperazine517
5 4-methyl-aniline>10,000>10,000
6 4-methoxy-aniline>10,000>10,000
9 Methylamine>10,000256

Analysis of SAR:

  • Crucial Role of the N-ethyl-piperazine Moiety: Replacement of the N-ethyl-piperazine group in compound 4 with substituted anilines (5 and 6 ) or a simple methylamine (9 ) leads to a dramatic loss of activity against FLT3.[2] This suggests a critical interaction of the piperazine moiety in a specific region of the kinase.

  • Tolerance for PDGFRα Inhibition: While the potency against FLT3 is significantly reduced upon modification of the "tail" region, some activity against PDGFRα-T674M is retained with a simple methylamine substituent (9 ), indicating different structural requirements for inhibiting the two kinases.[2]

Modifications at the 3-Amino Group

The substituent on the 3-amino group also plays a role in modulating the activity and selectivity profile.

Compound3-Amino SubstituentMOLM13 (FLT3) EC50 (nM)[2]PDGFRα-T674M Ba/F3 EC50 (nM)[2]Kit-T670I Ba/F3 EC50 (nM)[2]
17 Acetyl47>10,000
18 H (free amino)78>10,000
22 Methyl68>10,000

Analysis of SAR:

  • Small, polar groups are favored: Small substituents like acetyl, a free amino group, or a methyl group on the 3-amino position result in potent, single-digit nanomolar inhibition of FLT3 and PDGFRα-T674M.[2]

  • Selectivity against c-Kit: Interestingly, these modifications lead to a significant loss of activity against the gatekeeper mutant of c-Kit (T670I), highlighting how subtle structural changes can impart selectivity.[2]

Signaling Pathway Modulation

These this compound derivatives often target key signaling pathways implicated in cancer cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR cascade, which is frequently dysregulated in various cancers.[5]

RTK Receptor Tyrosine Kinase (e.g., PDGFR, FLT3) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates Inhibitor 5-Amino-1H-indazole Derivative Inhibitor->RTK inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by targeting receptor tyrosine kinases.

Experimental Protocols

To enable researchers to validate the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments.

Synthesis of 3-Amino-5-bromo-1H-indazole

This protocol describes a common method for synthesizing a key intermediate.[1]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile in ethanol, add hydrazine hydrate (80%).[1]

  • Reflux the reaction mixture for 20-30 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain 5-bromo-1H-indazol-3-amine.[1]

In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced.[6][7][8][9]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Start Kinase + Substrate + ATP + Inhibitor End Phosphorylated Substrate + ADP + remaining ATP Start->End Incubate Deplete Add ADP-Glo™ Reagent End->Deplete Convert Add Kinase Detection Reagent Deplete->Convert Detect Measure Luminescence Convert->Detect

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.[7]

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7][9]

  • Incubate at room temperature for 40 minutes.[7][9]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal.[7][9]

  • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method to assess cell viability based on the reduction of MTT by mitochondrial dehydrogenases in living cells.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., MOLM13 for FLT3)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11][12]

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader.[12] The absorbance is directly proportional to the number of viable cells.

Conclusion

The this compound scaffold is a highly promising platform for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications at various positions of the indazole ring to achieve high potency and selectivity. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own derivatives, contributing to the advancement of targeted cancer therapies.

References

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4083. Available from: [Link]

  • Al-Ostoot, F.H., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. Available from: [Link]

  • Zhang, C., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(7), 543-547. Available from: [Link]

  • Martini, M., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(9), 3766-3784. Available from: [Link]

  • Zhang, C., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. ACS Medicinal Chemistry Letters, 3(7), 543-547. Available from: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Scott, J.S., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600-2604. Available from: [Link]

  • Al-Adiwish, W.M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(3), 1638-1650. Available from: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Kinase Assay. Available from: [Link]

  • Liu, K., et al. (2020). Classification of FLT3 inhibitors and SAR analysis by machine learning methods. Journal of Chemical Information and Modeling, 60(10), 4915-4926. Available from: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 849-853. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Hu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. Molecules, 28(10), 4083. Available from: [Link]

  • Wang, Y., et al. (2022). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. International Journal of Molecular Sciences, 23(21), 13358. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 and ID 50 Values for 5-Fluorouracil in the EST a. Available from: [Link]

  • Lee, H.J., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. Bioorganic Chemistry, 143, 107076. Available from: [Link]

  • ResearchGate. (n.d.). ADP Glo Protocol. Available from: [Link]

  • Goldstein, D.M., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 51(10), 2845-2853. Available from: [Link]

  • Bakulev, V.A., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(19), 6608. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 Values of Selected 2 and 3 Derivatives against Human Recombinant HDAC1, HDAC4, and HDAC6 a. Available from: [Link]

  • J&W PharmLab. (n.d.). This compound. Available from: [Link]

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A Comparative Guide to the Biological Activity of 1H- vs. 2H-Amino-Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a privileged structure, consistently appearing in a multitude of clinically relevant molecules. Its versatility stems from its ability to act as a bioisostere of the native indole nucleus, participating in crucial hydrogen bonding and aromatic interactions with various biological targets. However, a fundamental and often pivotal question in the design of indazole-based therapeutics is the choice of the nitrogen substitution pattern: the 1H- versus the 2H-isomer. This guide provides an in-depth technical comparison of the biological activities of these two isomeric forms of amino-indazoles, supported by experimental data and protocols, to inform rational drug design and optimization.

The Structural Nuances of 1H- and 2H-Indazole Isomers: More Than Just a Nitrogen Shift

Indazole is a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring. This arrangement gives rise to two tautomeric forms: the 1H-indazole and the 2H-indazole, differing in the position of the hydrogen atom on the pyrazole ring nitrogens. The 1H-tautomer is generally the more thermodynamically stable and predominant form.[1] This seemingly subtle structural difference has profound implications for the molecule's electronic properties, dipole moment, and, most importantly, its three-dimensional presentation of key pharmacophoric features to a biological target.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=none, margin=0, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

} . Figure 1: Structural comparison of 1H- and 2H-amino-indazole isomers.

Comparative Biological Activity: A Head-to-Head Analysis

While the literature is replete with studies on either 1H- or 2H-indazole derivatives, direct comparative evaluations of isomeric pairs are less common but highly informative. The following table summarizes data from a study on 1H-indazole-3-amine derivatives, which demonstrated significant anti-proliferative activity against various cancer cell lines. Although a direct comparison with the corresponding 2H-isomers from the same study is not available, the data underscores the potential of the 1H-amino-indazole scaffold.

Table 1: In Vitro Anti-proliferative Activity of Selected 1H-Indazole-3-amine Derivatives

CompoundA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
5k 12.17--3.32
6a 5.198.216.125.62
6o 5.15---

Data extracted from Wang et al., 2023.[2][3][4] A dash (-) indicates that the data was not provided in the source.

The 1H-indazole-3-amine structure is a known effective hinge-binding fragment in many kinase inhibitors.[2][3][4] This is a critical interaction for inhibiting the activity of kinases, which are often dysregulated in cancer. The data presented here for several 1H-indazole-3-amine derivatives shows potent activity against a range of cancer cell lines, with IC50 values in the low micromolar range.[2][3][4]

Structure-Activity Relationship (SAR) Insights: The "Why" Behind the Activity

The differential biological activity between 1H- and 2H-amino-indazole isomers can often be attributed to their distinct hydrogen bonding patterns and overall molecular geometry, which dictate how they fit into a target's binding pocket.

  • Hydrogen Bonding: In the 1H-isomer, the N1-H acts as a hydrogen bond donor, while the N2 nitrogen is a hydrogen bond acceptor. Conversely, in the 2H-isomer, the roles are reversed. This can lead to different binding orientations and affinities within a target protein. For instance, in the ATP-binding pocket of many kinases, a "hinge" region forms critical hydrogen bonds with inhibitors. The specific geometry of the hinge's hydrogen bond donors and acceptors will favor one isomer over the other.

  • Dipole Moment and Electrostatics: The position of the nitrogen atoms significantly influences the molecule's dipole moment and electrostatic potential. These factors are crucial for long-range interactions with the biological target and for the molecule's overall physicochemical properties, such as solubility and membrane permeability, which in turn affect its pharmacokinetic profile.

  • Steric Considerations: The substituent on the indazole nitrogen (in N-substituted derivatives) will occupy a different region of space depending on whether it is attached to N1 or N2. This can lead to steric clashes or favorable van der Waals interactions within the binding site, thereby influencing binding affinity.

dot graph SAR { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowsize=0.7, color="#5F6368"];

} . Figure 2: Hypothetical binding modes of 1H- and 2H-amino-indazoles.

Experimental Protocols: A Guide to Synthesis and Evaluation

A robust comparison of 1H- and 2H-amino-indazole isomers necessitates reliable and regioselective synthetic methods and standardized biological assays.

Regioselective Synthesis of Amino-Indazole Isomers

The synthesis of amino-indazoles often starts from corresponding nitro- or cyano-substituted precursors. The regioselectivity of N-alkylation or N-arylation is a critical step in separating the 1H and 2H isomers.

Protocol 1: Synthesis of 3-Amino-1H-indazoles (General Procedure)

  • Starting Material: 2-Fluorobenzonitrile.

  • Step 1: Formation of the Indazole Core. Reflux the substituted 2-fluorobenzonitrile with hydrazine hydrate in a suitable solvent such as n-butanol. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Purification. After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and washed to yield the 3-amino-1H-indazole.

  • Step 3 (Optional): N1-Alkylation/Arylation. The 3-amino-1H-indazole can be selectively alkylated or arylated at the N1 position using an appropriate halide (e.g., benzyl chloride) in the presence of a base like potassium hydroxide in a solvent like DMSO.

Protocol 2: Synthesis of 3-Amino-2H-indazoles (General Procedure)

The synthesis of 3-amino-2H-indazoles can be more challenging due to the lower thermodynamic stability of the 2H-tautomer. One approach involves the reductive cyclization of substituted benzamidines.[1]

  • Starting Material: 2-Nitrobenzonitrile.

  • Step 1: Formation of Benzamidine. The 2-nitrobenzonitrile is converted to the corresponding benzamidine through a two-step sequence, for example, via a trimethylaluminium-mediated conversion.[1]

  • Step 2: Reductive Cyclization. The substituted benzamidine undergoes an organophosphorus-mediated reductive cyclization to form the 3-amino-2H-indazole.[1]

In Vitro Biological Evaluation: Anti-proliferative Assay (MTT Assay)

A standard method to assess the cytotoxic effects of the synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1H- and 2H-amino-indazole isomers for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

dot graph Workflow { graph [rankdir=TB, splines=ortho]; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [arrowsize=0.7, color="#5F6368"];

} . Figure 3: Experimental workflow for comparing 1H- and 2H-amino-indazole isomers.

Conclusion and Future Perspectives

The choice between a 1H- and a 2H-amino-indazole scaffold is a critical decision in drug design that can significantly impact the biological activity of the resulting molecule. While the 1H-isomer is more thermodynamically stable, this does not inherently make it the more biologically active form. The optimal isomer is highly dependent on the specific topology and electrostatic environment of the target's binding site.

This guide has highlighted the structural differences, provided available biological data, discussed the underlying principles of their differential activity, and outlined key experimental protocols for their synthesis and evaluation. It is evident that a thorough understanding of the structure-activity relationships for both isomers is paramount for the successful development of novel indazole-based therapeutics.

Future research should focus on more direct, head-to-head comparisons of 1H- and 2H-amino-indazole isomers against a wider range of biological targets. Such studies will not only expand our fundamental understanding of these important scaffolds but also provide a more robust empirical basis for the rational design of next-generation therapeutics.

References

  • Kozlov, A. S., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2783. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(42), 25228-25257. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15887-15895. [Link]

  • Mustofa, M., et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(3), 61-68. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed, 37240028. [Link]

  • RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

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A Comparative Spectroscopic Guide: Differentiating 5-Amino-1H-indazole-3-carbonitrile from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, indazole derivatives stand out as privileged scaffolds, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology. Among these, 5-Amino-1H-indazole-3-carbonitrile is a critical building block, valued for its versatile functional groups that allow for further molecular elaboration. The synthesis of this compound typically involves the transformation of functional groups on the indazole ring, most notably the reduction of a nitro group to an amine.

For researchers and process chemists, unequivocally confirming the success of this transformation is paramount. This guide provides an in-depth spectroscopic comparison of the final product, this compound, with its key precursors: the immediate nitro-intermediate, 5-Nitro-1H-indazole-3-carbonitrile, and a common foundational starting material, 4-nitroaniline. By examining the distinct signatures in Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, scientists can confidently track the reaction progress and verify the purity of the final compound.

The Synthetic Pathway: A Spectroscopic Journey

The conversion of a simple aromatic amine to the functionalized indazole core involves significant changes in molecular structure. A representative synthetic route highlights the key transformations that spectroscopic analysis will track: from a substituted aniline to a nitro-indazole, and finally to the target amino-indazole. Understanding this pathway provides context for the expected changes in the spectral data.

G cluster_0 Synthetic Pathway 4-Nitroaniline 4-Nitroaniline Intermediate_A Intermediate_A 4-Nitroaniline->Intermediate_A Diazotization & Substitution 5-Nitro-1H-indazole-3-carbonitrile 5-Nitro-1H-indazole-3-carbonitrile Intermediate_A->5-Nitro-1H-indazole-3-carbonitrile Cyclization This compound This compound 5-Nitro-1H-indazole-3-carbonitrile->this compound Reduction (e.g., SnCl2/HCl)

Caption: A generalized synthetic route to this compound.

Experimental Methodologies: Ensuring Data Integrity

The reliability of spectroscopic data hinges on standardized and reproducible experimental protocols. The data presented and discussed in this guide are based on the following well-established methodologies.

General Spectroscopic Analysis Workflow

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation FTIR FTIR Analysis SamplePrep->FTIR NMR NMR Analysis SamplePrep->NMR UVVis UV-Vis Analysis SamplePrep->UVVis DataProc Data Processing FTIR->DataProc NMR->DataProc UVVis->DataProc Interpretation Interpretation & Comparison DataProc->Interpretation

A Comparative Guide to the Quantitative Analysis of 5-Amino-1H-indazole-3-carbonitrile: A Focus on Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the characterization of 5-Amino-1H-indazole-3-carbonitrile, a crucial heterocyclic building block in medicinal chemistry.[1][2] We will delve into the principles of qNMR, present a detailed experimental protocol, and offer a comparative analysis to guide you in selecting the most appropriate analytical methodology for your research needs.

The Imperative for Accurate Quantification: The Case of this compound

This compound is a vital intermediate in the synthesis of a variety of bioactive molecules.[3] Its purity and concentration directly impact the yield, impurity profile, and ultimately the safety and efficacy of the final drug product. Therefore, a robust and accurate analytical method for its quantification is not just a matter of quality control, but a cornerstone of reliable drug development.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands out among analytical techniques because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] This fundamental principle allows for the determination of the absolute concentration or purity of a sample without the need for a calibration curve generated from a reference standard of the analyte itself.[4] This makes qNMR a primary ratio analytical method, offering a high degree of accuracy and traceability to the International System of Units (SI) through a certified internal standard.[4]

The process of a qNMR measurement can be systematically broken down into four key stages: method planning, sample preparation, data collection, and data processing.[6]

A Practical Guide: qNMR Analysis of this compound

This section outlines a comprehensive, step-by-step protocol for the qNMR analysis of this compound, explaining the rationale behind each experimental choice.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim the magnet transfer->shim Insert sample pulse_program Select pulse program (e.g., zg30) shim->pulse_program set_params Set acquisition parameters (D1, NS, SW, O1P) pulse_program->set_params acquire Acquire 1H NMR spectrum set_params->acquire phase_correct Phase and baseline correction acquire->phase_correct FID data integrate Integrate analyte and IS signals phase_correct->integrate calculate Calculate purity/concentration integrate->calculate report Generate report calculate->report

Caption: Workflow for the qNMR analysis of this compound.

Step 1: Method Planning - The Critical Choice of Internal Standard and Solvent

The selection of an appropriate internal standard (IS) is a critical step in qNMR.[7] An ideal IS should:

  • Be highly pure and stable.

  • Have signals that do not overlap with the analyte signals.

  • Be soluble in the chosen deuterated solvent.[7]

  • Preferably have a simple spectrum with sharp singlets.[8]

For this compound, which is a polar molecule containing amino and indazole functionalities, a polar aprotic solvent is a suitable choice to ensure good solubility. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent candidate.

Given the expected chemical shifts of the aromatic protons in the analyte, Maleic acid is a suitable internal standard. It is highly pure, stable, soluble in DMSO-d6, and its vinylic protons appear as a singlet at a chemical shift that is unlikely to overlap with the analyte's signals.

Step 2: Sample Preparation - Precision is Key
  • Weighing: Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. The exact mass should be recorded to four decimal places.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the certified internal standard (Maleic Acid) into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 for optimal integration accuracy.[6]

  • Dissolution: Add approximately 0.7 mL of DMSO-d6 to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

Step 3: Data Acquisition - Ensuring Quantitative Integrity

The following parameters on a 400 MHz NMR spectrometer are recommended. A key consideration for qNMR is setting the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation between scans.[9]

ParameterRecommended ValueRationale
Pulse Programzg30A simple 30° pulse sequence is often sufficient and helps to reduce the experiment time compared to a 90° pulse, while still providing good signal-to-noise.
Relaxation Delay (D1)30 sTo ensure complete relaxation of all protons, especially those in aromatic systems. This is a conservative value and can be optimized by measuring the T1 of the analyte and internal standard.
Number of Scans (NS)16-32To achieve an adequate signal-to-noise ratio for accurate integration.
Spectral Width (SW)20 ppmTo encompass all signals of interest and provide a good baseline on either side.
Receiver GainOptimize automaticallyTo prevent signal clipping and distortion.[6]
Step 4: Data Processing and Purity Calculation
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shapes.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction.

  • Integration: Integrate a well-resolved signal of the analyte and the signal of the internal standard. For this compound, a distinct aromatic proton signal should be chosen. For maleic acid, integrate the singlet corresponding to its two vinylic protons.

  • Purity Calculation: The purity of the analyte can be calculated using the following equation[6][10]:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : Mass

    • P : Purity of the internal standard

qNMR in Context: A Comparison with Other Analytical Techniques

While qNMR offers significant advantages, it is essential to understand its performance in relation to other common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][13][14][15]

FeatureqNMRHPLC-UVLC-MS
Principle Direct proportionality of signal to molar concentrationUV absorbance after chromatographic separationMass-to-charge ratio after chromatographic separation
Reference Standard Requires only a certified internal standard, not the analyte itself[11]Requires a certified reference standard of the analyteRequires a certified reference standard of the analyte
Quantification AbsoluteRelative (requires calibration curve)Relative (requires calibration curve)
Sample Preparation Simple dissolutionCan involve filtration, dilution, and mobile phase preparationSimilar to HPLC, but with more stringent buffer requirements
Analysis Time Typically 5-15 minutes per sampleCan range from 10-30 minutes per sample, plus column equilibration timeSimilar to HPLC
Selectivity Excellent, based on chemical shiftGood, based on retention time and UV spectrumExcellent, based on retention time and mass-to-charge ratio
Sensitivity Lower than HPLC and LC-MSGoodExcellent
Non-destructive Yes, the sample can be recovered[4]NoNo
Cost High initial instrument cost, low running costs[12]Moderate instrument cost, ongoing cost for columns and solventsHigh instrument cost, moderate running costs

Method Validation: Adhering to Scientific Rigor

Any analytical method used in a regulated environment must be validated to ensure it is fit for its intended purpose. The proposed qNMR method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from any impurity signals.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This can be assessed by preparing samples at different concentrations.[18]

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known concentration or by spiking a sample with a known amount of the analyte.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: The Power of qNMR for Pharmaceutical Analysis

For the quantitative analysis of this compound, qNMR presents a powerful, accurate, and efficient methodology. Its primary nature, which obviates the need for an analyte-specific reference standard, is a significant advantage, particularly in the early stages of drug development when such standards may be scarce or not fully characterized. While techniques like HPLC-UV and LC-MS offer higher sensitivity, the simplicity, speed, and non-destructive nature of qNMR make it an invaluable tool for purity assessment and content determination in a research and development setting. By following a well-designed and validated protocol, researchers can have high confidence in the quantitative data obtained by qNMR, ensuring the quality and integrity of their work.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of 5-Amino-1H-indazole-3-carbonitrile Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor design, the 5-amino-1H-indazole scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs.[1][2] Its ability to form key interactions within the ATP-binding site of a wide range of kinases makes it a versatile starting point for inhibitor development.[3] However, this versatility also presents a significant challenge: the potential for off-target binding and subsequent cross-reactivity, which can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.

This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of kinase inhibitors based on the 5-Amino-1H-indazole-3-carbonitrile scaffold. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present a framework for interpreting the resulting data to guide lead optimization and candidate selection.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[1] While targeting a specific kinase responsible for a disease state is the primary goal, the promiscuous nature of many inhibitors can lead to the modulation of unintended kinase signaling pathways. These off-target effects can manifest as direct toxicity or as complex pharmacological responses that can either antagonize or synergize with the desired therapeutic outcome.[4]

Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of preclinical safety assessment and a prerequisite for successful clinical translation. Early and thorough cross-reactivity profiling allows for:

  • Identification of potential safety liabilities: Unforeseen inhibition of kinases crucial for normal physiological processes can be flagged early in development.

  • Rationalization of in vivo observations: Unexpected phenotypes in animal models can often be explained by off-target activities.

  • Opportunities for polypharmacology: In some cases, off-target effects can be therapeutically beneficial, and understanding them can open new indications for a drug candidate.[5]

  • Structure-Activity Relationship (SAR) refinement: Guiding medicinal chemistry efforts to enhance selectivity by modifying the inhibitor scaffold.

Methodologies for Interrogating the Kinome: A Comparative Overview

A multi-pronged approach, employing both biochemical and cell-based assays, is essential for a comprehensive assessment of inhibitor selectivity.

Biochemical Assays: A Direct Measure of Potency

Biochemical assays provide a direct measure of an inhibitor's ability to engage its target in a purified, cell-free system. They are invaluable for determining intrinsic potency (e.g., IC50 or Ki values) and for broad screening against large panels of kinases.

  • Radiometric Assays: Long considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate from ATP (commonly 32P or 33P) to a substrate.[6] Their high sensitivity and direct nature make them a robust choice for primary screening and for validating hits from other platforms.

  • Fluorescence-Based Assays: These assays have largely replaced radiometric methods for high-throughput screening due to their safety and ease of use. They employ various detection principles, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and coupled-enzyme assays that produce a fluorescent readout.[7][8]

Table 1: Comparison of Common Biochemical Kinase Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures transfer of radiolabeled phosphate (32P or 33P) from ATP to a substrate.High sensitivity, direct measurement, considered the "gold standard".Requires handling of radioactive materials, lower throughput.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.Homogeneous format, high throughput, non-radioactive.Can be prone to interference from fluorescent compounds.
Time-Resolved FRET (TR-FRET) Measures the transfer of energy between a donor and acceptor fluorophore on an antibody and a tracer, respectively. Inhibition disrupts this transfer.High sensitivity, robust, homogeneous format.Requires specific antibody pairs, potential for compound interference.
Coupled-Enzyme Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction through a coupled enzymatic reaction that generates a luminescent or fluorescent signal.Universal for all kinases, high throughput, non-radioactive.Indirect measurement, potential for interference with coupling enzymes.
Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct inhibitory activity, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its intended target, and exert a functional effect in a physiological setting.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[9][10] The principle is that a protein bound to an inhibitor will be more resistant to heat-induced denaturation. CETSA is label-free and can be performed in intact cells or cell lysates.

Experimental Workflows: From Benchtop to Data

To provide a practical framework, we present detailed protocols for two key cross-reactivity assays.

Experimental Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol describes a standard filter-binding radiometric assay to determine the potency of a this compound based inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrates

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT)

  • Test inhibitor stock solution in DMSO

  • ATP solution

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose filter plates

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test inhibitor at various concentrations (final DMSO concentration should be ≤1%)

    • Kinase solution (pre-diluted in kinase reaction buffer)

    • Substrate solution

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the stopping solution.

  • Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-33P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove any unbound [γ-33P]ATP.

  • Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol outlines a Western blot-based CETSA to confirm the engagement of a target kinase by a this compound based inhibitor in intact cells.

Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium

  • Test inhibitor stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody specific for the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor at the desired concentration or with vehicle (DMSO) as a control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound inhibitor.

  • Heat Challenge: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and plot the percentage of soluble protein remaining at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing the Concepts: Workflows and Pathways

To better illustrate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis b1 Compound Dilution b2 Kinase Reaction b1->b2 b3 Detection b2->b3 b4 IC50 Determination b3->b4 d1 Selectivity Profile b4->d1 c1 Cell Treatment c2 Target Engagement Assay (e.g., CETSA) c1->c2 c3 Functional Readout (e.g., Phosphorylation) c1->c3 c2->d1 d2 SAR Analysis d1->d2

Caption: High-level experimental workflow for cross-reactivity profiling.

signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor 5-Amino-1H-indazole- 3-carbonitrile Inhibitor inhibitor->raf Off-target Inhibition

Caption: Example of off-target inhibition in a signaling pathway.

Comparative Data: A Snapshot of Selectivity

Table 2: Illustrative Selectivity Data for Indazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Kinases ScreenedNotable Off-Targets (>50% inhibition at 1 µM)Reference
Compound 30l (1H-indazole-3-carboxamide derivative)PAK19.829Minimal off-target activity reported[11]
Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative)FLT3, PDGFRαNot reported402ABL, KIT, p38, and others[12]
GSK583 (N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine derivative)RIP20.02>300Highly selective, minimal off-targets[13]

This table is for illustrative purposes and combines data from different studies on structurally related indazole scaffolds.

Conclusion: A Path Forward in Selective Kinase Inhibitor Design

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, the inherent potential for cross-reactivity necessitates a rigorous and multi-faceted approach to selectivity profiling. By combining robust biochemical and cell-based assays, researchers can gain a comprehensive understanding of their compounds' behavior, enabling the rational design of more selective and ultimately safer therapeutic agents. The experimental protocols and comparative framework presented in this guide offer a roadmap for navigating the complexities of kinase inhibitor cross-reactivity and advancing the development of the next generation of targeted therapies.

References

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  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 2012. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 2021. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing, 2021. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 2023. Available at: [Link]

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

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  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology, 2023. Available at: [Link]

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  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 2022. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthesis of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Amino-1H-indazole-3-carbonitrile is a pivotal heterocyclic scaffold in contemporary drug discovery and development. Its structural motif is a key component in a variety of pharmacologically active agents, particularly as an inhibitor of clinically relevant kinases. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in medicinal chemistry and process development. This guide provides an in-depth technical comparison of known synthetic methodologies for this compound, offering field-proven insights into the causality behind experimental choices and presenting supporting data to facilitate informed decisions in a research and development setting.

Methodology Overview: A Tale of Two Strategies

The synthesis of this compound can be broadly approached via two distinct strategies, each with its own set of advantages and challenges.

  • Method 1: The Linear Approach. This strategy involves the initial construction of the indazole ring system bearing a nitro group at the 5-position, followed by a subsequent reduction to yield the final amino-indazole product. This method is often favored for its predictable outcomes and the ready availability of starting materials.

  • Method 2: The Convergent Approach. In contrast, a convergent synthesis seeks to construct the final molecule in a more streamlined fashion, often through a multi-component reaction. This can lead to shorter reaction sequences and potentially higher overall yields, though it may require more complex starting materials or reaction conditions.

This guide will now delve into the detailed experimental protocols and performance metrics of these two representative synthetic routes.

Method 1: A Stepwise Synthesis via a Nitro-Indazole Intermediate

This well-established, linear synthetic route commences with the readily available and commercially accessible 2-fluoro-5-nitrobenzonitrile. The synthesis proceeds in two key stages: the formation of the indazole ring and the subsequent reduction of the nitro functional group.

Stage 1: Cyclization to form 5-Nitro-1H-indazole

The initial step involves the reaction of 2-fluoro-5-nitrobenzonitrile with hydrazine. The highly electron-deficient nature of the aromatic ring, due to the presence of both the nitro and cyano groups, facilitates a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom, being a good leaving group, is displaced by hydrazine to form an intermediate phenylhydrazine derivative, which then undergoes an intramolecular cyclization to yield the indazole ring system.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is typically employed to facilitate the dissolution of the reactants and to promote the SNAr reaction.

  • Temperature: The reaction is generally carried out at room temperature, which is sufficient for the activation of the highly reactive substrate.

  • Reagent: Hydrazine hydrate is a common and cost-effective source of hydrazine.

Stage 2: Reduction of the Nitro Group

The second stage involves the selective reduction of the nitro group at the 5-position to the corresponding amine. A variety of reducing agents can be employed for this transformation, with a common and effective method being the use of iron powder in the presence of an acid or an ammonium salt.

Causality of Experimental Choices:

  • Reducing Agent: Iron powder is a cost-effective and environmentally benign reducing agent. In an acidic medium, it readily reduces aromatic nitro groups.

  • Catalyst/Additive: Ammonium chloride is often used in conjunction with iron. It serves as a proton source and helps to maintain a slightly acidic pH, which facilitates the reduction process.

  • Solvent System: A mixture of ethanol and water is a common solvent system for this type of reduction, as it allows for the dissolution of both the organic substrate and the inorganic reagents.

Experimental Protocol: Method 1

Step 1: Synthesis of 5-Nitro-1H-indazole

  • To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.[1][2]

  • Stir the reaction mixture at room temperature for 2 hours.[1][2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[1][2]

  • Pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).[1][2]

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-nitro-1H-indazole.[1][2]

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 5-nitro-1H-indazole-3-carbonitrile (assuming the cyano group is carried through or introduced in a separate step) in a mixture of methanol and water.

  • Add iron powder and ammonium chloride to the solution.[3]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Method 2: A Greener, One-Pot, Three-Component Synthesis

In the spirit of green and efficient chemistry, a one-pot, three-component approach has been developed for the synthesis of related 5-amino-1H-pyrazole-4-carbonitriles. While a direct application to the indazole analogue is not explicitly detailed in the available literature, the principles of this methodology offer a valuable comparative benchmark and a potential avenue for future process optimization. This method brings together an aldehyde, malononitrile, and a hydrazine derivative in a single reaction vessel, often in an environmentally benign solvent system.[4][5]

Causality of Experimental Choices:

  • Catalyst: Lewis acids or other catalysts can be employed to activate the aldehyde for nucleophilic attack by malononitrile.[6]

  • Solvent: A mixture of water and ethanol is often used, promoting a greener reaction profile.[4][5]

  • Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 55 °C) to drive the reaction to completion in a reasonable timeframe.[4]

Conceptual Experimental Protocol: Method 2
  • In a round-bottom flask, combine the substituted benzaldehyde, malononitrile, and phenylhydrazine in a 1:1:1 molar ratio.

  • Add a catalytic amount of a suitable catalyst (e.g., a modified layered double hydroxide).[4]

  • Add a mixture of water and ethanol as the solvent.[4]

  • Heat the reaction mixture to 55 °C and stir for 15-30 minutes.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Performance Benchmark: A Comparative Analysis

ParameterMethod 1: Linear SynthesisMethod 2: One-Pot Synthesis (Projected)
Starting Materials 2-Fluoro-5-nitrobenzonitrile, Hydrazine, Iron, Ammonium ChlorideSubstituted Benzaldehyde, Malononitrile, Phenylhydrazine
Number of Steps 21
Reaction Time Several hours to a day15-30 minutes[4]
Yield Good to excellent for each step (typically >80%)Excellent (85-93%)[4]
Purification Requires purification after each stepOften yields a pure product upon filtration
Green Chemistry Metrics Use of organic solvents, potential for metal wasteUse of greener solvents (water/ethanol), potential for catalyst recycling[4]
Scalability Generally scalable, but requires multiple unit operationsPotentially highly scalable due to its simplicity

Visualization of Synthetic Pathways

Method 1: Linear Synthesis Workflow

Start 2-Fluoro-5-nitrobenzonitrile Intermediate 5-Nitro-1H-indazole-3-carbonitrile Start->Intermediate Hydrazine Hydrate, DMF Product This compound Intermediate->Product Fe, NH4Cl, EtOH/H2O cluster_reactants Reactants Aldehyde Substituted Benzaldehyde Reaction One-Pot Reaction (Catalyst, EtOH/H2O, 55°C) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Hydrazine Phenylhydrazine Hydrazine->Reaction Product This compound Reaction->Product

Caption: Conceptual one-pot synthesis of this compound.

Conclusion and Future Outlook

Both the linear and the one-pot multicomponent approaches offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the research or development program, including scale, cost, time constraints, and green chemistry considerations.

The linear approach, while longer, is well-understood and reliable, making it a solid choice for initial lab-scale synthesis. The one-pot method, however, represents a more modern and efficient strategy that is highly attractive for process optimization and large-scale production. Further research to adapt and validate the one-pot synthesis for this specific indazole derivative is a promising avenue for future investigation. This would likely involve screening of catalysts and optimization of reaction conditions to achieve high yields and purity.

References

  • Z. F. F. Al-Shamari, A. A. H. Kadhum, and A. A. Al-Amiery, "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH," RSC Advances, vol. 12, no. 4, pp. 2157-2168, 2022. [Link]

  • Y. Wang et al.
  • R. A. Bunce, J. L. Allison, and S. L. Reeves, "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles," Molbank, vol. 2018, no. 2, p. M979, 2018. [Link]

  • K. S. Likhitha et al., "Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach," Mapana Journal of Sciences, vol. 22, no. 1, pp. 1-18, 2023. [Link]

  • M. Saeedi, F. Esmaeili-Marandi, and A. Shafiee, "An efficient, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media," Research on Chemical Intermediates, vol. 42, no. 1, pp. 49-56, 2016. [Link]

  • A. A. Aly, A. M. El-Sayed, and A. M. Soliman, "An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [3][4][6]triazolo[4,3-a]-pyrimidine-6-carbonitriles," Molecules, vol. 18, no. 1, pp. 1043-1054, 2013. [Link]

  • J. P. Stambuli, and B. C. Wray, "Method of synthesizing 1H-indazole compounds," US8022227B2, Sep. 20, 2011.
  • A. K. Sharma, V. Kumar, and P. P. Singh, "Indazole – an emerging privileged scaffold: synthesis and its biological significance," RSC Advances, vol. 12, no. 15, pp. 9181-9214, 2022. [Link]

  • M. A. A. El-Sayed, M. A. M. Abdel-Hamed, and A. A. El-Gazzar, "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines," Molecules, vol. 16, no. 12, pp. 10233-10245, 2011. [Link]

  • G. M. El-mahdy, M. A. El-Hashash, and S. A. El-Bahaie, "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives," Molecules, vol. 24, no. 23, p. 4330, 2019. [Link]

  • G. Tron, A. A. C. Medda, and G. Appendino, "An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig cyclization," RSC Advances, vol. 6, no. 48, pp. 42353-42357, 2016. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance from Benchtop to Final Disposition

As a Senior Application Scientist, I understand that meticulous planning and execution are paramount in the laboratory, extending beyond the synthesis and application of novel compounds to their final, safe disposal. 5-Amino-1H-indazole-3-carbonitrile is a key building block in medicinal chemistry and drug discovery, valued for its unique scaffold. However, its chemical properties necessitate a thorough and compliant disposal process to ensure the safety of personnel and the protection of our environment. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

The Foundation of Safe Disposal: Understanding the Hazard Profile

The safe disposal of any chemical begins with a comprehensive understanding of its inherent hazards. While a complete, peer-reviewed toxicological profile for this compound is not extensively documented, data from suppliers and structurally similar compounds provide a strong basis for a cautious approach. The primary hazards are associated with its acute toxicity, particularly if ingested, and its potential for irritation.

Information from suppliers classifies this compound as Toxic if swallowed (GHS H301).[1] This classification places it in a high-hazard category and dictates the stringent handling and disposal protocols required.

For a more detailed understanding, we can extrapolate from the safety data for 5-Amino-1H-indazole, a closely related analog. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2][3][4] The nitrile functional group in our target compound also warrants caution, as nitrile compounds can have varying toxicity profiles.

Table 1: Hazard Profile and GHS Classifications

Hazard ClassificationGHS Hazard StatementSource
Acute Toxicity, Oral H301: Toxic if swallowedBLD Pharm[1]
Acute Toxicity, Dermal No specific data available; handle with caution
Acute Toxicity, Inhalation No specific data available; avoid dust inhalation
Skin Corrosion/Irritation Likely Skin Irritant (based on analog data)Fisher Scientific[2]
Serious Eye Damage/Irritation Likely Serious Eye Irritant (based on analog data)Fisher Scientific[2]
Respiratory Irritation May cause respiratory irritation (based on analog data)Fisher Scientific[2]

This hazard profile underscores the causality behind the stringent disposal requirements: to prevent accidental ingestion, skin/eye contact, or inhalation of the compound by personnel, and to avoid environmental contamination.

The Disposal Workflow: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound, as with most laboratory chemicals, is that it must be managed as hazardous waste.[2][5] Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The following protocol outlines a self-validating system for its proper management and disposal.

Step 1: Waste Identification and Segregation

The moment a decision is made to discard this compound, whether it is residual material, contaminated personal protective equipment (PPE), or experimental waste, it must be classified as hazardous waste.

  • Primary Waste: Collect all pure, unadulterated this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated glassware, must also be treated as hazardous waste. These should be collected in a separate, clearly labeled container lined with a chemically resistant bag.

  • Solvent Waste: If the compound is dissolved in a solvent for an experimental procedure, the resulting solution must be disposed of as hazardous solvent waste. Ensure segregation based on solvent type (e.g., halogenated vs. non-halogenated) as required by your institution's waste management program.[6]

Causality Note: Proper segregation is critical for safety and disposal efficacy. Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, waste disposal facilities have specific requirements for different types of waste, and proper segregation at the source prevents costly and hazardous reprocessing.

Step 2: Proper Labeling and Containment

Accurate and clear labeling is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).

  • Container Selection: Use only approved, chemically compatible containers for waste collection. For solids, a high-density polyethylene (HDPE) container with a secure screw-top lid is appropriate.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic")

    • The accumulation start date (the date the first item of waste is placed in the container)

    • The name of the principal investigator or research group.

Causality Note: Federal and state regulations require strict tracking of hazardous waste from "cradle-to-grave." Proper labeling ensures that everyone who handles the waste is aware of its contents and hazards, and that it can be tracked to its final disposal destination.

Step 3: Safe Storage

Designated and safe storage of hazardous waste pending disposal is a critical step to prevent accidents and exposure.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

  • Incompatibilities: Ensure the waste is not stored near incompatible materials, particularly strong oxidizing agents.[2]

Causality Note: Storing hazardous waste in designated, controlled areas minimizes the risk of accidental spills and unauthorized access. Secondary containment is a crucial safety measure to prevent the spread of contamination in the event of a primary container failure.

Step 4: Arranging for Professional Disposal

The final and most critical step is to ensure the waste is transported and disposed of by a licensed and approved hazardous waste management company.

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your EHS department is the primary resource for coordinating hazardous waste disposal. They will have established procedures and contracts with certified waste vendors.

  • Schedule a Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.

  • Manifesting: For transportation off-site, the waste will be tracked using a hazardous waste manifest system, ensuring it reaches an appropriate Treatment, Storage, and Disposal Facility (TSDF).

Causality Note: The recommended disposal method for compounds like this is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially hazardous combustion byproducts like nitrogen oxides.[5] This complex process can only be performed safely and legally by specialized, permitted facilities.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation (e.g., residual chemical, contaminated labware) is_hazardous Is the waste this compound or contaminated with it? start->is_hazardous segregate Segregate Waste Streams (Solid vs. Liquid, Halogenated vs. Non-halogenated) is_hazardous->segregate Yes not_hazardous Manage as non-hazardous waste (Not applicable for this compound) is_hazardous->not_hazardous No contain Place in a labeled, sealed, chemically compatible container segregate->contain store Store in designated Satellite Accumulation Area with secondary containment contain->store contact_ehs Contact Institutional EHS for waste pickup store->contact_ehs end Document and await professional disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

By adhering to this structured and well-documented disposal protocol, researchers and institutions can ensure they are not only meeting their regulatory obligations but are also upholding the highest standards of laboratory safety and environmental stewardship. This commitment to responsible chemical management builds a foundation of trust and integrity that is essential to the scientific enterprise.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Nitro-1H-indazole-3-carbonitrile.
  • (2025). 3 - SAFETY DATA SHEET.
  • Echemi. (n.d.). 5-amino-1h-indazole-3-carboxylic acid.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Aminoindazole.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • BLD Pharm. (n.d.). 89939-59-3|this compound|BLD Pharm.
  • (n.d.). 3-Amino-1H-indazole-5-carbonitrile, min 95%, 250 mg.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
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  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.

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Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 5-Amino-1H-indazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 5-Amino-1H-indazole-3-carbonitrile, presents significant potential in medicinal chemistry and drug development. As with any pioneering research, a deep understanding of the molecule's characteristics is paramount, not only for its successful application but also for the safety of the researchers handling it. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established chemical safety principles.

Hazard Assessment: A Tale of Two Functional Groups

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a robust understanding of its potential hazards can be derived from its constituent functional groups: the 5-amino-1H-indazole core and the carbonitrile group.

The analogous compound, 5-Amino-1H-indazole, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] The primary concern with organic nitriles is their potential to release cyanide in vivo, although most are not as acutely toxic as inorganic cyanide salts.[2][3] The presence of the cyano (-C≡N) group necessitates careful handling to prevent exposure through ingestion, inhalation, or skin contact.

Key Potential Hazards:

  • Oral Toxicity: Harmful if swallowed.

  • Dermal and Eye Irritation: May cause significant skin and eye irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Cyanide Release: Although generally metabolically stable, there is a potential for the release of toxic cyanide metabolites under certain biological conditions.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Disposable Nitrile GlovesNitrile gloves offer good resistance to a variety of chemicals, including many solvents, weak acids, and bases.[5][6] They provide a crucial barrier against dermal absorption. It is important to note that thin, disposable nitrile gloves offer limited protection and should be changed immediately upon contamination.[7]
Eye Protection Chemical Splash GogglesGoggles that form a tight seal around the eyes are necessary to protect against splashes of solutions or airborne dust particles.[8]
Body Protection Laboratory CoatA standard lab coat protects the skin and personal clothing from minor spills and contamination.[9]
Respiratory Protection N95 Respirator or higherWhen handling the solid compound outside of a certified chemical fume hood, a respirator is essential to prevent the inhalation of fine dust particles.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure and ensure a controlled environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a designated area (fume hood) don_ppe Don all required PPE weigh Weigh solid in fume hood don_ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform reaction dissolve->reaction decontaminate Decontaminate work surfaces reaction->decontaminate dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Designated Work Area: All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10]

  • Donning PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • Gently tap the weigh boat to transfer the solid into the reaction vessel.

  • Dissolution: Add the solvent to the solid in the reaction vessel. Ensure the vessel is appropriately sized to prevent splashing.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

  • Post-Handling Decontamination:

    • After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent and wipe clean.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, gloves) in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Chemical Neutralization and Waste Management

Due to the presence of the nitrile group, direct disposal of this compound waste is not recommended. A chemical neutralization step to hydrolyze the nitrile to a less hazardous carboxylic acid or amide is a prudent and responsible approach.[1][5][6]

Disposal Workflow

cluster_collection Waste Collection cluster_neutralization Chemical Neutralization (in fume hood) cluster_final_disposal Final Disposal collect_waste Collect all waste containing the compound label_container Label waste container clearly collect_waste->label_container hydrolysis Perform alkaline hydrolysis (e.g., with NaOH solution) label_container->hydrolysis check_ph Check pH to ensure reaction completion hydrolysis->check_ph neutralize_ph Neutralize the final solution check_ph->neutralize_ph dispose_liquid Dispose of as hazardous chemical waste neutralize_ph->dispose_liquid

Caption: Disposal workflow including chemical neutralization.

Detailed Protocol for Nitrile Hydrolysis:

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Waste Segregation: Collect all waste streams (aqueous and organic) containing this compound in a designated, properly labeled hazardous waste container.

  • Alkaline Hydrolysis:

    • To the waste solution, slowly add a 10% sodium hydroxide (NaOH) solution with stirring. The nitrile will be hydrolyzed to the corresponding carboxylate salt and ammonia gas will be evolved.[1]

    • Gently heat the mixture under reflux to drive the reaction to completion. The disappearance of the nitrile can be monitored by appropriate analytical techniques (e.g., TLC, LC-MS) if necessary.

  • Neutralization: After the hydrolysis is complete, allow the solution to cool to room temperature. Carefully neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Final Disposal: The neutralized solution, now containing the less hazardous carboxylate salt, should be transferred to a properly labeled hazardous waste container for collection by your institution's environmental health and safety department.[7] Never dispose of this or any other chemical waste down the drain.[7]

By implementing these comprehensive safety and disposal protocols, researchers can confidently and responsibly explore the scientific potential of this compound, ensuring a safe and productive laboratory environment.

References

  • PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

  • Tanimoto, H., & Tsubato, K. (1983). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 53(1), 55–63.
  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.